3-Hydroxyisoxazole-5-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-oxo-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c5-4(8)2-1-3(7)6-9-2/h1H,(H2,5,8)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXZHEOQJVBMQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303349 | |
| Record name | 3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14016-01-4 | |
| Record name | 14016-01-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 3-hydroxyisoxazole-5-carboxamide
An In-Depth Technical Guide to the Physicochemical Properties of 3-Hydroxyisoxazole-5-carboxamide
Introduction
This compound is a unique heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its isoxazole core, a five-membered ring containing adjacent nitrogen and oxygen atoms, is a versatile scaffold found in numerous biologically active molecules.[1][2] The presence of both a hydroxyl group and a carboxamide moiety suggests potential for diverse intermolecular interactions, making a thorough understanding of its physicochemical properties paramount for predicting its behavior in biological systems and for designing effective drug delivery strategies.
This guide provides a comprehensive overview of the known and predicted . Acknowledging the limited direct experimental data for this specific molecule in publicly available literature, this document leverages data from closely related analogs, such as its corresponding methyl ester and carboxylic acid, to provide informed estimations. Furthermore, this guide details the standard experimental protocols required for the precise determination of these properties, offering a framework for researchers to validate and expand upon the data presented.
Chemical Identity and Structure
The foundational step in characterizing any compound is to establish its precise chemical identity. This compound possesses a distinct structure that dictates its chemical behavior.
-
Molecular Formula: C₄H₄N₂O₃[3]
-
Molecular Weight: 128.09 g/mol [3]
-
CAS Number: 14016-01-4[3]
-
Chemical Structure:
Caption: 2D structure of this compound.
A critical feature of the 3-hydroxyisoxazole moiety is its potential for keto-enol tautomerism. Quantum-chemical calculations on the related 3-hydroxy-5-phenyl-isoxazole suggest that the enol form is slightly more stable (by 0.5 kcal/mol) than the keto tautomer in an aqueous environment, a preference likely driven by the aromaticity of the enol form.[4] This equilibrium is crucial as it can influence the molecule's hydrogen bonding capacity and interaction with biological targets.
Core Physicochemical Properties
The following properties are essential for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Where direct data is unavailable, values for key analogs are provided for context.
| Property | Reported/Predicted Value | Analog Data | Source (Analog) |
| Melting Point (°C) | Not available | 160-163 (Methyl Ester) 238-241 (Carboxylic Acid) | [5] |
| pKa | Not available | 11.25 ± 0.40 (Predicted, Methyl Ester) | [6] |
| LogP | Not available | -0.2 (Computed, Methyl Ester) | [7] |
| Aqueous Solubility | Not available | Soluble in various organic solvents (Methyl Ester) | [6] |
Melting Point
The melting point provides insight into the purity of the compound and the strength of its crystal lattice. The significantly higher melting point of the carboxylic acid analog compared to the methyl ester suggests strong intermolecular hydrogen bonding in the solid state.[5] It is reasonable to hypothesize that this compound will also exhibit a relatively high melting point due to the hydrogen bonding capabilities of both the hydroxyl and carboxamide groups.
Acidity and Basicity (pKa)
The pKa value is critical for understanding a molecule's ionization state at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding. The 3-hydroxyisoxazole group is acidic. The predicted pKa of ~11.25 for the methyl ester is likely associated with the deprotonation of the 3-hydroxyl group.[6] The carboxamide group is generally considered neutral, with a very high pKa (around 17) for the N-H proton, making it not physiologically relevant as an acid.
Lipophilicity (LogP)
LogP, the partition coefficient between octanol and water, is a key indicator of a drug's ability to cross lipid membranes. The computed LogP of -0.2 for the methyl ester suggests a relatively hydrophilic character.[7] The replacement of the methyl ester with a carboxamide group is expected to further increase hydrophilicity (decrease LogP) due to the enhanced hydrogen bonding capacity of the amide.
Experimental Determination of Physicochemical Properties
To obtain definitive data for this compound, standardized experimental protocols must be employed.
Workflow for pKa Determination
The ionization constant can be accurately determined using potentiometric titration or UV-Vis spectroscopy. The latter is particularly useful for compounds with a chromophore close to the ionization site.
Caption: Workflow for pKa determination via UV-Vis spectroscopy.
Protocol: UV-Vis Spectrophotometric pKa Determination
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable organic co-solvent like DMSO.
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a set of samples with identical compound concentration but varying pH.
-
Spectral Acquisition: Record the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.
-
Data Analysis: Identify wavelengths where absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH and fit the resulting sigmoidal curve to determine the pKa.
Workflow for Solubility Determination
Aqueous solubility is a critical parameter for drug absorption. The shake-flask method is the gold standard, though higher-throughput methods are common in early development.
Caption: Workflow for thermodynamic solubility determination.
Protocol: Shake-Flask Solubility Assay
-
Equilibration: Add an excess amount of solid this compound to a vial containing a buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability Profile
Understanding a compound's stability is crucial for formulation development and predicting its shelf-life and metabolic fate.
Chemical Stability
A safety data sheet for the related compound 5-aminomethyl-3-hydroxy-isoxazole indicates it is chemically stable under standard room temperature conditions.[8] However, the stability of this compound should be experimentally verified, particularly its susceptibility to hydrolysis at pH extremes. The amide bond could be liable to hydrolysis under strongly acidic or basic conditions, breaking down into 3-hydroxy-5-isoxazolecarboxylic acid and ammonia.
Metabolic Stability
While no direct metabolic data exists for the title compound, studies on a related 4,5-dihydroisoxazole-5-carboxamide derivative showed that it undergoes biotransformation via hydrolysis of the amide bond.[9][10] This suggests that a primary metabolic pathway for this compound in vivo could be enzymatic hydrolysis by amidases to yield the corresponding carboxylic acid.
Experimental Protocol: In Vitro Metabolic Stability
-
System: Incubate the compound (e.g., at 1 µM) with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent like acetonitrile.
-
Analysis: Samples are analyzed by LC-MS/MS to quantify the disappearance of the parent compound over time. The in vitro half-life and intrinsic clearance can then be calculated.
Conclusion
This compound is a promising scaffold with physicochemical properties that suggest a hydrophilic character, influenced by its capacity for hydrogen bonding and potential for keto-enol tautomerism. While direct experimental data is sparse, analysis of its structure and related analogs provides a strong foundation for predicting its behavior. The experimental workflows detailed in this guide offer a clear path for researchers to rigorously characterize this compound, enabling its effective application in drug discovery and development programs. The interplay of its acidic hydroxyl group and hydrogen-bonding carboxamide function makes it a molecule worthy of further investigation.
References
- Google Patents. US3397209A - 3-hydroxy-5-isoxazole-carboxamide.
- PubChem.
- ChemSynthesis. 3-hydroxy-5-isoxazolecarboxylic acid - 13626-60-3. [Link]
- Five Chongqing Chemdad Co.
- ChemBK. 3-HYDROXYISOXAZOLE-5-CARBOXYLIC ACIDMET HYL ESTER*. [Link]
- ChemSynthesis.
- Semantic Scholar. Identification and synthesis of metabolites of the new 4.
- National Institutes of Health.
- National Institutes of Health. A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides - PubMed. [Link]
- PubMed Central.
- Research Results in Pharmacology. Identification and synthesis of metabolites of the new 4.
- LookChem. Cas 3445-52-1,5-methylisoxazole-3-carboxamide. [Link]
- Organic Chemistry Data.
- PubChem. 5-Methyl-3-isoxazolecarboxamide | C5H6N2O2 | CID 76981. [Link]
- UniCA IRIS. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. [Link]
Sources
- 1. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. iris.unica.it [iris.unica.it]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE | 10068-07-2 [chemicalbook.com]
- 7. Methyl 3-hydroxyisoxazole-5-carboxylate | C5H5NO4 | CID 2724585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]
3-hydroxyisoxazole-5-carboxamide structural formula and properties
An In-depth Technical Guide to 3-hydroxyisoxazole-5-carboxamide: A Foundational Scaffold in Modern Drug Discovery
Abstract
This compound (CAS RN: 14016-01-4) is a pivotal heterocyclic compound that serves as a fundamental structural motif in medicinal chemistry.[1][2] While not extensively documented for its intrinsic biological activity, its true significance lies in its role as a versatile and highly functionalized building block for the synthesis of a diverse array of pharmacologically active agents. The isoxazole ring system, characterized by a weak N-O bond, offers unique chemical reactivity that can be strategically exploited in synthetic design.[3] This guide provides a comprehensive technical overview of the structural formula, physicochemical properties, synthesis, and chemical reactivity of this compound. Furthermore, it delves into the pharmacological importance of the isoxazole-carboxamide scaffold through in-depth case studies on its application in the development of anti-inflammatory (COX-2 inhibitors) and anticancer agents, complete with mechanistic pathways and quantitative data from key derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their therapeutic programs.
Part 1: Molecular Profile and Physicochemical Properties
Structural Formula
The molecular structure of this compound consists of a five-membered isoxazole ring substituted with a hydroxyl group at the 3-position and a carboxamide group at the 5-position.
-
Molecular Formula: C₄H₄N₂O₃[1]
-
Molecular Weight: 128.09 g/mol [1]
-
IUPAC Name: 3-hydroxy-1,2-oxazole-5-carboxamide
Physicochemical Properties
Specific experimental data for this compound is sparse in peer-reviewed literature, reflecting its primary use as a synthetic intermediate. However, the properties of closely related analogs provide valuable context for its expected characteristics.
| Property | This compound | Methyl 3-hydroxyisoxazole-5-carboxylate (Analog) | 3-hydroxyisoxazole-5-carboxylic acid (Analog) |
| CAS Number | 14016-01-4[1] | 10068-07-2[6][7] | 13626-60-3 |
| Appearance | Data not available (Expected to be a solid) | Light Yellow or White Crystalline Powder[7] | Data not available |
| Melting Point | Data not available | 160-163 °C[7] | ~265 °C |
| Solubility | Data not available | Soluble in Chloroform, Ethanol, Ether, Ethyl Acetate, Methanol[7] | Data not available |
| pKa (Predicted) | Data not available | 11.25 ± 0.40[7] | Data not available |
Spectral Characterization Profile (Anticipated)
While experimental spectra for the title compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amide protons (-CONH₂), which may appear as one or two broad singlets depending on the solvent and rate of exchange. A sharp singlet corresponding to the lone proton on the isoxazole ring (at the 4-position) would be expected in the aromatic region. The hydroxyl proton (-OH) signal may be broad and its chemical shift highly dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display four unique signals corresponding to the four carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (one from the carboxamide and one at the 3-position of the ring, which exists in tautomeric equilibrium with the enol), and two distinct signals for the sp²-hybridized carbons of the isoxazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the amide group (typically around 1650-1680 cm⁻¹). N-H stretching vibrations from the primary amide would appear as one or two bands in the 3200-3400 cm⁻¹ region. A broad O-H stretch from the hydroxyl group would also be expected around 3200-3600 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of 128.09. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of C₄H₄N₂O₃.
Part 2: Synthesis and Chemical Reactivity
Core Synthesis Strategy
The most direct and logical synthesis of this compound proceeds from its corresponding carboxylic acid precursor, 3-hydroxyisoxazole-5-carboxylic acid. This strategy involves two key transformations: the activation of the carboxylic acid, typically by conversion to an acid chloride, followed by amidation. This approach is well-established for the synthesis of primary amides from carboxylic acids.
Experimental Protocol (Representative)
The following protocol is adapted from established methodologies for the synthesis of isoxazole carboxamides, particularly from U.S. Patent 3,397,209.[8] This serves as a self-validating system where successful formation of the intermediate acid chloride is requisite for the final amidation step.
Workflow for the Synthesis of this compound
Caption: The COX-2 signaling pathway and the point of intervention for isoxazole inhibitors.
Quantitative Activity of Representative Isoxazole COX Inhibitors
| Compound | Target | IC₅₀ | Selectivity Ratio (COX-1/COX-2) | Reference |
| A13 (a chloro-phenyl-isoxazole-carboxamide) | COX-1 | 64 nM | 4.63 | [9][10] |
| COX-2 | 13 nM | [9][10] | ||
| Valdecoxib | COX-2 | 50 nM | High | [11] |
Case Study: Anticancer Activity
Numerous isoxazole-carboxamide derivatives have demonstrated potent antiproliferative and cytotoxic activity against various cancer cell lines. [11]Their mechanisms of action are diverse, but a common theme is the induction of programmed cell death (apoptosis) and the inhibition of key cell survival signaling pathways. For instance, N-(4-chlorophenyl)-5-carboxamidyl isoxazole has been shown to down-regulate the phosphorylation of STAT3, a critical transcription factor often overactive in cancer, and induce necrosis in colon cancer cells. [11] The Extrinsic (Death Receptor) Apoptosis Pathway
Caption: The extrinsic apoptosis pathway, a target for isoxazole-based anticancer agents. [12][13][14][15] Anticancer Activity of a Representative Isoxazole Derivative
| Compound | Cell Line | IC₅₀ | Mechanism | Reference |
| Compound 3 (N-(4-chlorophenyl)-5-carboxamidyl isoxazole) | Colon 38 (Mouse) | 2.5 µg/mL | STAT3 Inhibition, Necrosis | [11] |
| CT-26 (Mouse) | 2.5 µg/mL | STAT3 Inhibition, Necrosis | [11] |
Conclusion and Future Perspectives
This compound represents a quintessential example of a small molecule with immense synthetic potential. While its own pharmacological profile remains to be fully elucidated, its value as a foundational scaffold for constructing potent and selective therapeutic agents is undisputed. The chemical tractability of its functional groups and the unique reactivity of the isoxazole core have enabled its incorporation into a multitude of drug candidates targeting inflammation, cancer, and other diseases. Future research will likely focus on developing more efficient and greener synthetic routes to this and related scaffolds, as well as exploring its utility in novel therapeutic modalities such as targeted protein degraders and covalent inhibitors. The continued exploration of the chemical space around the isoxazole-carboxamide core promises to yield the next generation of innovative medicines.
References
- SciSpace. (n.d.). Extrinsic & Intrinsic Apoptosis Pathways Diagram.
- ResearchGate. (n.d.). Schematic Diagram of the Intrinsic, Extrinsic Pathways of Apoptosis.
- Creative Diagnostics. (n.d.). Extrinsic Apoptosis Pathway.
- Surh, Y. J., Chun, K. S., Cha, H. H., Han, S. S., Keum, Y. S., Park, K. K., & Lee, S. S. (2001). Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappaB activation. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 480, 243-268.
- MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
- Ali, M. A., & Ismail, R. (2014). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 23(10), 4165-4190.
- ResearchGate. (n.d.). Diagram of apoptotic signals of the extrinsic pathway: mediated by FAS receptors of cell death.
- RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- Rizvi, S. U. F., Anjum, S., & Shamim, S. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. International Journal of Molecular Sciences, 24(13), 10933.
- Clinician.com. (2001). Cox-2 Inhibitors Linked to CNS Pain Pathways.
- PubChem. (n.d.). Methyl 3-hydroxyisoxazole-5-carboxylate.
- Google Patents. (n.d.). US3397209A - 3-hydroxy-5-isoxazole-carboxamide.
- ResearchGate. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
- ResearchGate. (n.d.). Proposed signal pathways of Cox-2 gene regulation.
- ResearchGate. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives.
- Amrita Vishwa Vidyapeetham. (2024). Synergy between cyclooxygenase-2 inhibitors and hyaluronic acid in the treatment of osteoarthritis: Illumination of signaling cascade, nanotechnology-driven delivery strategies and future prospects.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- SpectraBase. (n.d.). 3-isoxazolecarboxamide, 5-(hydroxymethyl)-.
- PubMed Central. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Hawash, M., Jaradat, N., Eid, A. M., Samara, A., Hamdan, A., & Zarour, A. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(12), 342.
- Google Patents. (n.d.). CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.
- ResearchGate. (n.d.). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents.
- PubMed Central. (2013). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
- PubMed Central. (2018). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors.
- PubMed. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents.
- Five Chongqing Chemdad Co., Ltd. (n.d.). METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE.
- ResearchGate. (n.d.). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound|CAS 14016-01-4|TCIJT|製品詳細 [tci-chemical-trading.com]
- 3. researchgate.net [researchgate.net]
- 4. 14016-01-4|this compound|BLD Pharm [bldpharm.com]
- 5. CAS:14016-01-4, 3-羟基异噁唑-5-甲酰胺-毕得医药 [bidepharm.com]
- 6. Methyl 3-hydroxyisoxazole-5-carboxylate | C5H5NO4 | CID 2724585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. US3397209A - 3-hydroxy-5-isoxazole-carboxamide - Google Patents [patents.google.com]
- 9. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 3-Hydroxyisoxazole-5-carboxamide in Medicinal Chemistry
Abstract
The 3-hydroxyisoxazole-5-carboxamide core is a privileged scaffold in modern medicinal chemistry, offering a unique combination of physicochemical properties and synthetic versatility. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this valuable building block. We will explore its fundamental properties, detail robust synthetic protocols, dissect its chemical reactivity, and showcase its successful application in various therapeutic areas, with a particular focus on its role as a carboxylic acid bioisostere. This guide is intended to empower chemists to effectively leverage the this compound core in the design and synthesis of novel therapeutic agents.
Introduction: The Rise of a Privileged Heterocycle
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of many successful pharmaceuticals.[1][2][3][4][5] Its unique electronic and structural features contribute to favorable pharmacokinetic profiles and the ability to engage in a variety of non-covalent interactions with biological targets. The this compound moiety, in particular, has emerged as a highly sought-after building block due to its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide will provide a detailed exploration of this versatile scaffold, offering practical insights for its application in drug discovery programs.
Physicochemical Properties and Structural Features
The this compound core possesses a distinct set of properties that make it an attractive starting point for drug design.
Table 1: Physicochemical Properties of this compound and its Methyl Ester Analog
| Property | This compound | Methyl 3-hydroxyisoxazole-5-carboxylate |
| Molecular Formula | C₄H₄N₂O₃ | C₅H₅NO₄ |
| Molecular Weight | 128.09 g/mol | 143.10 g/mol [6] |
| Appearance | Light yellow powder[7] | |
| Melting Point | 160-163 °C[7] | |
| pKa | The 3-hydroxyisoxazole moiety typically exhibits a pKa in the range of 4-5, similar to a carboxylic acid.[8] | Not available |
| Tautomerism | Exists in tautomeric equilibrium between the hydroxy (enol) and keto forms. The enol form is generally favored in aqueous solution.[9] | Not applicable |
One of the most critical features of the 3-hydroxyisoxazole moiety is its ability to act as a carboxylic acid bioisostere .[8] Bioisosteres are chemical groups with similar physical or chemical properties that produce broadly similar biological effects. The acidic proton of the 3-hydroxyl group mimics the proton of a carboxylic acid, allowing it to participate in similar hydrogen bonding and electrostatic interactions with protein targets. This bioisosteric replacement can offer several advantages over a traditional carboxylic acid, including improved metabolic stability, enhanced cell permeability, and altered pKa values, which can be fine-tuned to optimize drug-like properties.[10][11]
Synthesis of the this compound Core
A robust and scalable synthesis is paramount for the successful application of any building block in a medicinal chemistry campaign. The following protocol outlines a reliable method for the preparation of this compound, based on established literature procedures.
Diagram: Synthetic Pathway to this compound
Caption: Proposed synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Diethyl (hydroxyimino)malonate
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve diethyl malonate (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield diethyl (hydroxyimino)malonate, which can often be used in the next step without further purification.
Step 2: Synthesis of Ethyl 3-hydroxyisoxazole-5-carboxylate
-
Dissolve diethyl (hydroxyimino)malonate (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as ethanol.
-
Add a base (e.g., sodium ethoxide or triethylamine, 1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3-hydroxyisoxazole-5-carboxylate.
Step 3: Synthesis of this compound
-
Stir a solution of ethyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in a saturated solution of ammonia in methanol in a sealed pressure vessel.
-
Heat the mixture at a temperature ranging from 50 to 80 °C for several hours to overnight.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization or column chromatography.
Chemical Reactivity and Derivatization
The this compound core offers multiple handles for chemical modification, allowing for the exploration of a broad chemical space.
Diagram: Key Reaction Sites of this compound
Caption: Key structural components of diarylisoxazole-3-carboxamide mPTP inhibitors.
Conclusion and Future Perspectives
The this compound core represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of physicochemical properties, including its ability to act as a carboxylic acid bioisostere, coupled with its synthetic tractability, makes it an attractive starting point for the design of novel therapeutics. The successful application of this scaffold in diverse therapeutic areas, from neuroscience to mitochondrial-related diseases, underscores its broad potential. Future explorations into novel synthetic methodologies and further investigation of its biological activities will undoubtedly continue to expand the utility of this remarkable heterocyclic core in the ongoing quest for new and improved medicines.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
- Advances in isoxazole chemistry and their role in drug discovery - PMC.
- Advances in isoxazole chemistry and their role in drug discovery.
- The recent progress of isoxazole in medicinal chemistry. Bohrium. [Link]
- Medicinal Chemistry Perspective of Fused Isoxazole Deriv
- Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
- Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed. [Link]
- Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed Central. [Link]
- Carboxylic Acid (Bio)Isosteres in Drug Design. Semantic Scholar. [Link]
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
- Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PubMed Central. [Link]
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
- Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. IRIS Unimore. [Link]
- Reactions of 3-(polyfluoroacyl)chromones with hydroxylamine: synthesis of novel RF-containing isoxazole and chromone derivatives.
- Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[2][13]aphthyrin-5(6H)-one. PubMed Central. [Link]
- METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYL
- Methyl 3-hydroxyisoxazole-5-carboxyl
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
- One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. MDPI. [Link]
- The tautomerism of 3-hydroxyisoquinolines. Journal of the Chemical Society B: Physical Organic. [Link]
- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PubMed Central. [Link]
- Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Semantic Scholar. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ring-Opening Fluorination of Isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole ring-opening by transfer hydrogenation | Poster Board #508 - American Chemical Society [acs.digitellinc.com]
- 6. d-nb.info [d-nb.info]
- 7. EP0349418B1 - 4-hydroxy-isoxazole derivatives, process for their preparation and cosmetic and pharmaceutical composition containing them - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. scribd.com [scribd.com]
- 11. fishersci.co.uk [fishersci.co.uk]
The Emergence of Diarylisoxazole-3-carboxamides: A Technical Guide to Their Discovery, Synthesis, and Optimization as Potent Biological Modulators
For Researchers, Scientists, and Drug Development Professionals
The diarylisoxazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This guide provides an in-depth technical overview of the discovery, synthesis, and structure-activity relationship (SAR) optimization of this promising class of compounds, with a particular focus on their development as potent inhibitors of the mitochondrial permeability transition pore (mtPTP).
Introduction: The Therapeutic Potential of Targeting the Mitochondrial Permeability Transition Pore
The mitochondrial permeability transition pore (mtPTP) is a high-conductance channel in the inner mitochondrial membrane.[1][2] Under pathological conditions, sustained opening of the mtPTP leads to mitochondrial dysfunction and cell death, implicating it in a variety of human diseases, including muscular dystrophies.[1][2] Despite its therapeutic potential, the mtPTP has remained an under-exploited drug target.[1][2] This has driven the search for novel, potent, and selective small-molecule inhibitors.
The isoxazole core is a versatile heterocyclic motif known to be present in compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][[“]][5][6][7][8] The diarylisoxazole-3-carboxamide class of molecules, in particular, has shown significant promise as modulators of various biological targets.[1][9][10]
Discovery of a Lead Diarylisoxazole-3-carboxamide
A high-throughput screening campaign aimed at identifying novel mtPTP inhibitors led to the discovery of the hit compound, 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide (1).[1][2] This initial hit demonstrated promising inhibitory activity against mitochondrial swelling with an EC50 of less than 0.39 µM and, crucially, showed no interference with the inner mitochondrial membrane potential.[1][2]
The discovery and subsequent optimization process can be visualized as a multi-step workflow:
Figure 1: Drug discovery workflow for diarylisoxazole-3-carboxamides.
Synthesis of Diarylisoxazole-3-carboxamides
The general synthetic strategy for creating analogues of the hit compound involves the coupling of an isoxazole-core-containing carboxylic acid with various anilines.[1]
General Amide Coupling Protocol
The primary method for assembling the diarylisoxazole-3-carboxamide library is a straightforward amide coupling reaction.[1] The isoxazole-3-carboxylic acid is activated, typically with thionyl chloride, and then reacted with the desired aniline in the presence of a base like triethylamine in a suitable solvent such as tetrahydrofuran (THF).[1]
Figure 2: General synthesis of diarylisoxazole-3-carboxamides.
Synthesis of Isoxazole-3-Carboxylic Acid Intermediates
For instances where the required isoxazole-3-carboxylic acids are not commercially available, a reliable three-step synthesis is employed.[1]
-
Claisen Condensation: An appropriate acetophenone derivative is treated with dimethyl oxalate and sodium methoxide in diethyl ether to yield the corresponding 1,3-diketone.[1]
-
Isoxazole Ring Formation: The 1,3-diketone is then reacted with hydroxylamine hydrochloride to form the isoxazole ring, yielding the methyl isoxazole-3-carboxylate.[1]
-
Saponification: Finally, the methyl ester is saponified using sodium hydroxide in a mixture of ethanol and THF to afford the desired isoxazole-3-carboxylic acid intermediate.[1]
Figure 3: Synthesis of isoxazole-3-carboxylic acid intermediates.
Structure-Activity Relationship (SAR) Optimization
Systematic structural modifications of the initial hit compound were performed to enhance its potency and drug-like properties. The SAR exploration was guided by a trio of assays: mitochondrial swelling, rhodamine 123 uptake (a counter-screen to eliminate compounds interfering with mitochondrial membrane potential), and calcium retention capacity (CRC).[1]
Modifications of the "Western" Aryl Ring (Amide Portion)
The exploration of substituents on the aniline-derived "western" aryl ring revealed several key insights:
-
Halogenation: Introduction of a 3-chlorophenyl moiety significantly improved activity.[1] Further substitution with a second chlorine at the 5-position or a methyl group at the 5-position also led to a considerable enhancement in potency.[1]
-
Steric Effects: The introduction of a 2,6-dimethylphenyl group enhanced activity, suggesting that steric hindrance, which may disrupt the coplanarity between the aryl ring and the amide bond, could be beneficial.[1]
Modifications of the "Eastern" Aryl Ring (Isoxazole Portion)
Modifications to the "eastern" aryl ring, attached to the C5 position of the isoxazole, also yielded significant improvements in activity:
-
Electron-Withdrawing Groups: The introduction of a fluorine atom adjacent to the phenolic hydroxyl group resulted in inhibitory activity comparable to or, in some cases, better than the methoxy-substituted analogues.[1]
The following table summarizes the structure-activity relationships for key analogues:
| Compound | "Western" Aryl Ring Substituents | "Eastern" Aryl Ring Substituents | Mitochondrial Swelling EC50 (µM) |
| 1 | 3,4,5-trimethoxy | 3-hydroxy | < 0.39 |
| 14 | 3-chloro | 3-hydroxy | 0.05 ± 0.01 |
| 23 | 3,5-dichloro | 3-hydroxy | 0.007 ± 0.001 |
| 30 | 3-chloro-5-methyl | 3-hydroxy | 0.007 ± 0.001 |
| 33 | 2,6-dimethyl | 3-hydroxy | 0.015 ± 0.001 |
| 60 | 3-chloro-2-methyl | 4-fluoro-3-hydroxy | 0.001 ± 0.0001 |
Data adapted from Roy et al., 2015.[1]
In Vivo Validation and Lead Compound
The optimization efforts culminated in the identification of N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (compound 60 ) as a lead candidate.[1][2] This compound exhibited picomolar potency in inhibiting the mtPTP and significantly increased the calcium retention capacity of mitochondria.[1]
The therapeutic potential of compound 60 was validated in a zebrafish model of collagen VI congenital muscular dystrophies, demonstrating its in vivo efficacy.[1][2] While in vitro ADME studies showed good stability in human plasma and liver microsomes, the half-life in mouse plasma was poor, indicating that further optimization for in vivo pharmacokinetics may be necessary for development in certain species.[1]
Conclusion and Future Perspectives
The diarylisoxazole-3-carboxamide scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of the mtPTP. The successful discovery and optimization campaign, culminating in a lead compound with in vivo efficacy, highlights the power of a systematic, assay-guided approach to medicinal chemistry. Future work in this area may focus on further refining the pharmacokinetic properties of these compounds to enhance their potential as clinical candidates for a range of diseases associated with mitochondrial dysfunction. The synthetic routes outlined in this guide provide a robust framework for the continued exploration of this valuable chemical space.
Experimental Protocols
General Procedure for the Synthesis of Diarylisoxazole-3-carboxamides (4): [1] To a solution of the appropriate isoxazole-3-carboxylic acid (1 equivalent) in THF, thionyl chloride (1.2 equivalents) is added, and the mixture is heated to 65 °C for 1 hour. The reaction is then cooled to room temperature, and a solution of the corresponding aniline (1 equivalent) and triethylamine (3 equivalents) in THF is added. The reaction mixture is stirred at room temperature for 12-18 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired diarylisoxazole-3-carboxamide.
Synthesis of N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (60): [1] This compound was prepared following the general procedure using 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid (29 mg, 0.130 mmol) and 3-chloro-2-methylaniline (18 mg, 0.130 mmol). The isolated product was an off-white powder (14 mg, 30% yield).[1]
Three-Step Synthesis of Isoxazole-3-Carboxylic Acid Intermediates: [1]
-
1,3-Diketone Formation: To a suspension of sodium methoxide (1.2 equivalents) in diethyl ether, the acetophenone derivative (1 equivalent) and dimethyl oxalate (1.1 equivalents) are added. The mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with ether, and then acidified to yield the 1,3-diketone.
-
Isoxazole Formation: A solution of the 1,3-diketone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in methanol is heated to reflux for 1-18 hours. The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give the methyl isoxazole-3-carboxylate.
-
Saponification: The methyl ester (1 equivalent) is dissolved in a 2:1 mixture of ethanol and THF, and an aqueous solution of sodium hydroxide (2 equivalents) is added. The mixture is heated to reflux for 2 hours. After cooling, the mixture is acidified, and the resulting precipitate is filtered to give the isoxazole-3-carboxylic acid.
References
- Roy, S., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem, 10(10), 1655-1671. [Link]
- Roy, S., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed. [Link]
- Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. Carolina Digital Repository. [Link]
- Baxter, A. J., et al. (2004). Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(16), 4307-4311. [Link]
- Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists. Consensus. [Link]
- Zarghi, A., et al. (2019). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry, 2019(25), 4260-4270. [Link]
- Structures of 4,5‐diarylisoxazole‐3‐carboxamides (Hsp90 inhibitors, A)...
- Biologically active compounds containing 3,5‐diarylisoxazole moiety.
- Mechanism of formation of isoxazole‐5‐carboxamides 6.
- Ates-Alagoz, Z., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]
- Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10729. [Link]
- Moody, C. J., et al. (2012). Synthesis and evaluation of indole-containing 3,5-diarylisoxazoles as potential pro-apoptotic antitumour agents. European Journal of Medicinal Chemistry, 54, 836-845. [Link]
- Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry. [Link]
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
- 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
Sources
- 1. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of indole-containing 3,5-diarylisoxazoles as potential pro-apoptotic antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
3-hydroxyisoxazole-5-carboxamide bioisosteric replacement potential
An In-Depth Technical Guide to the Bioisosteric Replacement Potential of 3-Hydroxyisoxazole-5-Carboxamide
Executive Summary
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving optimal therapeutic profiles. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical and biological properties, is a cornerstone of this process.[1][2] Carboxylic acids, while prevalent pharmacophores, often introduce challenges related to pharmacokinetics and metabolic liabilities.[3][4] This guide provides a comprehensive analysis of the this compound scaffold as a versatile and effective bioisostere, particularly for carboxylic and hydroxamic acids. We will explore its underlying physicochemical rationale, synthetic accessibility, and application in diverse therapeutic areas, providing researchers and drug development professionals with the foundational knowledge to leverage this important chemical motif.
The Rationale for Carboxylic Acid Bioisosteres
The carboxylic acid moiety is a frequent feature in biologically active molecules, primarily due to its ability to form strong ionic and hydrogen bond interactions with protein targets. However, its acidic nature (typically pKa 4-5) means it is predominantly ionized at physiological pH. This can lead to several undesirable properties:
-
Poor Membrane Permeability: The negative charge hinders passive diffusion across biological membranes, including the gut wall and the blood-brain barrier.[4]
-
Metabolic Liabilities: Carboxylic acids are susceptible to metabolism via glucuronidation, forming acyl glucuronides. These metabolites can be reactive, leading to idiosyncratic toxicity.[5][6]
-
High Plasma Protein Binding: The ionized group can bind non-specifically to plasma proteins like albumin, reducing the free concentration of the drug available to interact with its target.[3]
Consequently, replacing the carboxylic acid with a suitable bioisostere that mimics its key interactions while mitigating these liabilities is a highly effective strategy in medicinal chemistry.[7][8]
The 3-Hydroxyisoxazole Core: A Superior Mimic
The 3-hydroxyisoxazole ring is a non-classical bioisostere that has emerged as a premier surrogate for the carboxylic acid group.[9] Its utility is grounded in a unique combination of electronic and steric properties.
Physicochemical Properties
The 3-hydroxyisoxazole moiety is a planar, aromatic heterocycle with an acidic proton on the hydroxyl group.[7] Quantum-chemical calculations and experimental studies suggest the 3-hydroxy (enol) tautomer is preferentially present in solution over the keto form, likely favored by aromaticity.[10]
Key properties that underpin its function as a carboxylic acid bioisostere are summarized below.
| Property | Carboxylic Acid | 3-Hydroxyisoxazole | Tetrazole | Rationale for Advantage |
| pKa | ~4.2 - 4.7 | ~4.0 - 5.0[7] | ~4.5 - 4.9[11] | Acidity is closely matched, preserving critical ionic interactions with target residues (e.g., Arginine, Lysine). |
| Charge Distribution | Delocalized over two oxygen atoms | Negative charge is delocalized into the aromatic ring[12] | Delocalized over the nitrogen ring | Provides a similar electrostatic profile to the carboxylate anion, enabling analogous interactions. |
| Lipophilicity (LogP/D) | Generally low | Higher than corresponding carboxylic acid[6][12] | Higher than corresponding carboxylic acid[11] | Increased lipophilicity can improve membrane permeability and reduce excessive plasma protein binding. |
| Planarity | Planar | Planar[7] | Planar | The planar geometry is maintained, preserving the overall shape and steric profile of the parent molecule. |
| Metabolic Stability | Susceptible to glucuronidation | Generally more resistant to phase II metabolism | Generally stable | Avoids the formation of potentially reactive acyl glucuronide metabolites.[3] |
Table 1: Comparative physicochemical properties of 3-hydroxyisoxazole and other common carboxylic acid bioisosteres.
The Role of the 5-Carboxamide
While the 3-hydroxyisoxazole core mimics the acidic headgroup, the 5-carboxamide substituent provides a crucial handle for further molecular elaboration and interaction. The amide bond itself is a key structural motif in many drugs, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[13] In the context of the this compound scaffold, it serves two primary purposes:
-
Interaction Vector: It orients substituents into specific regions of the target's binding pocket, allowing for the fine-tuning of potency and selectivity.
-
Modulation of Physicochemical Properties: The nature of the amide substituent (e.g., alkyl, aryl, cyclic) can be varied to optimize solubility, lipophilicity, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14][15]
Detailed Experimental Protocol: General Synthesis
Step 1: Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate This protocol is adapted from established literature procedures. [16][17]1. To a stirred solution of ethyl 2-cyano-2-(hydroxyimino)acetate in a suitable solvent (e.g., dichloromethane), add a solution of sodium hypochlorite (bleach) dropwise at 0 °C. 2. After the addition is complete, add a substituted alkyne (e.g., propargyl alcohol) and a base such as triethylamine. 3. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until TLC analysis indicates the consumption of starting material. 4. Work up the reaction by washing with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. 5. Purify the resulting crude ester by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the isoxazole ester intermediate.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified ester from Step 1 in a mixture of THF/water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH ~2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the 3-hydroxyisoxazole-5-carboxylic acid.
Step 3: Amide Coupling
-
Dissolve the carboxylic acid from Step 2 in an anhydrous solvent like DMF or dichloromethane.
-
Add a coupling agent (e.g., HATU, HOBt/EDCI) and a non-nucleophilic base (e.g., DIPEA).
-
Stir for 10-15 minutes, then add the desired primary or secondary amine.
-
Stir the reaction at room temperature for 6-18 hours.
-
Upon completion, dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer, concentrate, and purify the final this compound product by column chromatography or preparative HPLC.
Case Studies: Therapeutic Applications
The versatility of the this compound scaffold is evident in its successful application across multiple therapeutic targets.
Glutamate Receptor Modulation
The 3-hydroxyisoxazole core is famously a component of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), a specific agonist for the AMPA receptor, a key player in excitatory neurotransmission in the CNS. [18][19]This structural motif has been extensively used to develop both agonists and antagonists of glutamate receptors for potential use in various neurological disorders. [20][21]The acidic 3-hydroxyl group mimics the γ-carboxylic acid of glutamate, while the rest of the scaffold fine-tunes selectivity and potency. [22]The introduction of a carboxamide at the 5-position can further modulate activity and pharmacokinetic properties, making it a valuable scaffold for CNS drug discovery. [23]
HDAC6 Inhibition: A Hydroxamic Acid Bioisostere
In a compelling demonstration of its versatility, the 3-hydroxyisoxazole core has been successfully employed as a bioisostere for the hydroxamic acid moiety in Histone Deacetylase 6 (HDAC6) inhibitors. [10]Hydroxamic acids are potent zinc-binding groups (ZBGs) but are often associated with genotoxicity. [10]Researchers replaced the hydroxamic acid in known HDAC inhibitors with a 3-hydroxyisoxazole group, which can also coordinate to the catalytic zinc ion.
This bioisosteric replacement led to the discovery of potent and selective HDAC6 inhibitors with a potentially improved safety profile. [10]
| Compound ID | Linker | Cap Group | HDAC6 IC₅₀ (µM) [10] |
|---|---|---|---|
| 17 | Phenyl | 4-methyl-N-phenylbenzenesulfonamide | 1.3 |
| 23 | Thiophene | N-phenylbenzamide | 0.7 |
| 25 | Thiophene | 4-methyl-N-phenylbenzenesulfonamide | 1.5 |
| 27 | Thiophene | Biphenyl-4-sulfonamide | 8.2 |
Table 2: In vitro inhibitory activity of selected 3-hydroxyisoxazole derivatives against HDAC6, demonstrating the successful bioisosteric replacement of hydroxamic acid.
Experimental Evaluation Workflow
To validate the bioisosteric replacement of a carboxylic acid with the this compound scaffold, a systematic, comparative evaluation is essential.
Protocol: Comparative Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
-
Preparation: Prepare stock solutions of the parent carboxylic acid and the this compound analogue in DMSO. Prepare a donor solution by diluting the stock solutions in a buffer at a relevant pH (e.g., pH 5.0 for intestinal absorption, pH 7.4 for blood-brain barrier).
-
Plate Setup: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Add a lipid solution (e.g., phosphatidylcholine in dodecane) to the filter membrane of the donor plate to form the artificial membrane.
-
Assay: Add the donor solutions to the donor plate wells. Add a clean buffer to the acceptor plate wells. Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate sandwich for a specified time (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate the permeability coefficient (Pe) using the formula: Pe = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [drug]_acceptor / [drug]_equilibrium)
-
Analysis: Compare the Pe values. A higher Pe for the this compound analogue would indicate improved passive permeability over the parent carboxylic acid.
Conclusion
The this compound scaffold represents a powerful and validated tool in the medicinal chemist's arsenal. Its ability to closely mimic the acidic pKa and electrostatic profile of carboxylic acids while often improving metabolic stability and membrane permeability makes it an attractive bioisosteric replacement. [7][12]Furthermore, its demonstrated success as a hydroxamic acid surrogate highlights a broader potential as a versatile metal-chelating pharmacophore. [10]Through rational design, efficient synthesis, and systematic evaluation, researchers can effectively leverage this scaffold to overcome common drug development hurdles and accelerate the discovery of novel therapeutics with superior properties.
References
- Wikipedia. Bioisostere. [Link]
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
- St. Amant, A. H., et al. (2020). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis.
- Fiveable. Bioisosterism | Medicinal Chemistry Class Notes. [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
- Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]
- Drug Design Org. Bioisosterism. [Link]
- Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
- University of Nebraska-Lincoln. (2012). Application of Bioisosteres in Drug Design. [Link]
- Talele, T. T. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3291. [Link]
- Google Patents. (1968). 3-hydroxy-5-isoxazole-carboxamide.
- Gardinier, K. M., et al. (2014). Discovery and characterization of a novel dihydroisoxazole class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. Journal of Medicinal Chemistry, 57(13), 5439-5454. [Link]
- Linciano, P., et al. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1845. [Link]
- Wikipedia. AMPA. [Link]
- ResearchGate. (2015). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]
- MDPI. (2024). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. [Link]
- ResearchGate. (2023).
- ChemSynthesis.
- NIH. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
- Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(4), 1254-1258. [Link]
- Palmer, C. L., et al. (2005). The Molecular Pharmacology and Cell Biology of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid Receptors. Pharmacological Reviews, 57(2), 253-277. [Link]
- RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
- NIH. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. [Link]
- Chongqing Chemdad Co., Ltd.
- Semantic Scholar. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]
- Turski, L., et al. (2005). Novel alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA) receptor antagonists of 2,3-benzodiazepine type: chemical synthesis, in vitro characterization, and in vivo prevention of acute neurodegeneration. Journal of Medicinal Chemistry, 48(14), 4618-4627. [Link]
- NIH. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. [Link]
- Rudolph, J., et al. (2007). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5854-5858. [Link]
- Shariati, F., et al. (2020). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. Journal of Medicinal Chemistry, 63(21), 12799-12822. [Link]
- Johansen, T. N., et al. (2001). Analogues of 3-hydroxyisoxazole-containing glutamate receptor ligands based on the 3-hydroxypyrazole-moiety: design, synthesis and pharmacological characterization. Bioorganic & Medicinal Chemistry, 9(12), 3277-3286. [Link]
- ResearchGate. (2008). A Library of 3-Aryl-4,5-dihydroisoxazole-5-carboxamides. [Link]
- MDPI. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. [Link]
- ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
- NIH. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]
- NIH. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
- Madsen, U., et al. (1998). Novel 1-hydroxyazole bioisosteres of glutamic acid. Synthesis, protolytic properties, and pharmacology. Journal of Medicinal Chemistry, 41(25), 5033-5043. [Link]
- Chen, G. Q., et al. (1993). Hydrodynamic and pharmacological characterization of putative alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/kainate-sensitive L-glutamate receptors solubilized from pig brain. Biochemical Journal, 291(Pt 1), 161-166. [Link]
- Wang, T., et al. (2024). Identification of 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives and analogs as novel HIF-2α agonists through docking-based virtual screening and structural modification. European Journal of Medicinal Chemistry, 268, 116248. [Link]
- Pae, A. N., et al. (2015). Synthesis and biological evaluation of aryl isoxazole derivatives as metabotropic glutamate receptor 1 antagonists: a potential treatment for neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 25(6), 1346-1350. [Link]
- Chem-Impex.
- ResearchGate. Overview of recent investigated carboxylic acid bioisosteres. [Link]
- Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]
- PubChem.
Sources
- 1. Bioisostere - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. iris.unica.it [iris.unica.it]
- 11. drughunter.com [drughunter.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemsynthesis.com [chemsynthesis.com]
- 17. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 18. AMPA - Wikipedia [en.wikipedia.org]
- 19. The Molecular Pharmacology and Cell Biology of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA) receptor antagonists of 2,3-benzodiazepine type: chemical synthesis, in vitro characterization, and in vivo prevention of acute neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analogues of 3-hydroxyisoxazole-containing glutamate receptor ligands based on the 3-hydroxypyrazole-moiety: design, synthesis and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel 1-hydroxyazole bioisosteres of glutamic acid. Synthesis, protolytic properties, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility and Stability of Methyl 3-hydroxyisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Methyl 3-hydroxyisoxazole-5-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its unique structure makes it a valuable intermediate for researchers developing new therapeutic agents, particularly for neurological disorders and anti-inflammatory applications.[1] A thorough understanding of its solubility and stability is paramount for its effective utilization in drug discovery, formulation development, and manufacturing processes. This guide provides a comprehensive overview of the physicochemical properties, solubility profile, and stability characteristics of methyl 3-hydroxyisoxazole-5-carboxylate, along with detailed experimental protocols for their assessment.
Physicochemical Properties
Methyl 3-hydroxyisoxazole-5-carboxylate is typically a white to light yellow crystalline powder.[1][2][3] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 10068-07-2 | [1][3][4] |
| Molecular Formula | C₅H₅NO₄ | [1][4] |
| Molecular Weight | 143.10 g/mol | [2][4] |
| Melting Point | 159-166 °C | [1][2][5] |
| Appearance | White to light yellow crystalline powder | [1][2][3] |
| pKa (Predicted) | 11.25 ± 0.40 | [3] |
| LogP (XLogP3) | -0.2 | [4] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Methyl 3-hydroxyisoxazole-5-carboxylate is reported to be soluble in several common organic solvents.[2][3][6]
Qualitative Solubility
Based on available data, the qualitative solubility of methyl 3-hydroxyisoxazole-5-carboxylate is as follows:
-
Soluble in: Chloroform, Ethanol, Ether, Ethyl Acetate, Methanol.[2][3][6]
-
Storage: For long-term stability, it is recommended to store the compound at -20°C.[6] Short-term storage at room temperature is also acceptable.[1][3][7]
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a method for determining the equilibrium solubility of methyl 3-hydroxyisoxazole-5-carboxylate in various pharmaceutically relevant solvents.
Objective: To determine the saturation solubility of methyl 3-hydroxyisoxazole-5-carboxylate in a panel of solvents at ambient temperature and 37 °C.
Materials:
-
Methyl 3-hydroxyisoxazole-5-carboxylate (purity ≥ 98%)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400))
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Calibrated pH meter
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of methyl 3-hydroxyisoxazole-5-carboxylate to a series of vials, each containing a known volume of the selected solvents.
-
Ensure a solid excess of the compound is visible in each vial.
-
-
Equilibration:
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Centrifuge the collected supernatant to remove any suspended solid particles.
-
Dilute the clear supernatant with a suitable mobile phase for HPLC analysis.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method (see Section 4 for a general method).
-
Determine the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.
-
-
Data Reporting:
-
Express the solubility in mg/mL or µg/mL.
-
Expected Data Presentation:
| Solvent | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) |
| Water | To be determined | To be determined |
| PBS (pH 7.4) | To be determined | To be determined |
| 0.1 N HCl | To be determined | To be determined |
| 0.1 N NaOH | To be determined | To be determined |
| Ethanol | To be determined | To be determined |
| Propylene Glycol | To be determined | To be determined |
| PEG 400 | To be determined | To be determined |
Stability Assessment and Degradation Pathways
Understanding the stability of methyl 3-hydroxyisoxazole-5-carboxylate under various stress conditions is crucial for predicting its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are employed to accelerate the degradation process and elucidate the degradation pathways.
Forced Degradation Studies
The following experimental workflow outlines a comprehensive forced degradation study.
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
While specific degradation pathways for methyl 3-hydroxyisoxazole-5-carboxylate are not extensively reported, isoxazole rings can be susceptible to certain degradation mechanisms.
-
Hydrolysis: The ester functional group is a primary target for both acid and base-catalyzed hydrolysis, which would yield 3-hydroxyisoxazole-5-carboxylic acid and methanol. The isoxazole ring itself can also undergo cleavage under harsh hydrolytic conditions.
-
Oxidation: The isoxazole ring may be susceptible to oxidative degradation, potentially leading to ring-opened products.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products.
The following diagram illustrates a hypothetical degradation pathway under hydrolytic conditions.
Caption: Hypothetical Hydrolytic Degradation Pathway.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.
General RP-HPLC Method Parameters
The following table provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are required.
| Parameter | Suggested Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized to resolve all peaks |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (e.g., 254 nm) |
| Injection Volume | 10 µL |
Protocol for Method Validation
A stability-indicating method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of methyl 3-hydroxyisoxazole-5-carboxylate. While general properties and qualitative solubility are known, further experimental work is required to establish a comprehensive quantitative solubility profile and to fully elucidate the degradation pathways under various stress conditions. The provided protocols offer a systematic approach for researchers and drug development professionals to generate the necessary data for informed decision-making in the development of new chemical entities incorporating this valuable heterocyclic scaffold.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate.
- PubChem. (n.d.). Methyl 3-hydroxyisoxazole-5-carboxylate.
- ChemSynthesis. (2025). methyl 3-hydroxy-5-isoxazolecarboxylate.
- Chem-Impex. (n.d.). Methyl 3-hydroxyisoxazole-5-carboxylate.
- ChemicalBook. (2025). METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE.
- United States Biological. (n.d.). Methyl 3-Hydroxyisoxazole-5-carboxylate - Data Sheet.
- Santa Cruz Biotechnology, Inc. (n.d.). Methyl 3-Hydroxyisoxazole-5-carboxylate.
- Chongqing Chemdad Co., Ltd. (n.d.). METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE | 10068-07-2 [chemicalbook.com]
- 4. Methyl 3-hydroxyisoxazole-5-carboxylate | C5H5NO4 | CID 2724585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. usbio.net [usbio.net]
- 7. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Synthetic Versatility of 3-Hydroxyisoxazole: A Modern Scaffold for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-hydroxyisoxazole core is a privileged five-membered heterocyclic scaffold that has garnered immense interest in medicinal chemistry.[1][2] Renowned for its role as a planar carboxylic acid bioisostere, it offers a strategic advantage in drug design, enhancing physicochemical properties and enabling novel interactions with biological targets.[3][4] This guide provides an in-depth exploration of the synthetic versatility of the 3-hydroxyisoxazole ring system. We will dissect its primary synthetic routes, delve into the nuanced reactivity that governs its functionalization, and showcase its application in the development of potent therapeutic agents, from natural products to modern enzyme inhibitors. This document serves as a technical resource, blending foundational chemical principles with field-proven insights to empower researchers in their quest for novel molecular entities.
The 3-Hydroxyisoxazole Core: A Bioisosteric Advantage
The strategic replacement of a carboxylic acid with a bioisosteric equivalent is a cornerstone of modern drug discovery, aimed at overcoming challenges associated with poor membrane permeability, metabolic instability, and undesirable plasma protein binding.[5][6] The 3-hydroxyisoxazole moiety has emerged as a highly effective mimic of the carboxylate group.
Its acidic proton (pKa ≈ 4-5) allows it to engage in similar electrostatic interactions as a carboxylic acid, while the aromatic ring delocalizes the negative charge upon deprotonation, mimicking the carboxylate's resonance profile.[3][7] Unlike a simple carboxylate, the scaffold's increased lipophilicity and rigid, planar structure can lead to improved oral bioavailability and the opportunity to probe binding sites in ways that the more flexible carboxylic acid cannot.[4] This unique combination of properties is exemplified in its natural occurrence in potent neuroactive compounds like ibotenic acid and muscimol and its recent application as a novel zinc-binding group in enzyme inhibitors.[8][9][10]
A critical feature of the 3-hydroxyisoxazole scaffold is its existence in a tautomeric equilibrium between the enol (3-hydroxy) and keto (3-oxo) forms. Quantum-chemical calculations and experimental studies suggest that the aromatic 3-hydroxy tautomer is preferentially present in solution, a factor that is crucial for understanding its reactivity and biological interactions.[11]
Core Synthesis: Constructing the Scaffold
The construction of the 3-hydroxyisoxazole ring is accessible through several reliable synthetic methodologies. The most prevalent and versatile approaches involve the cyclocondensation of β-dicarbonyl compounds with hydroxylamine or the classic [3+2] cycloaddition using nitrile oxides.
Cyclocondensation of β-Ketoesters with Hydroxylamine
A highly efficient and straightforward method for synthesizing 3-hydroxyisoxazoles involves the reaction of β-ketoesters with hydroxylamine.[12][13] This approach allows for the facile introduction of substituents at the 5-position of the isoxazole ring, dictated by the choice of the starting β-ketoester. The reaction proceeds by forming the sodium salts of the reactants at low temperatures, followed by an acid-mediated cyclization under heating to predominantly yield the desired 3-hydroxyisoxazole product.[13]
Caption: General workflow for synthesizing 3-hydroxyisoxazoles via cyclocondensation.
Experimental Protocol: Synthesis of 3-Hydroxy-5-methylisoxazole[12]
-
Preparation of Reactants: In a reaction vessel, add sodium methoxide to a solution of ethyl acetoacetate in a suitable solvent like methanol at 0-5 °C. Stir for 30 minutes. In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium methoxide in methanol.
-
Condensation: Slowly add the hydroxylamine solution to the ethyl acetoacetate enolate solution, maintaining the temperature below 10 °C. Allow the mixture to stir at room temperature for 12-18 hours.
-
Cyclization & Workup: Cool the reaction mixture to -10 °C. Quench the reaction by adding concentrated hydrochloric acid at once, then heat the mixture to 80 °C for 1 hour to drive the cyclization.
-
Extraction: After cooling, pour the solution into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield pure 3-hydroxy-5-methylisoxazole.
[3+2] Dipolar Cycloaddition
The 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a powerful and fundamental method for constructing the isoxazole core.[14][15] This reaction offers broad scope and allows for diverse substitution patterns on the resulting ring. The nitrile oxide is typically generated in situ from an aldoxime using an oxidant like sodium hypochlorite or from a hydroximoyl chloride with a base.[15][16][17] The regioselectivity of the cycloaddition is a key consideration, often leading to 3,5-disubstituted isoxazoles.[16]
Synthetic Versatility: Functionalization of the Core
The true synthetic power of the 3-hydroxyisoxazole scaffold lies in its diverse reactivity. The presence of the acidic hydroxyl group and the ring nitrogen atom provides two distinct sites for functionalization, with the reaction outcome being highly dependent on the chosen reagents and conditions.
The Dichotomy of Reactivity: N- vs. O-Functionalization
Alkylation of 3-hydroxyisoxazole presents a classic case of competitive N- vs. O-functionalization. The regiochemical outcome can be expertly controlled, providing access to two distinct classes of derivatives from a single precursor. This control is critical for tuning the scaffold's properties for specific biological targets.
-
O-Alkylation: Generally favored when using more reactive electrophiles like benzyl, benzhydryl, and allyl bromides. These reactions typically proceed under basic conditions and lead to the formation of 3-alkoxyisoxazole derivatives.[18] This pathway preserves the aromaticity of the isoxazole ring.
-
N-Alkylation: Becomes the dominant pathway with specific reagents like methoxymethyl (MOM) chloride.[18] Methylation with diazomethane or methyl iodide can also favor N-alkylation. This reaction results in the formation of a non-aromatic isoxazol-3(2H)-one structure.
Caption: Regioselective functionalization pathways of the 3-hydroxyisoxazole scaffold.
Table 1: Summary of Conditions for Regioselective Alkylation
| Reagent/Electrophile | Predominant Product | Type | Reference |
| Benzyl Bromide, Allyl Bromide | 3-O-Alkylisoxazole | O-Alkylation | [18] |
| Methyl Iodide, Diazomethane | 2-N-Methylisoxazol-3(2H)-one | N-Alkylation | [18] |
| Methoxymethyl Chloride (MOM-Cl) | 2-N-(Methoxymethyl)isoxazol-3(2H)-one | N-Alkylation | [18] |
Ring Transformations: A Gateway to New Heterocycles
The isoxazole ring, despite its aromaticity, possesses a relatively weak N-O bond that can be cleaved under certain conditions, making it a versatile precursor for other heterocyclic systems.[14] This ring-opening and subsequent annulation strategy dramatically expands the synthetic utility of the scaffold.
For example, under microwave irradiation with Fe(III) catalysis, isoxazoles can undergo ring-opening to form a reactive nitrene intermediate.[19] This intermediate can then react with various partners, such as enaminoketones or α,β-unsaturated aldehydes, to construct highly functionalized pyrroles and pyridines, respectively.[19] Other transformations can lead to furans and pyrans, often involving a base-catalyzed ring opening in the presence of an aldehyde.[20]
Applications in Drug Discovery and Chemical Biology
The unique structural and electronic properties of the 3-hydroxyisoxazole scaffold have cemented its role in the development of bioactive compounds.
Natural Products: Ibotenic Acid and Muscimol
The fly agaric mushroom (Amanita muscaria) is a well-known source of the psychoactive natural products ibotenic acid and its decarboxylated derivative, muscimol.[8][10] Both feature the 3-hydroxyisoxazole core. Muscimol is a potent and selective agonist of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the brain.[10] Ibotenic acid acts as a potent agonist of NMDA glutamate receptors.[3] The biosynthesis of these compounds is initiated by the hydroxylation of glutamate.[8] Their potent neuroactivity has made them invaluable pharmacological tools and has inspired the synthesis of numerous analogues for studying neurotransmitter systems.[21]
A Novel Zinc-Binding Group (ZBG) for HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that are critical regulators of gene expression and are validated targets for cancer therapy.[11] Many HDAC inhibitors utilize a hydroxamic acid moiety to chelate the catalytic zinc ion in the enzyme's active site. However, hydroxamic acids can suffer from metabolic instability and potential genotoxicity.[11]
Recent research has successfully demonstrated that the 3-hydroxyisoxazole scaffold can act as a novel and effective zinc-binding group (ZBG).[9][11] It mimics the bidentate coordination of hydroxamic acid to the zinc ion while offering a more stable and potentially safer chemical profile. This discovery has opened a new avenue for designing next-generation HDAC inhibitors with improved pharmacological properties.[9]
Conclusion
The 3-hydroxyisoxazole scaffold is far more than a simple heterocyclic ring; it is a dynamic and versatile platform for innovation in chemistry and drug discovery. Its role as a premier carboxylic acid bioisostere, combined with a rich and controllable reactivity, allows for the creation of diverse molecular architectures. From its origins in potent natural products to its modern application in targeted enzyme inhibitors, the synthetic versatility of 3-hydroxyisoxazole continues to empower scientists to address complex biological questions and unmet medical needs. This guide has illuminated the core principles of its synthesis and reactivity, providing a foundation for its continued exploration and application in the field.
References
- Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.MDPI.
- Carboxylic Acid (Bio)Isosteres in Drug Design.
- Ring transformation of isoxazoles into furan and pyran derivatives.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Isoxazole synthesis.Organic Chemistry Portal.
- Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions.
- Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition.Thieme.
- The Improved Syntheses of dl-Ibotenic Acid and Muscimol.J-Stage.
- Ibotenic Acid Biosynthesis in the Fly Agaric Is Initiated by Glutamate Hydroxylation.
- Synthesis of some isoxazole derivatives by ring transform
- Ibotenic acid: on the mechanism of its conversion to [3H] muscimol.
- Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides.
- Ethyl 3-hydroxyisoxazole-5-carboxylate: A Core Precursor in Medicinal Chemistry.Benchchem.
- Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group.IRIS Unimore.
- Isoxazole.Wikipedia.
- Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group.UniCA IRIS.
- Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine.J-Stage.
- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.Semantic Scholar.
- Muscimol.Wikipedia.
- Advances in isoxazole chemistry and their role in drug discovery.
- Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements.ScienceDirect.
- Synthesis and synthetic utility of 3-isoxazolols.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.WuXi AppTec.
- Synthesis of 3-Hydroxyisoxazoles.Scribd.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. Ibotenic Acid Biosynthesis in the Fly Agaric Is Initiated by Glutamate Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unimore.it [iris.unimore.it]
- 10. Muscimol - Wikipedia [en.wikipedia.org]
- 11. iris.unica.it [iris.unica.it]
- 12. tandfonline.com [tandfonline.com]
- 13. scribd.com [scribd.com]
- 14. Isoxazole - Wikipedia [en.wikipedia.org]
- 15. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isoxazole synthesis [organic-chemistry.org]
- 17. thieme-connect.com [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Ring transformation of isoxazoles into furan and pyran derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 21. The Improved Syntheses of dl-Ibotenic Acid and Muscimol [jstage.jst.go.jp]
Methodological & Application
Application Note & Protocol: A Modular Approach to the Synthesis of 3-Aryl-4,5-dihydroisoxazole-5-carboxamide Libraries for Drug Discovery
Abstract: The 4,5-dihydroisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antibacterial and enzyme inhibitory properties[1][2][3]. This document provides a comprehensive, field-proven protocol for the efficient parallel, solution-phase synthesis of a diverse library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides. The described workflow is designed for adaptability and scalability, making it suitable for lead generation and optimization in a drug discovery setting. We will delve into the strategic considerations behind the chosen synthetic route, which hinges on a highly reliable 1,3-dipolar cycloaddition of in situ generated nitrile oxides.
Strategic Overview & Rationale
The synthesis of a 3-aryl-4,5-dihydroisoxazole-5-carboxamide library is most effectively approached through a modular, three-stage process. This strategy allows for the introduction of diversity at two key points: the aryl moiety (R¹) and the carboxamide group (R²).
Our optimized protocol follows a sequence of:
-
1,3-Dipolar Cycloaddition: Formation of the core dihydroisoxazole ring system.
-
Saponification: Hydrolysis of the resulting ester to a carboxylic acid intermediate.
-
Amide Coupling: Parallel amidation to introduce the final element of diversity.
This sequence was determined to be superior to the alternative (amide formation followed by cycloaddition) as it consistently provides higher yields and simplifies purification of the final products[1][4]. The key step, the 1,3-dipolar cycloaddition, utilizes the in situ generation of nitrile oxides from aryl aldoximes. This is critical because nitrile oxides are highly reactive and prone to dimerization into furoxans if isolated[5][6]. Generating them in the presence of the dipolarophile maximizes the yield of the desired cycloadduct.
Logical Workflow for Library Synthesis
Figure 1: Overall workflow for the synthesis of the 3-aryl-4,5-dihydroisoxazole-5-carboxamide library.
Experimental Protocols
Protocol 1: Synthesis of Aryl Aldoximes
The initial step involves the conversion of commercially available or synthesized aryl aldehydes to their corresponding aldoximes. This is a robust and high-yielding condensation reaction.[7][8][9]
Materials:
-
Aryl aldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium bicarbonate (or other suitable base)
-
Ethanol
-
Water
Procedure:
-
Dissolve the aryl aldehyde in ethanol in a round-bottom flask.
-
In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate.
-
Add the hydroxylamine solution to the aldehyde solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates. If not, the ethanol can be removed under reduced pressure and the aqueous residue extracted with ethyl acetate.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Expert Insight: While various bases can be used, sodium bicarbonate is a mild and effective choice. For some sensitive aldehydes, using a buffered system can prevent side reactions. An alternative green chemistry approach involves the one-pot reaction of aromatic aldehydes with ethylenediamine and Oxone® in water, which can produce aldoximes in excellent yields.[7][10]
Protocol 2: Synthesis of Methyl 3-Aryl-4,5-dihydroisoxazole-5-carboxylates
This protocol details the core 1,3-dipolar cycloaddition reaction. The nitrile oxide is generated in situ from the aldoxime using N-chlorosuccinimide (NCS) and a base, immediately reacting with methyl acrylate.[1][5]
Materials:
-
Aryl aldoxime (1.0 eq)
-
Methyl acrylate (1.5 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Dichloromethane (DCM) or Chloroform
Procedure:
-
Dissolve the aryl aldoxime and methyl acrylate in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Add NCS in one portion, followed by the slow, dropwise addition of triethylamine. Causality: The slow addition of the base is crucial to control the rate of nitrile oxide formation, minimizing its dimerization.[5]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a methyl ester, is typically of sufficient purity for the next step, but can be purified by column chromatography if necessary.
Reaction Mechanism: 1,3-Dipolar Cycloaddition
Figure 2: Mechanism of in situ nitrile oxide generation and subsequent [3+2] cycloaddition.
Protocol 3: Saponification to Carboxylic Acids
The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is the key intermediate for the final amide coupling.
Materials:
-
Methyl 3-aryl-4,5-dihydroisoxazole-5-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF) / Water mixture
Procedure:
-
Dissolve the ester in a mixture of THF and water.
-
Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl.
-
The carboxylic acid product will typically precipitate and can be collected by filtration. If it remains in solution, extract with ethyl acetate.
-
Wash the product with water, then dry under vacuum. This intermediate is generally used without further purification.[1]
Protocol 4: Parallel Amide Coupling for Library Synthesis
The final step is the coupling of the carboxylic acid intermediate with a diverse set of primary and secondary amines to generate the carboxamide library. This is efficiently performed in a parallel format (e.g., in a 96-well plate).
Materials:
-
3-Aryl-4,5-dihydroisoxazole-5-carboxylic acid (1.0 eq per well)
-
Diverse amines (1.2 eq per well)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure (for a single well, repeated for all amines):
-
To a solution of the carboxylic acid in DMF, add EDC and HOBt. Stir for 10-15 minutes at room temperature. Expert Insight: This pre-activation step forms a highly reactive HOBt-ester, which improves coupling efficiency and minimizes side reactions, such as racemization if a chiral center were present.
-
Add the desired amine, followed by the base (DIPEA or TEA).
-
Seal the reaction plate and agitate at room temperature overnight.
-
After completion, the crude products can be purified using automated preparative High-Performance Liquid Chromatography (HPLC).[1][4]
Data Presentation: Reagent & Yield Summary
The following table provides an example of the diversity that can be achieved and typical yields for the overall three-step process.
| Entry | Aryl Group (R¹) | Amine (R²) | Overall Yield (%) | Purity (%) |
| 1 | Phenyl | Benzylamine | ~65 | >90 |
| 2 | 4-Chlorophenyl | Cyclohexylamine | ~62 | >90 |
| 3 | 4-Methoxyphenyl | Morpholine | ~68 | >90 |
| 4 | 2-Naphthyl | Piperidine | ~60 | >90 |
| 5 | 3-Pyridyl | Aniline | ~55 | >90 |
| Yields and purities are representative and based on reported values for similar libraries after purification.[1] |
Trustworthiness & Self-Validation
The integrity of this protocol is ensured by several key factors:
-
Robust Reactions: The chosen reactions (oxime formation, 1,3-dipolar cycloaddition, saponification, and amide coupling) are well-established and known for their high efficiency and tolerance of a wide range of functional groups.
-
In-Process Controls: Each step can be monitored by standard analytical techniques like TLC or LC-MS to ensure the reaction has gone to completion before proceeding.
-
Final Product Characterization: All members of the final library must be characterized by LC-MS to confirm their identity (mass) and purity. This final validation step is non-negotiable for ensuring the quality of a compound library for screening.[1]
References
- Xia, J.-J., & Wang, G.-W. (2007).
- Wipf, P., & Spencer, J. A. (2007). A Library of 3-Aryl-4,5-dihydroisoxazole-5-carboxamides. Journal of Combinatorial Chemistry, 9(6), 1041–1045. [Link]
- Wikipedia contributors. (2023). Oxime. Wikipedia, The Free Encyclopedia. [Link]
- Ali, S. A., Hashmi, S. M., & Wazeer, M. I. M. (2007). Synthesis of Hydroximoyl Chlorides from Aldoximes and Benzyltrimethylammonium Tetrachloroiodate (BTMA ICl4).
- Wipf, P., & Spencer, J. A. (2007). A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides. Journal of Combinatorial Chemistry, 9(6), 1041-1045. [Link]
- Tong, R., & McDonald, F. E. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315–319. [Link]
- Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]
- Padwa, A., & Smolanoff, J. (1971). Halogenation of Aldoximes. A Versatile Reaction for the Synthesis of Highly Functionalized Hydroximoyl Chlorides and Furazan N-Oxides. The Journal of Organic Chemistry, 36(15), 2202–2208. [Link]
- Tong, R., & McDonald, F. E. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315–319. [Link]
- Xia, J.-J., & Wang, G.-W. (2007).
- Wang, G.-W., et al. (2020). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions.
- Sławiński, J., & Szafrański, K. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 26(16), 4991. [Link]
- Choi, K., et al. (2009). Chemistry and biology of dihydroisoxazole derivatives: selective inhibitors of human transglutaminase 2. Chemistry & Biology, 16(10), 1081-1092. [Link]
- ResearchGate. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides 6. [Link]
- Carradori, S., et al. (2007). Synthesis of new isoxazoles and dihydroisoxazoles and in vitro evaluation of their antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 599-606. [Link]
- Kissane, M. (2009). Asymmetric 1,3-dipolar cycloadditions of acrylamides. CORA. [Link]
- Goksu, H., & Orhan, E. (2021). The local and natural sources in synthetic methods: the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 73. [Link]
- Nefzi, A., et al. (2004). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). A Library of 3-Aryl-4,5-dihydroisoxazole-5-carboxamides. [Link]
- ResearchGate. (n.d.). Synthesis of 3,4-diaryl-5-carboxy-4,5-dihydroisoxazole 2-oxides as valuable synthons for anticancer molecules. [Link]
- Google Patents. (n.d.).
- ResearchGate. (n.d.). The Synthesis of Benzhydroximoyl Chloride and Nitrile Oxides under Solvent-Free Conditions. [Link]
- Ma, S., et al. (2020). Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. Bioorganic & Medicinal Chemistry, 28(21), 115729. [Link]
- Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Arnone, A., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem, 85(10), 2252–2271. [Link]
- Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. [Link]
- Bakhtin, S. A., & Kutyashev, I. B. (2023). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 28(19), 6777. [Link]
- Li, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2569. [Link]
- ResearchGate. (n.d.).
- Gatilov, Y. V., et al. (2021). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 26(11), 3290. [Link]
- Chiang, Y. H. (1971). Chlorination of oximes. I. Reaction and mechanism of the chlorination of oximes in commercial chloroform and methylene chloride. The Journal of Organic Chemistry, 36(15), 2146–2155. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemistry and biology of dihydroisoxazole derivatives: selective inhibitors of human transglutaminase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cora.ucc.ie [cora.ucc.ie]
- 6. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxime - Wikipedia [en.wikipedia.org]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
The Versatile Scaffold: Harnessing 3-Hydroxyisoxazole-5-carboxamide in Modern Drug Discovery
Abstract
The 3-hydroxyisoxazole-5-carboxamide core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its unique electronic and structural properties, particularly the ability of the 3-hydroxyisoxazole moiety to act as a bioisosteric replacement for less stable or more toxic functional groups, have positioned it as a valuable building block in the design of novel therapeutics. This comprehensive guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into its role as a potent zinc-binding group in metalloenzyme inhibition, its utility in modulating mitochondrial function, and its broader applications in constructing screening libraries. This document offers not only the theoretical underpinnings of its utility but also detailed, field-proven protocols for its practical application in a research setting.
Introduction: The Rise of a Privileged Heterocycle
The isoxazole ring system is a cornerstone of medicinal chemistry, present in a variety of approved drugs.[1] The this compound moiety, in particular, has garnered significant attention for its favorable physicochemical properties and its capacity for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] A key feature of this scaffold is the 3-hydroxyisoxazole group, which has been identified as an effective zinc-binding group (ZBG). This makes it an attractive alternative to hydroxamic acids, which, despite their efficacy in inhibiting zinc-dependent enzymes like histone deacetylases (HDACs), can suffer from metabolic instability and potential toxicity.
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the strategic use of this compound in contemporary drug discovery, complete with actionable protocols and the scientific rationale behind them.
Mechanism of Action: A Tale of Two Ends
The therapeutic potential of this compound derivatives often stems from the distinct functionalities at either end of the molecule. The 3-hydroxyisoxazole ring frequently serves as the "warhead," interacting with the active site of a biological target, while the 5-carboxamide position provides a versatile handle for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties.
The 3-Hydroxyisoxazole Moiety as a Zinc-Binding Group
A significant number of enzymes, known as metalloenzymes, rely on a metal ion, often zinc, for their catalytic activity.[5] These enzymes are implicated in a wide range of diseases, making them attractive drug targets.[5] The 3-hydroxyisoxazole group has emerged as a promising zinc-binding moiety, capable of coordinating with the zinc ion in the active site of enzymes like HDACs.[6] This interaction is crucial for the inhibitory activity of compounds targeting these enzymes.
Below is a conceptual diagram illustrating the interaction of a 3-hydroxyisoxazole-containing inhibitor with the active site of a zinc-dependent enzyme.
Caption: Inhibition of a zinc-dependent enzyme by a 3-hydroxyisoxazole derivative.
Applications in Drug Discovery
The versatility of the this compound scaffold has led to its exploration in several therapeutic areas.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins.[7] Dysregulation of HDAC activity is linked to various cancers and other diseases.[7] Several HDAC inhibitors have been developed, with many featuring a zinc-binding group. The 3-hydroxyisoxazole moiety has been successfully employed as a bioisostere for the hydroxamic acid group in HDAC6 inhibitors, demonstrating good potency and potentially improved safety profiles.[6]
Modulation of the Mitochondrial Permeability Transition Pore (mtPTP)
The mitochondrial permeability transition pore (mtPTP) is a channel in the inner mitochondrial membrane that, when opened under pathological conditions, can lead to cell death.[8] Diarylisoxazole-3-carboxamides have been identified as potent inhibitors of the mtPTP, highlighting a role for this scaffold in developing therapies for diseases associated with mitochondrial dysfunction, such as certain muscular dystrophies.[8]
Other Therapeutic Areas
Derivatives of isoxazole-carboxamide have also shown promise as:
-
Cyclooxygenase (COX) inhibitors: with potential applications in treating inflammation and pain.[5]
-
Anticancer agents: demonstrating cytotoxic activity against various cancer cell lines.[9]
-
Antimicrobial agents: exhibiting activity against bacterial and fungal strains.[5]
-
Antioxidants: capable of scavenging free radicals.[9]
Protocols for a Drug Discovery Screening Cascade
A screening cascade is a hierarchical series of experiments designed to identify and characterize promising drug candidates from a compound library.[10] The following protocols outline a typical cascade for evaluating this compound derivatives.
Caption: A typical screening cascade for drug discovery.
Protocol 1: Primary Screen - In Vitro HDAC6 Inhibition Assay (Fluorometric)
This protocol is designed to identify compounds that inhibit the enzymatic activity of HDAC6 in a high-throughput format.
Principle: A fluorogenic HDAC6 substrate is deacetylated by the enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC6 activity.[11][12]
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., from BPS Bioscience or Abcam)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
This compound test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Tubacin)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in HDAC Assay Buffer. Typically, a 10-point, 3-fold dilution series starting from 100 µM is appropriate. Add a small volume (e.g., 5 µL) of each dilution to the wells of the microplate. Include wells for vehicle control (DMSO) and positive control.
-
Enzyme Addition: Dilute the HDAC6 enzyme to the desired concentration in cold HDAC Assay Buffer. Add the diluted enzyme (e.g., 20 µL) to all wells except the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Prepare the fluorogenic substrate solution in HDAC Assay Buffer. Add the substrate solution (e.g., 25 µL) to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Termination and Development: Add the developer solution (e.g., 50 µL) to all wells. This will stop the HDAC6 reaction and initiate the development of the fluorescent signal.
-
Signal Development: Incubate the plate at room temperature for 15-20 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" control wells from all other wells.
-
Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control (0% inhibition) and the positive control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Typical Value |
| Final Enzyme Concentration | 1-5 ng/µL |
| Final Substrate Concentration | 10-50 µM |
| Final DMSO Concentration | <1% |
| Incubation Time | 30-60 minutes |
| Incubation Temperature | 37°C |
Protocol 2: Secondary Screen - Cell-Based mtPTP Inhibition Assay (Calcein-AM Assay)
This assay assesses the ability of compounds to inhibit the opening of the mtPTP in living cells.
Principle: Cells are loaded with Calcein-AM, which is converted to the fluorescent molecule calcein by intracellular esterases and accumulates in all cellular compartments, including mitochondria. CoCl2 is then added to quench the cytosolic calcein fluorescence. A decrease in mitochondrial fluorescence upon induction of mtPTP opening (e.g., with a calcium ionophore like ionomycin) indicates pore opening, as CoCl2 can then enter the mitochondria and quench the calcein. Inhibitors of mtPTP will prevent this decrease in fluorescence.[13][14]
Materials:
-
Adherent cell line (e.g., HeLa, HepG2)
-
Cell culture medium
-
Calcein-AM (acetoxymethyl ester)
-
CoCl2 (Cobalt (II) chloride)
-
Ionomycin (or another mtPTP inducer)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Cyclosporin A)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
96-well black, clear-bottom microplates
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere and grow overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 1-24 hours). Include vehicle and positive controls.
-
Calcein-AM and CoCl2 Loading:
-
Wash the cells once with warm HBSS.
-
Prepare a loading solution containing Calcein-AM (final concentration ~1 µM) and CoCl2 (final concentration ~1 mM) in HBSS.
-
Add the loading solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with warm HBSS to remove excess dye and CoCl2.
-
Baseline Fluorescence Reading: Measure the baseline mitochondrial calcein fluorescence using a fluorescence microscope or plate reader.
-
Induction of mtPTP Opening: Add an mtPTP inducer, such as ionomycin (final concentration ~5 µM), to all wells except for the negative control wells.
-
Final Fluorescence Reading: After a short incubation with the inducer (e.g., 5-15 minutes), measure the final mitochondrial fluorescence.
Data Analysis:
-
Quantify the average fluorescence intensity per cell or per well at both the baseline and final time points.
-
Calculate the percentage of fluorescence decrease for each well.
-
Normalize the data to the vehicle control (maximum fluorescence decrease) and the positive control (minimum fluorescence decrease).
-
Plot the normalized fluorescence against the compound concentration to determine the EC50 value.
Protocol 3: Tertiary Screen - Preliminary ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to de-risk drug candidates.
Example Assays:
-
Metabolic Stability Assay (Liver Microsomes):
-
Principle: Measures the rate at which a compound is metabolized by liver enzymes (primarily cytochrome P450s).
-
Procedure: Incubate the test compound with liver microsomes and NADPH (a cofactor for P450 enzymes). At various time points, quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS.
-
Output: In vitro half-life (t1/2) and intrinsic clearance (Clint).
-
-
Aqueous Solubility Assay:
-
Principle: Determines the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH.
-
Procedure: Various methods can be used, including nephelometry or analysis of a saturated solution by HPLC.
-
Output: Kinetic or thermodynamic solubility value (e.g., in µg/mL or µM).
-
-
Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®):
-
Principle: Assesses the general toxicity of a compound to cells by measuring cell viability.
-
Procedure: Treat a standard cell line (e.g., HepG2) with a range of compound concentrations for 24-72 hours. Measure cell viability using a colorimetric (MTT) or luminescent (CellTiter-Glo®) readout.
-
Output: CC50 (concentration that causes 50% cytotoxicity).
-
| ADME-Tox Parameter | Assay | Desired Outcome for a Lead Compound |
| Metabolism | Liver Microsomal Stability | t1/2 > 30 minutes |
| Absorption | Aqueous Solubility | > 10 µM |
| Toxicity | Cytotoxicity (e.g., in HepG2 cells) | CC50 > 50 µM |
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile platform in modern drug discovery. Its ability to serve as an effective zinc-binding group, coupled with its synthetic tractability, has led to its successful application in the development of inhibitors for challenging targets like HDAC6. Furthermore, its emergence in the modulation of mitochondrial function opens up new avenues for therapeutic intervention in a host of diseases. The protocols and screening strategies outlined in this guide provide a robust framework for researchers to effectively harness the potential of this privileged heterocycle. As our understanding of disease biology deepens, it is certain that the creative application of the this compound core will continue to yield novel and impactful therapeutic agents.
References
- Ying, Y., et al. (2021). Protocols for analysis of mitochondrial permeability transition pore opening in mouse somatic cell reprogramming. STAR Protocols, 2(2), 100551. [Link]
- Bernardi, P., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem, 10(9), 1506-1515. [Link]
- Elbasal, A. S. M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9804. [Link]
- BPS Bioscience. (n.d.). HDAC6 Fluorogenic Assay Kit.
- Alonso, D., et al. (2009). Development of a Novel Virtual Screening Cascade Protocol to Identify Potential Trypanothione Reductase Inhibitors. Journal of Medicinal Chemistry, 52(8), 2331-2342. [Link]
- AntBio. (n.d.). Mitochondrial Permeability Transition Pore Assay.
- Huffman, J. E., et al. (2022). Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment. International Journal of Molecular Sciences, 23(7), 3568. [Link]
- Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric).
- Sygnature Discovery. (n.d.). Screening Cascade Development Services.
- ResearchGate. (n.d.). Representative example of enzyme discovery and screening for advanced....
- Orhan, I. E., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Molecules, 26(11), 3183. [Link]
- ResearchGate. (n.d.). A screening cascade designed to make maximum use of in vitro systems to....
- Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1569. [Link]
- Wales, M., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 24(8), 7082. [Link]
- Wang, Y., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS Discovery, 23(4), 365-376. [Link]
- Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-218. [Link]
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives.
- Linciano, P., et al. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2080-2086. [Link]
- International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound.
- ResearchGate. (2025). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives.
- RSC Publishing. (2023). Advances in isoxazole chemistry and their role in drug discovery.
- Frontiers. (2021). Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents.
- Asian Journal of Research in Chemistry. (2022). Synthesis and Characterization of Novel Isoxazole derivatives.
- Gunosewoyo, H., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Medicinal Chemistry, 11(3), 337-349. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fn-test.com [fn-test.com]
- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Protocols for analysis of mitochondrial permeability transition pore opening in mouse somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Comprehensive Analytical Techniques for the Characterization of Isoxazole-Carboxamides
Abstract
This guide provides a comprehensive overview of the essential analytical techniques for the structural elucidation, quantification, and physicochemical characterization of isoxazole-carboxamide derivatives. As a class of compounds with significant interest in medicinal chemistry and drug development, their thorough characterization is paramount for ensuring identity, purity, safety, and efficacy.[1][2][3][4] This document outlines not only the standard operating procedures but also the underlying scientific principles and rationale for methodological choices, targeting researchers, scientists, and drug development professionals. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.
Introduction: The Imperative for Rigorous Characterization
Isoxazole-carboxamides represent a privileged scaffold in modern pharmacology, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5] The successful transition of these molecules from discovery to clinical application hinges on a robust and unambiguous analytical data package. This guide presents an integrated strategy, detailing the synergistic use of multiple analytical techniques to build a complete profile of the molecule. Each technique provides a unique piece of the puzzle, and their collective data form a self-validating system that ensures the scientific integrity of the research.
Foundational Structural Analysis: NMR, MS, and FT-IR
The primary goal of initial analysis is to confirm that the synthesized molecule matches the intended chemical structure. A combination of NMR, MS, and FT-IR spectroscopy provides an undeniable confirmation of the molecular framework and its functional groups.[4][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional experiments are employed for a complete structural assignment.
Causality & Experimental Choice:
-
Solvent Selection: Deuterated solvents such as DMSO-d₆ or CDCl₃ are used because they are non-protonated and will not interfere with the ¹H NMR spectrum.[6][8] DMSO-d₆ is particularly useful for isoxazole-carboxamides as the amide proton (-NH) often exchanges more slowly, resulting in a visible, and sometimes broad, singlet.[6]
-
Internal Standard: Tetramethylsilane (TMS) is used as a universal reference (0 ppm) due to its chemical inertness and its single, sharp signal that appears upfield of most organic protons and carbons.[9]
-
¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR is critical for identifying non-protonated carbons, such as the carbonyl (C=O) of the carboxamide and the carbons within the isoxazole ring, providing a complete carbon skeleton.[3][6]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the isoxazole-carboxamide sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Standard Addition: Add a small drop of TMS as an internal standard.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Shimming: Homogenize the magnetic field by shimming the instrument to obtain sharp, symmetrical peaks.
-
¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32-64 scans, 1-5 second relaxation delay).
-
¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer experimental time are required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the peaks in the ¹H spectrum and reference both spectra to the TMS signal at 0.00 ppm.
Data Interpretation: Key Diagnostic Signals The following table summarizes typical chemical shift ranges for isoxazole-carboxamides, which are crucial for initial structural verification.[3][6][8][10][11]
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Amide Proton (N-H ) | 9.20 - 10.78 (broad singlet) | N/A | Position and sharpness are solvent-dependent.[6] |
| Isoxazole Ring Proton | ~7.00 - 8.50 (singlet) | ~98 - 115 | The exact position depends on the substitution pattern. |
| Aromatic Protons | 7.00 - 8.50 (multiplets) | ~113 - 158 | Splitting patterns reveal substitution on aryl rings.[3] |
| Isoxazole Methyl (-CH₃) | 2.59 - 3.38 (singlet) | ~10 - 13 | A sharp singlet integrating to 3 protons is highly diagnostic.[3] |
| Amide Carbonyl (C =O) | N/A | ~160 - 171 | A key signal in the ¹³C spectrum.[3][6] |
| Isoxazole Ring Carbons | N/A | ~157 - 171 | Includes C3, C4, and C5 of the isoxazole ring. |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
MS provides the exact molecular weight of the compound, which is essential for confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the standard for this purpose.
Causality & Experimental Choice:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like isoxazole-carboxamides. It typically generates protonated molecular ions ([M+H]⁺) with minimal fragmentation, making it easy to determine the molecular weight.[6][10]
-
High Resolution: HRMS provides mass-to-charge ratios with high accuracy (typically < 5 ppm error), allowing for the unambiguous determination of the elemental composition and distinguishing between compounds with the same nominal mass.[6][9]
Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.
-
Chromatography: Inject the sample into an HPLC system coupled to the mass spectrometer. A short C18 column with a rapid gradient (e.g., water/acetonitrile with 0.1% formic acid) is often used to quickly elute the compound of interest into the MS source.[12]
-
MS Acquisition: Acquire data in positive ESI mode, scanning a mass range appropriate for the expected molecular weight.
-
Data Analysis: Identify the [M+H]⁺ peak and compare the measured exact mass to the calculated theoretical mass for the proposed molecular formula. The mass error should be within the instrument's specification (e.g., < 5 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within the molecule by measuring the absorption of infrared radiation.
Causality & Experimental Choice:
-
ATR Accessory: Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation. The solid or liquid sample is placed directly on the ATR crystal, making it a fast and efficient method for routine analysis.[8]
Protocol: ATR FT-IR Analysis
-
Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid isoxazole-carboxamide sample directly onto the crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the sample spectrum.
-
Data Analysis: The background is automatically subtracted. Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Data Interpretation: Characteristic Absorption Bands The presence of the following bands provides strong evidence for the isoxazole-carboxamide structure.[6][8][10][13]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3200 - 3400 | Medium, often broad |
| C=O Stretch (Amide I) | 1650 - 1685 | Strong, sharp |
| C=N Stretch (Isoxazole) | 1605 - 1645 | Medium to Strong |
| N-O Stretch (Isoxazole) | 1110 - 1410 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
Purity Assessment and Quantification: The Role of HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of a drug substance and for its quantification in various matrices. A validated, stability-indicating HPLC method is a regulatory requirement for drug development.
Workflow for HPLC Method Development and Validation
Caption: HPLC method development and validation workflow.
Principle & Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase.[12] Less polar compounds interact more strongly with the stationary phase and elute later. This principle is highly effective for separating the typically hydrophobic isoxazole-carboxamide active pharmaceutical ingredient (API) from more polar or less polar impurities. Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[14][15][16]
Protocol: Purity Determination by Reverse-Phase HPLC
-
Mobile Phase Preparation: Prepare mobile phases A (e.g., 0.1% Formic Acid in Water) and B (e.g., 0.1% Formic Acid in Acetonitrile). Filter and degas both solutions.
-
Standard Preparation: Prepare a stock solution of the reference standard at a known concentration (e.g., 1.0 mg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water). Prepare working standards by serial dilution.
-
Sample Preparation: Prepare the sample to be tested at a similar concentration as the primary working standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm (typical starting point)[12]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV-Vis Diode Array Detector (DAD) at a wavelength of maximum absorbance.
-
Injection Volume: 10 µL
-
Gradient Program: A typical gradient might be: 0-20 min, 10% to 90% B; 20-25 min, 90% B; 25.1-30 min, 10% B (re-equilibration).
-
-
System Suitability: Before sample analysis, inject a standard solution five or six times. The system is suitable if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%.[17]
-
Analysis: Inject the blank (diluent), standards, and samples.
-
Data Processing: Integrate all peaks. Calculate purity using the area percent method. For quantification, generate a calibration curve from the standards and determine the concentration in the unknown samples.
ICH Q2(R2) Validation Parameters A summary of the key validation characteristics is provided below.[14][15][17][18]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte in the presence of impurities, degradants, or excipients. | Peak purity index > 0.995; baseline resolution between adjacent peaks. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of nominal). |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% - 102.0% recovery of spiked samples. |
| Precision | To demonstrate the closeness of agreement between a series of measurements. | %RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day). |
| LOD/LOQ | Limit of Detection (LOD) and Limit of Quantitation (LOQ). | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters are met despite minor changes in flow rate, pH, temperature, etc. |
Definitive Structure: Single-Crystal X-ray Crystallography
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard. It provides precise information on bond lengths, bond angles, and absolute stereochemistry.
Principle: This technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal. The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map of the molecule, from which the atomic positions can be determined.[19][20] While immensely powerful, its primary limitation is the requirement for high-quality, single crystals, which can be challenging to grow.
Protocol Overview:
-
Crystal Growth: Grow single crystals of the isoxazole-carboxamide, typically by slow evaporation of a saturated solution, solvent/anti-solvent diffusion, or cooling.
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. X-rays are directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data.
-
Structure Validation: The final structure is validated and visualized, providing a definitive representation of the molecule in the solid state.
Integrated Analytical Strategy
No single technique is sufficient for full characterization. The power of this multi-faceted approach lies in the orthogonal nature of the data, where each result corroborates the others, leading to a high degree of confidence in the final assessment.
Caption: Integrated workflow for analytical characterization.
References
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL:[Link]
- Title: Validation of Analytical Procedures Q2(R2)
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL:[Link]
- Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
- Title: Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study Source: PalArch's Journal of Archaeology of Egypt / Egyptology URL:[Link]
- Title: ICH and FDA Guidelines for Analytical Method Valid
- Title: Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability Source: BMC Chemistry URL:[Link]
- Title: Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity Source: European Journal of Clinical and Experimental Medicine URL:[Link]
- Title: Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives Source: BMC Research Notes URL:[Link]
- Title: Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents Source: ResearchG
- Title: Isoxazole Derivatives of Alpha-pinene Isomers: Synthesis, Crystal Structure, Spectroscopic Characterization (FT-IR/NMR/GC-MS)
- Title: Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies Source: Molecules URL:[Link]
- Title: The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.
- Title: Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati Source: Semantic Scholar URL:[Link]-4-Hassan-Al-Sultani/8267243cde152345d140e6914619f56477c77f0a)
- Title: Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents Source: Evidence-Based Complementary and Altern
- Title: A review of isoxazole biological activity and present synthetic techniques Source: GSC Biological and Pharmaceutical Sciences URL:[Link]
- Title: Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
- Title: Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole Source: Ingenta Connect URL:[Link]
- Title: Separation of Isoxazole on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
- Title: Synthesis and antimicrobial evaluation of new isoxazole carboxamides Source: ResearchG
- Title: Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study Source: International Journal of Molecular Sciences URL:[Link]
- Title: Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study Source: MDPI URL:[Link]
- Title: Ethyl 5-oxo-2,5-dihydro-4-isoxazolecarboxylate hydroxylamine salt Source: ResearchG
- Title: Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives Source: International Journal of Creative Research Thoughts (IJCRT) URL:[Link]
- Title: Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers Source: ChemRxiv URL:[Link]
- Title: Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings Source: Tetrahedron Letters URL:[Link]
- Title: Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity Source: ResearchG
- Title: Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis Source: Regulatory Research and Medicine Evalu
- Title: Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography Source: Journal of Chrom
- Title: Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate Source: Research Results in Pharmacology URL:[Link]
- Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ResearchG
- Title: Structural diversity of synthesized isoxazole carboxamides: chemical...
- Title: X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham Source: Frontiers in Molecular Biosciences URL:[Link]
- Title: Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor Source: MDPI URL:[Link]
- Title: HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS Source: Acta Poloniae Pharmaceutica URL:[Link]
Sources
- 1. kuey.net [kuey.net]
- 2. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 3. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. database.ich.org [database.ich.org]
- 19. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]
- 20. mdpi.com [mdpi.com]
Application Notes & Protocols: In Vitro Evaluation of Isoxazole-Carboxamide Derivatives as Cyclooxygenase (COX) Inhibitors
Introduction: The Rationale for Selective COX Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the enzyme responsible for the conversion of arachidonic acid into prostanoids, a class of potent lipid mediators involved in a vast array of physiological and pathological processes.[1] There are two primary, well-characterized isoforms of this enzyme: COX-1 and COX-2.[2][3]
-
COX-1 is constitutively expressed in most tissues and is considered a "housekeeping" enzyme. It synthesizes prostanoids that are crucial for maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and mediating platelet aggregation.[2][4][5]
-
COX-2 , in contrast, is typically undetectable in most tissues under normal conditions. Its expression is rapidly and robustly induced by inflammatory stimuli such as cytokines, endotoxins, and growth factors at sites of inflammation.[2][6][7]
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes, thereby reducing the production of inflammatory prostaglandins.[2][8] However, traditional NSAIDs non-selectively inhibit both COX-1 and COX-2. The inhibition of the constitutively expressed COX-1 is associated with undesirable side effects, most notably gastrointestinal ulceration and renal damage.[4][8][9]
This understanding led to the "COX-2 hypothesis," which posits that selective inhibition of the inducible COX-2 isoform would retain anti-inflammatory efficacy while minimizing the gastrointestinal toxicity associated with COX-1 inhibition.[9][10] This has driven the search for novel, potent, and selective COX-2 inhibitors. Isoxazole-containing compounds, including isoxazole-carboxamides, have emerged as a promising class of anti-inflammatory agents, with many derivatives showing significant COX inhibitory potential.[8][11][12][13][14] This document provides a detailed guide to the in vitro protocols necessary to characterize the inhibitory potency and selectivity of novel isoxazole-carboxamide derivatives.
Foundational Principles of In Vitro COX Inhibition Assays
The most common in vitro methods for assessing COX inhibition do not measure the cyclooxygenase reaction directly but instead quantify the associated peroxidase activity of the enzyme.[15][16] The COX enzyme catalyzes two sequential reactions: first, the cyclooxygenase activity converts arachidonic acid to the unstable intermediate Prostaglandin G2 (PGG2). Second, the peroxidase activity reduces PGG2 to Prostaglandin H2 (PGH2).[17]
The assay leverages this peroxidase step. In the presence of a suitable cofactor like heme, the peroxidase activity of COX facilitates the oxidation of a chromogenic or fluorogenic substrate.[1][18] The appearance of the oxidized, detectable product is directly proportional to the enzyme's activity. When an inhibitor, such as an isoxazole-carboxamide derivative, binds to the enzyme, this reaction is impeded, leading to a decrease in the signal. By measuring the signal across a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50).
Visualizing the Mechanism and Workflow
To better understand the biological target and the experimental process, the following diagrams illustrate the COX signaling pathway and the general laboratory workflow for inhibitor screening.
Caption: The COX signaling pathway and point of inhibition.
Caption: General experimental workflow for COX inhibitor screening.
Materials and Reagents
Sourcing high-quality reagents is paramount for reproducible results. Commercially available kits from suppliers like Cayman Chemical, Abcam, or Sigma-Aldrich provide many of these components in an optimized format.[1][15]
| Component | Description & Rationale |
| Enzymes | Purified ovine or recombinant human COX-1 and COX-2.[18][19] Using enzymes from the same species (e.g., human) is critical for clinical relevance. |
| Assay Buffer | Typically 0.1 M Tris-HCl, pH 8.0.[18] Provides a stable pH environment for optimal enzyme activity. |
| Cofactor | Heme. Essential for the peroxidase activity of both COX isoforms.[18][19] |
| Substrate | Arachidonic Acid. The natural substrate for COX enzymes.[19][20] Must be prepared fresh to prevent oxidation. |
| Detection Reagent | Colorimetric: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[15][18] Fluorometric: 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP).[20] Fluorometric assays generally offer higher sensitivity. |
| Test Compounds | Isoxazole-carboxamide derivatives dissolved in Dimethyl Sulfoxide (DMSO). |
| Control Inhibitors | Selective COX-1: SC-560.[20] Selective COX-2: Celecoxib or DuP-697.[20][21] Non-selective: Indomethacin. These are crucial for validating assay performance. |
| Labware | 96-well microplates (clear flat-bottom for colorimetric, black for fluorometric), multichannel pipettes. |
| Instrumentation | Microplate reader capable of measuring absorbance (590-610 nm) or fluorescence (Ex/Em ≈ 535/590 nm).[18][20] |
Experimental Protocol: Determination of IC50 Values
This protocol outlines the steps for a colorimetric assay. The procedure is readily adaptable for fluorometric detection by substituting the appropriate probe and using a fluorescence plate reader.
Preparation of Reagents (A Self-Validating System)
Causality: The accuracy of the final IC50 values is entirely dependent on the precise concentration of each reagent. Stock solutions must be prepared and stored correctly to maintain their activity.
-
Assay Buffer: Prepare 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.
-
Test and Control Compounds: Prepare stock solutions (e.g., 10-20 mM) of the isoxazole-carboxamide derivatives and control inhibitors (SC-560, Celecoxib) in 100% DMSO. From these stocks, create a series of dilutions in assay buffer to achieve the final desired concentrations for the dose-response curve. The final DMSO concentration in the well should be kept low (<1%) to avoid impacting enzyme activity.
-
Enzyme Preparation: Just before use, dilute the COX-1 and COX-2 enzymes to the working concentration recommended by the supplier using ice-cold assay buffer. Keep enzymes on ice at all times.
-
Heme and TMPD: Dilute to their working concentrations in assay buffer as specified by the supplier.
-
Arachidonic Acid (Substrate): This is the most critical step for consistency. Prepare the substrate solution immediately before initiating the reaction, as it is prone to degradation.[19][20]
Assay Procedure
Trustworthiness: The protocol is designed with multiple controls to ensure the validity of the results. The "100% Initial Activity" wells establish the baseline maximum enzyme activity, while the "Background" wells account for any non-enzymatic signal. The positive control inhibitors (SC-560, Celecoxib) confirm that the assay can accurately measure known inhibition profiles.[20] If the IC50 values for these controls fall outside their expected ranges, the assay results for the test compounds are considered unreliable.[22][23]
-
Plate Setup: In a 96-well plate, designate wells for Background, 100% Initial Activity, Positive Controls, and various concentrations of your test compounds. Perform all measurements in triplicate.
-
Reagent Addition: Add reagents to the wells in the following order using a multichannel pipette:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of Enzyme (either COX-1 or COX-2). For background wells, add 10 µL of assay buffer instead of the enzyme.
-
10 µL of your diluted test compound, control inhibitor, or solvent (for 100% activity wells).
-
-
Pre-incubation: Gently tap the plate to mix and incubate at room temperature (25°C) for a defined period, typically 10-15 minutes.
-
Expertise Insight: This pre-incubation step allows the inhibitor to bind to the enzyme before the introduction of the substrate. This is particularly important for time-dependent inhibitors, and standardizing this time is crucial for comparing the potency of different compounds.[24]
-
-
Reaction Initiation: Add 20 µL of the freshly prepared Arachidonic Acid substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 590 nm every 30-60 seconds for 5-10 minutes. The rate of change in absorbance reflects the enzyme's activity.
Data Analysis and Interpretation
Calculation of Percent Inhibition
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the average rate for each set of triplicates.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula[25]: % Inhibition = [(V_activity - V_inhibitor) / (V_activity - V_background)] * 100 Where:
-
V_activity is the rate of the 100% Initial Activity wells.
-
V_inhibitor is the rate in the presence of the test compound.
-
V_background is the rate of the background wells.
-
Determination of IC50 and Selectivity Index
-
IC50 Determination: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[26][27]
-
Selectivity Index (SI) Calculation: The SI provides a quantitative measure of a compound's selectivity for COX-2 over COX-1. It is calculated as the ratio of the IC50 values[28][29]: Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)
Interpretation: An SI value greater than 1 indicates selectivity for COX-2. A significantly high SI value (e.g., >50) is generally desired for a compound to be considered a highly selective COX-2 inhibitor with a potentially improved safety profile.[28]
Data Presentation
Summarize the quantitative results in a clear, tabular format for easy comparison between different isoxazole-carboxamide derivatives and the standard control compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Controls | |||
| SC-560 | e.g., 0.009 | e.g., 6.3 | e.g., 0.0014 |
| Celecoxib | e.g., 7.6 | e.g., 0.04 | e.g., 190 |
| Test Compounds | |||
| Isoxazole-Carboxamide A | Value | Value | Calculated Value |
| Isoxazole-Carboxamide B | Value | Value | Calculated Value |
| Isoxazole-Carboxamide C | Value | Value | Calculated Value |
References
- Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. (n.d.).
- Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm
- Oxazole, Oxadiazole, Isoxazoline and Oxazoline Derivatives as Anti-Inflammatory Agents. (n.d.). Bentham Science Publishers. [Link]
- Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]
- Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (n.d.). Scholars Research Library. [Link]
- Measurement of Differential Inhibition of COX-1 and COX-2 and the Pharmacology of Selective Inhibitors. (n.d.). PubMed. [Link]
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. (n.d.). PNAS. [Link]
- COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. [Link]
- Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. (n.d.). Oxford Academic. [Link]
- Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. (n.d.). MDPI. [Link]
- Establishing the scientific validity of complex in vitro models. (n.d.).
- Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). NIH. [Link]
- Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.). SpringerLink. [Link]
- Categories of Scientific Evidence—In Vitro D
- Cyclooxygenase-1 and -2 isoenzymes. (n.d.). PubMed. [Link]
- Synthesis and anti-nociceptive potential of isoxazole carboxamide deriv
- Are there any standardised methods or general principles for validating in vitro assays as being representative models of in vivo? (n.d.).
- Cyclo-oxygenase isoenzymes: physiological and pharmacological role. (n.d.). PubMed. [Link]
- In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals. [Link]
- In Vitro Inhibition Studies: Elements of Design and Important Considerations in D
- Cyclooxygenase isoenzymes and newer therapeutic potential for selective COX-2 inhibitors. (n.d.). PubMed. [Link]
- Cyclooxygenase isozymes and their gene structures and expression. (n.d.). PubMed. [Link]
- Distribution and expression of cyclooxygenase (COX) isoenzymes, their physiological roles, and the categorization of nonsteroidal anti-inflammatory drugs (NSAIDs). (n.d.). PubMed. [Link]
- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]
Sources
- 1. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]
- 2. Cyclooxygenase isoenzymes and newer therapeutic potential for selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase isozymes and their gene structures and expression [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Cyclo-oxygenase isoenzymes: physiological and pharmacological role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-1 and -2 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distribution and expression of cyclooxygenase (COX) isoenzymes, their physiological roles, and the categorization of nonsteroidal anti-inflammatory drugs (NSAIDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. interchim.fr [interchim.fr]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 23. Categories of Scientific Evidence—In Vitro Data - Dietary Supplements - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. academicjournals.org [academicjournals.org]
- 26. youtube.com [youtube.com]
- 27. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scaffold: 3-Hydroxyisoxazole-5-carboxamide in the Synthesis of Modern Agrochemicals
The imperative to secure the global food supply has driven relentless innovation in the field of agrochemical synthesis. Among the myriad of heterocyclic scaffolds employed in the design of novel pesticides, the 3-hydroxyisoxazole-5-carboxamide core has emerged as a particularly fruitful starting point for the development of potent herbicides and fungicides. This technical guide provides an in-depth exploration of the application of this versatile building block, offering detailed synthetic protocols, an analysis of the structure-activity relationships, and an elucidation of the biochemical mechanisms that underpin the efficacy of the resulting agrochemicals.
The significance of the isoxazole ring in agrochemicals is well-established, imparting favorable metabolic stability and the ability to effectively interact with biological targets.[1] The 3-hydroxy and 5-carboxamide functionalities of the title compound offer reactive handles for a variety of chemical modifications, enabling the creation of diverse libraries of candidate molecules for screening and optimization.[1] This guide will delve into two primary classes of agrochemicals derived from this scaffold: p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides and succinate dehydrogenase inhibitor (SDHI) fungicides.
From Precursor to Core Intermediate: Synthesis of this compound
The journey towards advanced agrochemicals begins with the efficient synthesis of the core this compound. A common and practical route commences with the readily available ethyl 3-hydroxyisoxazole-5-carboxylate. The conversion of the ester to the primary amide is a critical transformation, as the amide functionality is a key feature in numerous bioactive compounds, offering distinct solubility, stability, and target-binding properties.[1]
Protocol 1: Synthesis of this compound from Ethyl 3-Hydroxyisoxazole-5-carboxylate
This protocol details the direct amidation of ethyl 3-hydroxyisoxazole-5-carboxylate.
Materials:
-
Ethyl 3-hydroxyisoxazole-5-carboxylate
-
Concentrated aqueous ammonia
-
Ethanol
-
Ice bath
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Dissolve ethyl 3-hydroxyisoxazole-5-carboxylate in a minimal amount of ethanol in a flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to maintain a temperature below 10°C.
-
Slowly add a concentrated aqueous solution of ammonia dropwise to the stirred solution. Vigorous stirring is essential to ensure efficient mixing.
-
After the complete addition of ammonia, continue stirring the reaction mixture for an additional hour at room temperature to ensure the reaction goes to completion.
-
The product, this compound, will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected precipitate with cold water to remove any unreacted ammonia and other water-soluble impurities.
-
Dry the purified this compound under vacuum to obtain the final product.
Expected Outcome: This procedure typically yields this compound as a solid. The yield and purity should be assessed by standard analytical techniques such as NMR spectroscopy and melting point determination.
Application in Herbicide Synthesis: The Case of HPPD Inhibitors
A prominent class of herbicides derived from the isoxazole scaffold are the inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] HPPD is a key enzyme in the biosynthesis of plastoquinones and tocotrienols, which are essential for carotenoid biosynthesis in plants. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the characteristic bleaching of susceptible weeds as their chlorophyll is degraded due to photooxidation.[2]
While the commercial herbicide Isoxaflutole is a benzoylisoxazole, its synthesis and mode of action provide a valuable framework for understanding the potential of this compound derivatives in this class of herbicides. The isoxazole ring in these compounds can be considered a bioisostere for a portion of the natural substrate of the HPPD enzyme.
Structure-Activity Relationship (SAR) Insights for Isoxazole-based HPPD Inhibitors
The design of potent HPPD inhibitors based on the isoxazole scaffold is guided by key structure-activity relationships:
-
The Isoxazole Core: The isoxazole ring itself is crucial for binding to the active site of the HPPD enzyme.
-
Substituents on the Isoxazole Ring: The nature and position of substituents on the isoxazole ring significantly influence herbicidal activity. For instance, in a series of bis-5-cyclopropylisoxazole-4-carboxamides, the presence of a flexible linker of a specific length (e.g., six carbon atoms) between two isoxazole moieties was found to enhance herbicidal activity.[3]
-
The Carboxamide Moiety: The carboxamide group, or derivatives thereof, can play a critical role in interacting with amino acid residues in the enzyme's active site, thereby enhancing binding affinity and inhibitory potency.
Application in Fungicide Synthesis: The Power of SDHI Carboxamides
The this compound scaffold is also a cornerstone in the synthesis of a major class of fungicides: the succinate dehydrogenase inhibitors (SDHIs). SDHIs disrupt the mitochondrial respiratory chain in fungi by blocking the activity of the succinate dehydrogenase enzyme (also known as Complex II). This inhibition halts the production of ATP, the primary energy currency of the cell, leading to fungal death. The carboxamide functional group is a common and critical feature of many commercial SDHI fungicides.[4]
Mechanism of Action: Isoxazole Carboxamides as SDHIs
The efficacy of isoxazole carboxamide fungicides lies in their ability to mimic the natural substrate of the succinate dehydrogenase enzyme, ubiquinone. The carboxamide moiety, along with the isoxazole ring and other substituents, binds to the ubiquinone-binding site (Q-site) of the enzyme complex, preventing the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain is catastrophic for the fungal cell.
Protocol 2: General Synthesis of an N-aryl-3-hydroxyisoxazole-5-carboxamide Fungicide Candidate
This protocol provides a general method for the synthesis of an N-aryl derivative from 3-hydroxyisoxazole-5-carboxylic acid, a key step in producing many SDHI fungicides.
Materials:
-
3-Hydroxyisoxazole-5-carboxylic acid
-
Thionyl chloride or oxalyl chloride
-
Substituted aniline
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane or other suitable aprotic solvent
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-hydroxyisoxazole-5-carboxylic acid in anhydrous dichloromethane. Add a slight excess of thionyl chloride or oxalyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases, indicating the formation of the acid chloride. Remove the excess reagent and solvent under reduced pressure.
-
Amide Coupling: Dissolve the crude acid chloride in fresh anhydrous dichloromethane. In a separate flask, dissolve the desired substituted aniline and a slight excess of a non-nucleophilic base, such as triethylamine, in anhydrous dichloromethane.
-
Slowly add the acid chloride solution to the aniline solution at 0°C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-3-hydroxyisoxazole-5-carboxamide.
Quantitative Data on Fungicidal Activity
The following table summarizes the in vitro fungicidal activity of representative isoxazole carboxamide derivatives against common plant pathogens.
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |
| Example 1 | Botrytis cinerea | Data not specified, but 100% inhibition at 100 mg/L | [5] |
| Example 2 | Rhizoctonia solani | Data not specified, but 100% inhibition at 100 mg/L for some derivatives | [5] |
Conclusion
The this compound scaffold is a testament to the power of heterocyclic chemistry in addressing critical challenges in agriculture. Its synthetic accessibility and the versatility of its functional groups have enabled the development of potent herbicides and fungicides with well-defined mechanisms of action. The continued exploration of structure-activity relationships and the application of modern synthetic methodologies will undoubtedly lead to the discovery of new and improved agrochemicals based on this remarkable core structure, contributing to a more sustainable and productive agricultural future.
References
- Yang, D., Chen, M., Liu, H., & Huo, J. (2023). Discovery of Bis-5-cyclopropylisoxazole-4-carboxamides as Novel Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
- Not available.
- Not available.
- BenchChem. (2025). Application of Ethyl 3-hydroxyisoxazole-5-carboxylate in Agrochemical Synthesis.
- Request PDF. (n.d.). Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides.
- Not available.
- Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. PMC. [Link]
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). MDPI. [Link]
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments [mdpi.com]
- 5. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
HPLC-MS/MS method for analysis of 4,5-dihydroisoxazol-5-carboxamide metabolites
An Application Note and Protocol for the Bioanalysis of 4,5-Dihydroisoxazol-5-Carboxamide Metabolites by HPLC-MS/MS
Introduction
The 4,5-dihydroisoxazol-5-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents, including novel inhibitors for the treatment of conditions like rheumatoid arthritis.[1][2][3] The metabolic fate of a drug candidate is a critical determinant of its efficacy, safety, and pharmacokinetic profile. Understanding how the body processes a compound—identifying its metabolites and quantifying their presence in biological matrices—is a cornerstone of drug development. The primary metabolic pathways for this class of compounds often involve hydrolysis of the amide bond and potential opening of the dihydroisoxazole ring.[1][4]
This application note provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of 4,5-dihydroisoxazol-5-carboxamide metabolites in plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology is designed to be robust and transferable, adhering to the principles outlined in regulatory guidelines for bioanalytical method validation.[5][6]
Principle of the Method
This method leverages the power of HPLC-MS/MS for accurate bioanalysis. The workflow begins with a simple and rapid protein precipitation step to extract the metabolites and an internal standard (IS) from the plasma matrix.[7] The processed sample is then injected into a reversed-phase HPLC system, where the analytes are chromatographically separated from endogenous matrix components based on their physicochemical properties. Following separation, the column effluent enters the mass spectrometer.
The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides two layers of selectivity. First, it isolates a specific precursor ion (the molecular ion of the metabolite) and then fragments it, monitoring for a unique product ion. This precursor-to-product ion transition is highly specific to the analyte, enabling precise quantification even at low concentrations and minimizing interference from the complex biological matrix.[8]
Expected Metabolic Pathways
For drug candidates containing the 4,5-dihydroisoxazol-5-carboxamide core, biotransformation primarily occurs via enzymatic hydrolysis. The amide linkage is susceptible to cleavage by amidases, resulting in two primary metabolites: a carboxylic acid derivative from the dihydroisoxazole moiety and an aniline derivative.[1][2] This metabolic process is a critical clearance pathway that dictates the in-vivo exposure and potential activity of the parent compound.
Caption: Predicted metabolic pathway via amide bond hydrolysis.
Materials and Reagents
-
Analytes: Reference standards for the parent drug and its predicted metabolites (e.g., 3-(2-butyl-5-chloro-1H-imidazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid and 4-methoxy-3-(trifluoromethyl)aniline).[1]
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., teriflunomide-d4) or a structurally similar compound.[8]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Optima LC-MS grade formic acid or ammonium acetate.
-
Biological Matrix: Blank, drug-free human plasma (K3EDTA).
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials or 96-well plates.
Experimental Protocols
Protocol 1: Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of each reference standard (metabolites and IS) and dissolve in an appropriate solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.
-
Working Stock Solutions: Prepare intermediate stock solutions by serially diluting the primary stocks with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve (CC) Standards: Spike appropriate volumes of the metabolite working solutions into blank plasma to prepare a calibration curve consisting of 8-10 non-zero concentration points covering the desired analytical range (e.g., 1 to 1000 ng/mL).
-
Quality Control (QC) Samples: Independently prepare QC samples in blank plasma at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low QC, Mid QC, and High QC.
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
Causality: Protein precipitation with acetonitrile is a widely used technique for its simplicity, speed, and effectiveness in removing the majority of proteins from plasma samples.[8][9] The organic solvent denatures and precipitates the proteins, while the small molecule analytes remain in the supernatant. This method is highly amenable to high-throughput workflows, such as those in pharmacokinetic studies.
-
Aliquot Samples: Label 1.5 mL polypropylene microcentrifuge tubes. Pipette 50 µL of plasma (blank, CC, QC, or unknown study sample) into the appropriately labeled tube.
-
Add Internal Standard: Add 150 µL of precipitation solution (acetonitrile containing the internal standard at a fixed concentration, e.g., 100 ng/mL).
-
Precipitate & Mix: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation and mixing.
-
Centrifuge: Centrifuge the samples at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to an autosampler vial or a 96-well plate for analysis. Avoid disturbing the protein pellet.
-
Inject: Inject 5-10 µL of the supernatant into the HPLC-MS/MS system.
Protocol 3: HPLC-MS/MS Analysis
Causality: A C18 column is chosen for its versatility in retaining a wide range of small molecules. The mobile phase gradient of water and acetonitrile allows for the effective elution and separation of analytes. Formic acid is added to the mobile phase to acidify it, which promotes protonation of the analytes, leading to better peak shape and enhanced signal intensity in positive electrospray ionization (ESI) mode.[10]
Table 1: HPLC Parameters
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1 min |
| Run Time | ~4 minutes |
Table 2: MS/MS Parameters
| Parameter | Condition |
|---|---|
| MS System | AB Sciex QTRAP 5500 or equivalent triple quadrupole |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | To be optimized by infusing individual standards. Example: Teriflunomide (m/z 269.0 → 159.9)[8] |
| Dwell Time | 50-100 ms per transition |
Protocol 4: Data Analysis and Quantification
-
Integration: Use the instrument's software (e.g., MultiQuant™) to integrate the chromatographic peaks for each analyte and the internal standard.
-
Response Ratio: Calculate the peak area ratio of the analyte to the internal standard for all CC, QC, and unknown samples.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards. Apply a linear regression with a 1/x² weighting. The correlation coefficient (r²) should be >0.99.
-
Quantification: Determine the concentration of the metabolites in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Overall Experimental Workflow
Caption: High-level workflow from sample to result.
Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions. The validation process demonstrates that the method is suitable for its intended purpose. All experiments should be performed in accordance with guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[5][11]
Caption: Logical flow of bioanalytical method validation experiments.
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity & Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analytes and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | Demonstrate a proportional relationship between instrument response and concentration. | r² ≥ 0.99; back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the true value and the degree of scatter. | Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (CV%) ≤15% (≤20% at LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response is identifiable and reproducible with accuracy within ±20% and precision ≤20%. |
| Stability | Evaluate analyte stability under various storage and handling conditions. | Mean concentrations of stability samples must be within ±15% of nominal concentrations. |
| Matrix Effect | Assess the suppression or enhancement of ionization by co-eluting matrix components. | The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%. |
Conclusion
This application note details a robust and reliable HPLC-MS/MS method for the quantification of 4,5-dihydroisoxazol-5-carboxamide metabolites in plasma. The protocol, from sample preparation to data analysis, is designed for high-throughput environments common in drug development. Proper method validation according to regulatory standards is essential to ensure data integrity for pharmacokinetic and toxicokinetic studies. This method provides the necessary sensitivity, selectivity, and accuracy to support the advancement of novel drug candidates through the development pipeline.
References
- Title: Measurement of the active leflunomide metabolite (A77 1726)
- Source: U.S.
- Title: Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in r
- Title: HPLC Determination of Active Metabolite of Leflunomide in Plasma Source: Acta Poloniae Pharmaceutica URL:[Link]
- Title: Bioanalytical Method Validation for Biomarkers Guidance Source: U.S. Department of Health and Human Services (HHS.gov) URL:[Link]
- Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bioanalytical & Biomarker Services URL:[Link]
- Source: U.S.
- Title: In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726 Source: PubMed URL:[Link]
- Source: U.S.
- Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan URL:[Link]
- Title: Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.
- Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL:[Link]
- Title: LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma Source: Springer N
- Title: In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes Source: ResearchG
- Title: LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma Source: PubMed URL:[Link]
- Title: Simultaneous determination of leflunomide and its active metabolite, A77 1726, in human plasma by high-performance liquid chromatography Source: ResearchG
- Title: Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings Source: American Chemical Society Public
- Title: Extract from the Clinical Evaluation Report for Teriflunomide Source: Therapeutic Goods Administr
- Title: Development of a simple HPLC-MS/MS method to simultaneously determine teriflunomide and its metabolite in human plasma and urine: Application to clinical pharmacokinetic study of teriflunomide sodium and leflunomide Source: PubMed URL:[Link]
- Title: Leflunomide Metabolite - Glossary Source: Biron URL:[Link]
- Title: Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate Source: Research Results in Pharmacology URL:[Link]
- Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC Intern
- Title: Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens Source: National Institutes of Health (NIH) URL:[Link]
- Title: Prepping Small Molecules for Mass Spec Source: Biocompare URL:[Link]
- Title: The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes Source: PubMed Central (PMC) URL:[Link]
- Title: The study of distribution of a new 4,5-dihydroisoxazole-5-carboxamide derivative in r
- Title: Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate Source: Research Results in Pharmacology URL:[Link]
- Title: Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS Source: Springer N
- Title: Development and application of a UHPLC–MS/MS metabolomics based comprehensive systemic and tissue-specific screening method for inflammatory, oxidative and nitrosative stress Source: PubMed Central (PMC) URL:[Link]
- Title: A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides Source: PubMed URL:[Link]
Sources
- 1. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]
- 2. researchgate.net [researchgate.net]
- 3. A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. Development of a simple HPLC-MS/MS method to simultaneously determine teriflunomide and its metabolite in human plasma and urine: Application to clinical pharmacokinetic study of teriflunomide sodium and leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
Application Notes & Protocols: Synthesis and Evaluation of Indole-3-isoxazole-5-carboxamide Derivatives for Anticancer Studies
Introduction: The Rationale for Hybrid Scaffolds in Oncology
In the landscape of modern medicinal chemistry, the indole nucleus stands as a "privileged" scaffold, integral to a multitude of natural products and synthetic compounds with significant pharmacological activities, particularly in oncology.[1][2][3][4] Indole derivatives have demonstrated a remarkable capacity to interact with a diverse array of biological targets, modulating pathways crucial to cancer cell proliferation, survival, and metastasis.[1][2][3][5] Their mechanisms of action are varied, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like kinases and tubulin polymerization.[1][3]
Similarly, the isoxazole ring, a five-membered heterocycle, is a common feature in many pharmacologically active agents.[6] Its unique electronic and steric properties allow it to act as a versatile pharmacophore, capable of engaging in crucial hydrogen bonding and π–π stacking interactions with biological targets.[7] The fusion of these two potent heterocyclic systems into a single molecular entity—an indole-isoxazole hybrid—represents a promising strategy in the design of novel anticancer agents.[6][8][9] This guide provides a detailed protocol for the synthesis of a series of indole-3-isoxazole-5-carboxamide derivatives and outlines robust methodologies for their subsequent evaluation as potential anticancer therapeutics.
Part 1: Chemical Synthesis of Indole-3-isoxazole-5-carboxamide Derivatives
The synthetic route to the target compounds is a multi-step process that begins with commercially available 3-acetylindole. The key steps involve the formation of a diketoester intermediate, followed by a cyclization reaction to form the isoxazole ring, and finally, amide coupling to generate the desired carboxamide derivatives.[9][10]
Synthetic Scheme
The overall synthetic pathway is depicted below:
-
Step A: Claisen condensation of 3-acetylindole (1) with diethyl oxalate in the presence of a base to yield ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate (2).[9]
-
Step B: Cyclization of the diketoester (2) with hydroxylamine hydrochloride to form the core isoxazole intermediate, ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate (3).[9][10]
-
Step C: Saponification of the ester (3) using a base like lithium hydroxide (LiOH) to afford 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid (4).[9][10]
-
Step D: Amide coupling of the carboxylic acid (4) with a variety of primary or secondary amines using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) to yield the final indole-3-isoxazole-5-carboxamide derivatives (5a-u).[9][10]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of target compounds.
Detailed Synthesis Protocol
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| 3-Acetylindole | Sigma-Aldrich | ≥98% |
| Diethyl oxalate | Acros Organics | 99% |
| Sodium ethoxide | TCI | 95% |
| Hydroxylamine hydrochloride | Fisher Scientific | 99% |
| Lithium hydroxide | Alfa Aesar | 98% |
| EDC, HOBt, DMAP | Chem-Impex | ≥98% |
| Various amines | Commercially available | ≥97% |
| Solvents (THF, Ethanol, etc.) | VWR | Anhydrous/ACS Grade |
Protocol for the Synthesis of 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid (4):
-
Step A & B: To a solution of 3-acetylindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium ethoxide (1.1 eq) and diethyl oxalate (1.2 eq). Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, add hydroxylamine hydrochloride (1.5 eq) and reflux the mixture for 6-8 hours.[9][10]
-
Work-up and Isolation of (3): After cooling, pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to obtain ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate (3).
-
Step C (Saponification): Dissolve the purified ester (3) in a mixture of methanol, THF, and water. Add lithium hydroxide (3.0 eq) and stir at room temperature for 4-6 hours.[9][10]
-
Work-up and Isolation of (4): Acidify the reaction mixture with 1N HCl to pH ~2-3. The precipitated solid is filtered, washed with water, and dried under vacuum to yield 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid (4) as a solid, which can be used in the next step without further purification.
General Protocol for Amide Coupling (Step D):
-
To a solution of carboxylic acid (4) (1.0 eq) in dichloromethane (DCM) or dimethylformamide (DMF), add EDC (1.2 eq), HOBt (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.
-
Add the respective amine (1.1 eq) to the reaction mixture and allow it to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to afford the desired indole-3-isoxazole-5-carboxamide derivatives (5a-u).
Part 2: Protocols for In Vitro Anticancer Evaluation
Once synthesized and characterized (e.g., via NMR, HRMS), the derivatives should be evaluated for their anticancer activity. The following are standard, robust protocols for initial in vitro screening.
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12]
Protocol Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, Huh7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[13][14]
Representative Data Presentation
| Compound | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. HCT116 (µM) | IC₅₀ vs. Huh7 (µM) |
| 5a | 15.2 ± 1.8 | 21.5 ± 2.3 | 9.7 ± 1.1 |
| 5b | 8.3 ± 0.9 | 11.4 ± 1.2 | 8.0 ± 0.9 |
| 5c | > 50 | > 50 | 35.2 ± 3.1 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 |
| (Note: Data are hypothetical examples for illustrative purposes, based on typical ranges seen in literature.[9][15]) |
Apoptosis Detection: Annexin V-FITC/PI Staining
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), an Annexin V-FITC and Propidium Iodide (PI) dual staining assay is employed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[16] PI is a nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells.[16][17]
Detailed Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells (1-5 x 10⁵) in 500 µL of 1X Annexin V Binding Buffer.[16][17] Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[17]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[18][19]
-
Analysis: Analyze the stained cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
Indole derivatives are known to induce cell cycle arrest.[1][2] Flow cytometric analysis of DNA content using propidium iodide (PI) staining can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20]
Detailed Protocol:
-
Cell Treatment: Seed cells and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes (or up to several weeks).[21][22]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[21] The RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[22]
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.[21] Analyze the resulting DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Part 3: Elucidating the Mechanism of Action
The anticancer activity of indole-isoxazole hybrids has been linked to the modulation of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[8][9] For instance, some derivatives have been shown to cause G0/G1 phase arrest by downregulating CDK4 levels.[8][9]
Hypothesized Signaling Pathway
Caption: Inhibition of the CDK4/6-Rb pathway by indole-isoxazole derivatives.
To validate this hypothesis, a Western blot analysis can be performed to measure the protein expression levels of key cell cycle regulators like Cyclin D1, CDK4, and phosphorylated Retinoblastoma protein (p-Rb) following treatment with the active compounds. A significant decrease in the expression of these proteins would provide strong evidence for the proposed mechanism of action.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and preclinical evaluation of novel indole-3-isoxazole-5-carboxamide derivatives as potential anticancer agents. The described protocols for synthesis, cytotoxicity screening, apoptosis, and cell cycle analysis are robust and widely accepted in the field. Promising compounds identified through this workflow can be advanced to further mechanistic studies and eventually to in vivo animal models to assess their efficacy and safety profiles. The modular nature of the final amide coupling step allows for the rapid generation of a diverse chemical library, increasing the probability of identifying lead candidates with potent and selective anticancer activity.
References
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach.Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Hawash, M., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines.OpenMETU.
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach | Request PDF.
- Annexin V-FITC Staining Protocol for Apoptosis Detection.
- Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. METHODS.
- Different mechanisms of indole derivatives as anticancer agents.
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.PMC - NIH.
- Examples of indole and isoxazole containing derivatives with anticancer activity.
- Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM.
- Hawash, M., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines.PMC - PubMed Central, 15(1), 66.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
- Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and conditions.
- (PDF) Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines.
- Cell Cycle Analysis by Propidium Iodide Staining. University of Padua.
- Cell cycle analysis. Wikipedia.
- Basic mechanism of action for indole containing anti-lung cancer drugs.
- DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility.
- The Annexin V Apoptosis Assay.
- Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. Thermo Fisher Scientific.
- MTT assay protocol. Abcam.
- Application Notes and Protocols for Determining Dichapetalin I IC50 Values using MTT Assay. Benchchem.
- The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer.PubMed Central.
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines [open.metu.edu.tr]
- 9. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. static.igem.org [static.igem.org]
- 18. kumc.edu [kumc.edu]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes & Protocols: Enantioselective Synthesis Utilizing Methyl 3-Hydroxy-5-Isoxazolecarboxylate
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of methyl 3-hydroxy-5-isoxazolecarboxylate in enantioselective synthesis. Moving beyond a simple recitation of procedural steps, this guide elucidates the underlying chemical principles and experimental rationale for the application of this versatile building block. The core focus is a field-proven, scalable protocol for the synthesis of a key chiral precursor for the tetracycline class of antibiotics. This application note details the critical asymmetric vinylation reaction, including the preparation of the chiral catalyst, step-by-step reaction execution, and data analysis, providing a robust framework for its implementation in a research or process development setting.
Introduction: The Strategic Value of the Isoxazole Scaffold
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, ability to act as a bioisostere for other functional groups, and synthetic versatility make it an attractive starting point for the construction of complex molecular architectures.[4][5] Methyl 3-hydroxy-5-isoxazolecarboxylate, a commercially available and relatively inexpensive starting material, serves as a particularly valuable precursor.[6][7][8] The enol-like character of the 3-hydroxy group and the presence of a readily modifiable ester handle at the 5-position allow for a diverse range of chemical transformations.
While numerous methods exist for the synthesis of isoxazole derivatives, achieving stereocontrol remains a paramount challenge and a critical objective for the synthesis of enantiopure pharmaceuticals. This guide focuses on a pivotal application of methyl 3-hydroxy-5-isoxazolecarboxylate in a highly practical and scalable enantioselective synthesis, demonstrating its utility in constructing chiral intermediates for complex natural product synthesis.[4][6]
Core Application: Synthesis of a Chiral Precursor for Tetracycline Antibiotics
A landmark application showcasing the utility of methyl 3-hydroxy-5-isoxazolecarboxylate is the enantioselective synthesis of an advanced AB-ring precursor for the tetracycline antibiotics, as developed by Myers and Brubaker.[4][6] This innovative route addresses the long-standing challenge of producing these vital medicines through a fully synthetic, scalable, and stereocontrolled process.[5] The overall strategy hinges on a key asymmetric addition of a vinyl nucleophile to an aldehyde derived from our starting isoxazole.
The synthesis begins by transforming methyl 3-hydroxy-5-isoxazolecarboxylate into the key aldehyde intermediate, 3-benzyloxy-5-isoxazole carboxaldehyde. This two-step sequence involves:
-
O-benzylation: Protection of the acidic 3-hydroxy group as a benzyl ether.
-
Reduction: Selective reduction of the methyl ester to the corresponding aldehyde using a reagent such as diisobutylaluminum hydride (DIBAL-H).[6]
This aldehyde is the substrate for the critical enantioselective transformation.
The Key Enantioselective Step: Asymmetric Vinylation
The cornerstone of this synthetic route is the highly enantioselective addition of divinylzinc to 3-benzyloxy-5-isoxazolecarboxaldehyde. This reaction generates a chiral allylic alcohol with a high degree of stereocontrol, which is essential for the subsequent stereospecific steps.[6]
Mechanism and Rationale: The reaction's success relies on the formation of a chiral catalyst in situ. A stoichiometric amount of a chiral ligand, derived from (+)-norephedrine, is deprotonated with n-butyllithium to form a lithium alkoxide. This alkoxide then complexes with divinylzinc, creating a chiral zincate complex. The aldehyde substrate coordinates to this chiral complex in a conformationally restricted manner, leading to a diastereomeric transition state. The vinyl group is then delivered to one specific face of the aldehyde carbonyl, resulting in the formation of one enantiomer of the product in significant excess. The norephedrine-derived ligand is crucial as its rigid structure and multiple coordination points enforce a highly organized transition state, which is the root of the observed high enantioselectivity.[6]
Diagram 1: Workflow for the Enantioselective Synthesis of the Tetracycline Precursor
Caption: Workflow from starting material to the final AB-ring precursor.
Experimental Protocols
The following protocols are adapted from the work of Brubaker and Myers and are intended for use by trained chemists in a properly equipped laboratory.[6][7]
Protocol 1: Preparation of 3-Benzyloxy-5-isoxazolecarboxaldehyde (2)
This protocol outlines the two-step conversion of the starting material to the aldehyde required for the asymmetric reaction.
Materials:
-
Methyl 3-hydroxy-5-isoxazolecarboxylate
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether (Et₂O)
-
Rochelle's salt (potassium sodium tartrate) solution, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Step-by-Step Procedure:
Part A: O-Benzylation
-
To a solution of methyl 3-hydroxy-5-isoxazolecarboxylate (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield methyl 3-benzyloxy-5-isoxazolecarboxylate.
Part B: DIBAL-H Reduction
-
Dissolve the benzylated ester from Part A (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Add DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1 hour, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude aldehyde is often of sufficient purity for the next step, but can be purified by chromatography if necessary.
Protocol 2: Enantioselective Addition of Divinylzinc
This is the critical stereochemistry-defining step. Strict adherence to anhydrous and anaerobic conditions is essential for success.
Materials:
-
3-Benzyloxy-5-isoxazolecarboxaldehyde (2)
-
(1R,2S)-(-)-N,N-Dimethyl-1-phenyl-1-(2-pyridyl)methanamine (or a similar norephedrine-derived ligand) (4)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Divinylzinc (prepared fresh or used as a standardized solution)
-
Toluene, anhydrous
-
Ammonium chloride (NH₄Cl) solution, saturated aqueous
-
Standard anhydrous/anaerobic reaction setup (flame-dried glassware, argon atmosphere, septa, cannulas)
Step-by-Step Procedure:
-
In a flame-dried, argon-flushed flask, dissolve the norephedrine-derived ligand (4) (2.0 eq) in anhydrous toluene.
-
Cool the solution to 0 °C and add n-BuLi (2.0 eq) dropwise to form the lithium alkoxide.
-
In a separate flask, prepare or take a solution of divinylzinc (2.0 eq) in toluene.
-
At 0 °C, slowly transfer the lithium alkoxide solution via cannula to the divinylzinc solution. Stir the resulting mixture for 30 minutes at 0 °C to form the chiral zincate complex.
-
Cool the catalyst solution to -75 °C.
-
In another flask, dissolve the aldehyde (2) (1.0 eq) in anhydrous toluene.
-
Slowly add the aldehyde solution to the cold catalyst solution via cannula over 30 minutes.
-
Stir the reaction mixture at -75 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction at -75 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the (R)-allylic alcohol (3).
Data Analysis and Expected Outcomes
The success of the enantioselective vinylation is determined by the chemical yield and the enantiomeric excess (ee) of the product.
| Parameter | Expected Outcome | Analytical Method |
| Chemical Yield | >90% | Isolated yield after chromatography |
| Enantiomeric Excess (ee) | 93% | Chiral HPLC or SFC |
| Product Confirmation | Consistent with structure | ¹H NMR, ¹³C NMR, HRMS |
Table 1: Summary of expected results for the asymmetric vinylation.[6]
The enantiomeric excess should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar) and comparing the product's chromatogram to that of the racemic material.
Conclusion and Future Directions
Methyl 3-hydroxy-5-isoxazolecarboxylate is a powerful and economically viable starting material for complex, multi-step enantioselective syntheses. The protocol detailed herein, leading to a key precursor for novel tetracycline antibiotics, exemplifies its strategic importance.[6] The generation of a highly enantioenriched chiral alcohol from an achiral aldehyde is a testament to the power of modern asymmetric catalysis. Researchers can leverage the principles described—namely, the derivatization of the isoxazole core and the subsequent stereoselective addition—to design synthetic routes to other high-value chiral targets. The resulting chiral isoxazole-containing intermediates are primed for further elaboration, such as participation in cycloaddition reactions (e.g., Diels-Alder) or ring-opening transformations to unveil new functionalities.[6] This application note provides a solid and validated foundation for scientists in the pharmaceutical and chemical industries to build upon.
References
- Brubaker, J. D., & Myers, A. G. (2007). A Practical, Enantioselective Synthetic Route to a Key Precursor to the Tetracycline Antibiotics. Organic Letters, 9(18), 3523–3525. [Link]
- Brubaker, J. D., & Myers, A. G. (2007). A practical, enantioselective synthetic route to a key precursor to the tetracycline antibiotics. PubMed. [Link]
- Brubaker, J. D., & Myers, A. G. (2007). A Practical, Enantioselective Synthetic Route to a Key Precursor to the Tetracycline Antibiotics - Supporting Information. Organic Letters. Available through various university or publisher archives.
- Myers, A. G. Research Group. (n.d.). Tetracyclines. Harvard University.
- Five Chongqing Chemdad Co., Ltd. (n.d.). METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-Hydroxy-5-Isoxazolecarboxylate: A Key Intermediate in Pharmaceutical Synthesis and Electronic Chemicals.
- Yarnell, A. (2005). Synthetic Route To Tetracyclines. Chemical & Engineering News. [Link]
- Sun, C., et al. (2008). A Robust Platform for the Synthesis of New Tetracycline Antibiotics. Journal of the American Chemical Society, 130(52), 17913–17927. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. A robust platform for the synthesis of new tetracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A practical, enantioselective synthetic route to a key precursor to the tetracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C&EN: Latest News - Synthetic Route To Tetracyclines [pubsapp.acs.org]
- 5. A Practical, Enantioselective Synthetic Route to a Key Precursor to the Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Tetracyclines | Andrew G Myers Research Group [myers.faculty.chemistry.harvard.edu]
Application Note & Protocol: High-Throughput Parallel Solution-Phase Synthesis of Isoxazole-Carboxamide Libraries for Accelerated Drug Discovery
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This application note provides a comprehensive, field-proven protocol for the efficient parallel solution-phase synthesis of diverse isoxazole-carboxamide libraries. By leveraging robust and scalable chemical transformations, this methodology enables the rapid generation of hundreds of discrete compounds, significantly accelerating hit identification and lead optimization in drug discovery programs. We will detail a two-step synthetic sequence involving the formation of a 3,5-disubstituted isoxazole core followed by a parallel amidation, and discuss critical experimental considerations, purification strategies, and characterization techniques.
Introduction: The Power of Parallel Synthesis for Privileged Scaffolds
The imperative in modern drug discovery is to explore vast chemical space efficiently to identify novel molecular entities with therapeutic potential.[3][4] Parallel synthesis has emerged as a cornerstone strategy, allowing for the systematic and rapid preparation of large, discrete compound libraries.[4][5] Unlike combinatorial approaches that can produce mixtures, parallel synthesis yields individual compounds in separate reaction vessels, simplifying purification and biological evaluation.[6]
The isoxazole-carboxamide framework is of particular interest due to its prevalence in bioactive molecules.[7][8] The isoxazole moiety can act as a versatile pharmacophore, while the carboxamide linkage provides a key hydrogen bonding motif for target engagement. This protocol focuses on a solution-phase approach, which offers several advantages over solid-phase synthesis, including easier reaction monitoring, scalability, and the absence of linker and cleavage issues.
Overall Synthetic Strategy & Workflow
The synthesis of the isoxazole-carboxamide library is accomplished through a two-stage process. The first stage involves the construction of the 3,5-disubstituted isoxazole core via a [3+2] cycloaddition reaction. The second stage is the parallel amide coupling of the synthesized isoxazole carboxylic acid with a diverse panel of primary and secondary amines.
Figure 1: Overall workflow for the parallel synthesis of isoxazole-carboxamide libraries.
Detailed Experimental Protocols
Stage 1: Synthesis of 3-(Substituted)-5-methylisoxazole-4-carboxylic Acid
This protocol outlines the synthesis of the isoxazole carboxylic acid core, a key intermediate for the subsequent parallel amidation. The [3+2] cycloaddition of an in situ generated nitrile oxide with an alkyne is a robust and widely used method for constructing the isoxazole ring.[9][10][11]
Materials:
-
Substituted Aldehyde (e.g., 2-chlorobenzaldehyde)
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethyl acetoacetate
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
Ethanol
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Protocol:
-
Oxime Formation:
-
In a round-bottom flask, dissolve the substituted aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.
-
Add sodium acetate (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude aldoxime, which can often be used without further purification.
-
-
Nitrile Oxide Generation and Cycloaddition:
-
In a separate flask, dissolve the crude aldoxime (1.0 eq) and ethyl acetoacetate (1.1 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NCS (1.1 eq) in DCM.
-
Add a catalytic amount of pyridine (0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The in situ generated nitrile oxide will undergo a [3+2] cycloaddition with the alkyne (ethyl acetoacetate).[10]
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude isoxazole ester.
-
-
Saponification:
-
Dissolve the crude isoxazole ester in a mixture of ethanol and water.
-
Add NaOH (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with concentrated HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the 3-(substituted)-5-methylisoxazole-4-carboxylic acid.
-
Stage 2: Parallel Synthesis of the Isoxazole-Carboxamide Library
This stage employs a 96-well plate format for the parallel amide coupling of the isoxazole carboxylic acid with a diverse library of amines. The use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as DMAP (4-dimethylaminopyridine) is a common and effective method for amide bond formation.[7][12][13]
Materials & Equipment:
-
3-(Substituted)-5-methylisoxazole-4-carboxylic acid (from Stage 1)
-
Diverse library of primary and secondary amines (pre-weighed or in stock solutions)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
96-well reaction block with magnetic stirring capabilities
-
Multichannel pipette or liquid handling robot
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the isoxazole carboxylic acid (1.0 eq) in anhydrous DCM.
-
Prepare stock solutions of EDC (1.2 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Prepare a 96-well plate containing the diverse amine library (1.1 eq per well).
-
-
Parallel Reaction Setup:
-
To each well of the amine plate, add the stock solution of the isoxazole carboxylic acid using a multichannel pipette.
-
Next, add the DMAP stock solution to each well.
-
Initiate the reaction by adding the EDC stock solution to each well.
-
Seal the 96-well plate and place it on the reaction block. Stir the reactions at room temperature for 16-24 hours.
-
Figure 2: General mechanism of EDC-mediated amide coupling.
Purification and Characterization
Purification of compound libraries presents a significant bottleneck.[6][14] For this protocol, a combination of liquid-liquid extraction and, where necessary, high-throughput preparative HPLC is recommended.
4.1. Work-up and Extraction:
-
After the reaction is complete, add DCM to each well.
-
Wash the contents of each well sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Transfer the organic layer from each well to a new 96-well plate.
-
Dry the organic extracts by passing them through a 96-well plate containing a phase separator or by adding anhydrous sodium sulfate to each well.
-
Evaporate the solvent to yield the crude isoxazole-carboxamide products.
4.2. Characterization and Purification:
-
Analyze each crude product by LC-MS to determine purity and confirm the molecular weight of the desired product.
-
For compounds that do not meet the desired purity threshold (>85%), further purification by preparative HPLC-MS is recommended.
Data Presentation: A Representative Library
The following table illustrates a hypothetical subset of a synthesized library, demonstrating the diversity achievable with this protocol.
| Entry | R1- (from Aldehyde) | R3R4N- (from Amine) | Product Structure | Yield (%) | Purity (%) |
| 1 | 2-Chlorophenyl | 4-tert-Butylaniline | (Structure of 2a from[12]) | 77 | 96 |
| 2 | 2-Chlorophenyl | 3,4-Dimethoxyaniline | (Structure of 2d from[12]) | 90 | 98 |
| 3 | 2-Chlorophenyl | 3,4,5-Trimethoxyaniline | (Structure of 2g from[12]) | 90 | 95 |
| 4 | Phenyl | 4-Methoxyaniline | (Hypothetical Structure) | 85 | 97 |
| 5 | Phenyl | Morpholine | (Hypothetical Structure) | 82 | 95 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of isoxazole core | Incomplete oxime formation or inefficient cycloaddition. | Ensure anhydrous conditions for the cycloaddition. Vary the oxidant or reaction temperature. |
| Incomplete amide coupling | Low nucleophilicity of the amine; steric hindrance. | Increase the amount of coupling agent. Switch to a more potent coupling agent like HATU. Increase reaction time and/or temperature. |
| Difficult purification | Byproducts from the coupling reaction (e.g., acylisourea). | Perform an acidic wash to remove unreacted amine and basic byproducts. Use scavenger resins to remove excess reagents.[15][16] |
| Epimerization of chiral centers | If using chiral carboxylic acids or amines. | Use coupling reagents known to suppress racemization, such as HOBt, in the reaction mixture.[13] |
Conclusion
This application note provides a robust and scalable protocol for the parallel solution-phase synthesis of isoxazole-carboxamide libraries. The methodology is well-suited for high-throughput synthesis in a drug discovery setting, enabling the rapid generation of diverse and novel chemical entities for biological screening. The detailed protocols, troubleshooting guide, and emphasis on the causality of experimental choices provide researchers with a solid foundation for implementing this powerful synthetic strategy.
References
- Parlow, J. J., Devraj, R. V., & South, M. S. (1996). Solution-Phase Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition. Journal of the American Chemical Society, 118(49), 12088-12089. [Link]
- Li, J., & Chen, J. (2013). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities, 34(7), 1588-1592. [Link]
- Yadav, J. S., Subba Reddy, B. V., & Sadashiv, K. (2004). A novel approach for the synthesis of 3,5-disubstituted isoxazoles from aldoximes and terminal alkynes. Tetrahedron Letters, 45(44), 8129-8131. [Link]
- Martis, G. J., Gaonkar, S. L., & Isloor, A. M. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
- Khan, M. E. I., Cassini, T. L., Petrini, M., & Palmieri, A. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 22(15), 2943-2947. [Link]
- Contour-Galcera, M. O., & Galé, J. P. (2003). Purification strategies for combinatorial and parallel chemistry. Combinatorial chemistry & high throughput screening, 6(1), 11-27. [Link]
- Khan, M. E. I., Cassini, T. L., Petrini, M., & Palmieri, A. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]
- Kiplinger, J. P., Cole, R. O., Robinson, S., Roskamp, E. J., Ware, R. S., O'Connell, H. J., ... & Batt, J. (1998). Structure-controlled automated purification of parallel synthesis products in drug discovery. Rapid communications in mass spectrometry, 12(10), 658-664. [Link]
- Hawash, M., Jaradat, N., Eid, A. M., Samara, A., & Al-Rimawi, F. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
- Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Journal of nanobiotechnology, 20(1), 288. [Link]
- Martis, G. J., Gaonkar, S. L., & Isloor, A. M. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
- Combinatorial Chemistry Review. (2020). Parallel Solution Phase Synthesis. [Link]
- Chemistry World. (2022). Amide library created at speed with machine learning and stopped-flow chemistry. [Link]
- Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Journal of nanobiotechnology, 20(1), 288. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Long, A. (2012). Parallel chemistry in the 21st century. Current protocols in pharmacology, Chapter 9, Unit9.16. [Link]
- Ye, N., Xu, J., & Zhang, Y. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 61(52), 152661. [Link]
- Slideshare. (n.d.).
- Eurtivong, C. (2014). Parallel Synthesis and Library Design. [Link]
- SpiroChem. (n.d.).
- Knight, J. G., & Tchabanenko, K. (2007). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles.
- Lipshutz, B. H., Ghorai, S., & Abela, A. R. (2008). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2635-2642. [Link]
- Britton, J., & Raston, C. L. (2017). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Chemistry, 23(51), 12451–12459. [Link]
- Jayakumar, S., Dushin, R. G., & Ramurthy, S. (2002). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Combinatorial chemistry & high throughput screening, 5(2), 119–122. [Link]
- An-Najah Staff. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Parallel chemistry in the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 5. Combinatorial chemistry | PPTX [slideshare.net]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoxazole synthesis [organic-chemistry.org]
- 12. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification strategies for combinatorial and parallel chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Nano-emulgel Formulations for Isoxazole-Carboxamide Delivery
Introduction: Overcoming the Delivery Challenges of Isoxazole-Carboxamide Derivatives
Isoxazole-carboxamides represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Many newly synthesized isoxazole-carboxamide derivatives, however, are lipophilic and exhibit poor aqueous solubility.[5] This characteristic significantly hampers their clinical translation, leading to low bioavailability, unpredictable absorption, and suboptimal therapeutic efficacy when administered via conventional routes.[6][7] Topical and transdermal delivery presents a promising alternative, offering localized treatment, avoidance of first-pass metabolism, and improved patient compliance.[8][9] However, the formidable barrier of the stratum corneum restricts the penetration of many therapeutic agents.[9]
To address these challenges, nano-emulgel technology has emerged as a highly effective platform for the topical delivery of lipophilic drugs.[6][7][9][10] This innovative system combines the advantages of a nanoemulsion and a hydrogel.[11][12] The nanoemulsion component, consisting of nano-sized oil droplets dispersed in an aqueous phase, serves as a carrier for the hydrophobic isoxazole-carboxamide, enhancing its solubility and facilitating its transport across the skin.[6][9][12] The incorporation of this nanoemulsion into a gel matrix imparts the desired viscosity for topical application, improves spreadability, and enhances the residence time of the formulation on the skin, allowing for sustained drug release.[6][9][12][13]
These application notes provide a comprehensive guide for researchers and drug development professionals on the formulation, characterization, and evaluation of nano-emulgels for the effective delivery of isoxazole-carboxamide derivatives.
Part 1: Formulation Development Strategy
The development of a stable and effective nano-emulgel involves a systematic, multi-step process. The core principle is to first create a stable drug-loaded nanoemulsion and then incorporate it into a suitable hydrogel base.
Pre-formulation Studies: The Foundation of a Stable System
Before embarking on the formulation, it is crucial to conduct pre-formulation studies to select the most appropriate excipients. The goal is to identify an oil, surfactant, and co-surfactant that offer the highest solubilizing capacity for the specific isoxazole-carboxamide derivative.
Protocol 1: Excipient Solubility Screening
-
Objective: To determine the solubility of the isoxazole-carboxamide derivative in various oils, surfactants, and co-surfactants.
-
Materials:
-
Isoxazole-carboxamide derivative
-
Candidate oils (e.g., Oleic acid, Mineral oil, Isopropyl myristate)
-
Candidate surfactants (e.g., Tween 80, Tween 20, Labrasol®)
-
Candidate co-surfactants (e.g., Span 80, Transcutol P, PEG 400)
-
Vials, vortex mixer, centrifuge, UV-Vis spectrophotometer or HPLC system.
-
-
Procedure:
-
Add an excess amount of the isoxazole-carboxamide derivative to a known volume (e.g., 2 mL) of each selected oil, surfactant, and co-surfactant in separate vials.
-
Vortex the vials for 10 minutes to facilitate mixing.
-
Place the vials in a shaker incubator at a controlled temperature (e.g., 25°C) for 48 hours to reach equilibrium.
-
Centrifuge the samples at high speed (e.g., 5000 rpm) for 15 minutes to separate the undissolved drug.[14]
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved isoxazole-carboxamide derivative using a validated UV-Vis spectrophotometry or HPLC method.
-
-
Outcome: Select the oil, surfactant, and co-surfactant that demonstrate the highest solubilization capacity for the drug.
Constructing the Pseudo-Ternary Phase Diagram
A pseudo-ternary phase diagram is an essential tool for identifying the optimal concentration ranges of the oil, surfactant, and co-surfactant that will spontaneously form a stable nanoemulsion.
Protocol 2: Pseudo-Ternary Phase Diagram Construction
-
Objective: To delineate the nanoemulsion region for a given oil-surfactant-co-surfactant system.
-
Materials:
-
Selected oil, surfactant, and co-surfactant from Protocol 1.
-
Distilled water.
-
Glass vials, magnetic stirrer.
-
-
Procedure:
-
Prepare various mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare a series of mixtures with the selected oil at different weight ratios (e.g., 1:9, 2:8, 3:7, ... , 9:1).
-
Titrate each oil-Smix mixture with water dropwise under constant stirring.
-
After each addition, visually inspect the mixture for clarity and transparency. The point at which the mixture becomes clear indicates the formation of a nanoemulsion.
-
Plot the percentages of oil, Smix, and water on a ternary phase diagram for each clear formulation to map out the nanoemulsion region.[5]
-
-
Outcome: Identification of the optimal ratios of oil, surfactant, and co-surfactant that yield a large and stable nanoemulsion region.
Preparation of the Isoxazole-Carboxamide Loaded Nanoemulsion
Once the optimal component ratios are determined, the drug-loaded nanoemulsion can be prepared. High-energy methods like high-speed homogenization or ultrasonication are commonly employed to achieve a uniform and small droplet size.[8]
Protocol 3: Nanoemulsion Preparation by High-Speed Homogenization
-
Objective: To prepare a drug-loaded oil-in-water (o/w) nanoemulsion.
-
Materials:
-
Isoxazole-carboxamide derivative
-
Selected oil, surfactant, and co-surfactant
-
Distilled water
-
High-speed homogenizer
-
-
Procedure:
-
Dissolve the pre-weighed amount of the isoxazole-carboxamide derivative in the selected oil phase.[5]
-
Add the required amounts of surfactant and co-surfactant to the oil phase and mix thoroughly. This forms the organic phase.
-
Slowly add the aqueous phase (distilled water) to the organic phase under continuous stirring with a magnetic stirrer.
-
Subject the resulting coarse emulsion to high-speed homogenization at a specified speed (e.g., 10,000-20,000 rpm) for a defined period (e.g., 10-15 minutes) to reduce the droplet size to the nano-range.[15]
-
-
Outcome: A translucent or transparent, stable nanoemulsion containing the isoxazole-carboxamide derivative.
Formulation of the Nano-emulgel
The final step is to incorporate the prepared nanoemulsion into a hydrogel base to achieve the desired consistency for topical application.
Protocol 4: Nano-emulgel Formulation
-
Objective: To incorporate the nanoemulsion into a gel base.
-
Materials:
-
Prepared isoxazole-carboxamide loaded nanoemulsion
-
Gelling agent (e.g., Carbopol 940, HPMC)[9]
-
Distilled water
-
Triethanolamine (for pH adjustment with Carbopol)
-
Beaker, overhead stirrer
-
-
Procedure:
-
Disperse the gelling agent (e.g., 1% w/v Carbopol 940) in distilled water and allow it to swell overnight to form a hydrogel.[5]
-
Slowly add the prepared nanoemulsion to the hydrogel base with continuous, gentle stirring using an overhead stirrer until a homogenous mixture is obtained.[5]
-
If using Carbopol, adjust the pH of the nano-emulgel to a skin-compatible range (e.g., 5.5-7.0) by adding triethanolamine dropwise to induce gelation and achieve the desired viscosity.[5]
-
-
Outcome: A smooth, homogenous, and elegant nano-emulgel formulation.
Diagram 1: Workflow for Nano-emulgel Formulation
Caption: A streamlined workflow for the development of isoxazole-carboxamide nano-emulgels.
Part 2: Characterization of the Nano-emulgel
Thorough characterization is essential to ensure the quality, stability, and performance of the developed nano-emulgel formulation.
| Parameter | Method | Purpose | Typical Values |
| Visual Inspection | Macroscopic observation | To assess color, homogeneity, and consistency | Homogenous, smooth, and free from grittiness |
| pH Measurement | pH meter | To ensure compatibility with skin pH and stability | 5.5 - 7.0 |
| Droplet Size & PDI | Dynamic Light Scattering (DLS) | To determine the size of the nanoemulsion droplets and their size distribution | < 200 nm; PDI < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering | To predict the long-term stability of the nanoemulsion | > ±30 mV |
| Viscosity & Rheology | Brookfield Viscometer/Rheometer | To determine the flow properties and suitability for topical application | Shear-thinning behavior |
| Spreadability | Parallel Plate Method | To evaluate the ease of application on the skin | Expressed in g.cm/s |
| Drug Content | UV-Vis Spectrophotometry/HPLC | To quantify the amount of isoxazole-carboxamide in the formulation | 95% - 105% of the labeled amount |
Protocol 5: Droplet Size, Polydispersity Index (PDI), and Zeta Potential Analysis
-
Objective: To characterize the nanoemulsion droplets within the nano-emulgel.
-
Instrumentation: Zetasizer (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute a small amount of the nano-emulgel with distilled water to obtain an optimal scattering intensity.
-
Perform the measurement for droplet size and PDI using DLS at a fixed scattering angle (e.g., 90°) and temperature (e.g., 25°C).[16]
-
For zeta potential, use the same diluted sample and measure the electrophoretic mobility.
-
-
Outcome: Data on the average droplet size, size distribution, and surface charge, which are critical for stability and skin penetration.
Protocol 6: Rheological Studies
-
Objective: To evaluate the viscosity and flow behavior of the nano-emulgel.
-
Instrumentation: Brookfield viscometer or a cone-and-plate rheometer.
-
Procedure:
-
Place a sufficient amount of the nano-emulgel on the instrument's platform.
-
Measure the viscosity at different shear rates (or rotational speeds) at a controlled temperature (e.g., 25°C).
-
Plot the viscosity as a function of the shear rate to determine the rheological profile (e.g., Newtonian, shear-thinning).
-
-
Outcome: A rheogram that characterizes the flow properties of the nano-emulgel, with shear-thinning behavior being ideal for topical formulations.
Part 3: Performance Evaluation
The therapeutic efficacy of the nano-emulgel is determined by its ability to release the drug and facilitate its permeation through the skin.
In-Vitro Drug Release Studies
In-vitro release studies are performed to assess the rate and extent of drug release from the nano-emulgel formulation.
Protocol 7: In-Vitro Drug Release using Franz Diffusion Cell
-
Objective: To determine the release profile of isoxazole-carboxamide from the nano-emulgel.
-
Apparatus: Franz diffusion cell.
-
Materials:
-
Nano-emulgel formulation
-
Synthetic membrane (e.g., dialysis membrane, Tuffryn membrane)[17]
-
Receptor medium (e.g., phosphate buffer pH 7.4, sometimes with a co-solvent to maintain sink conditions)
-
-
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.[17]
-
Fill the receptor compartment with the pre-warmed (32 ± 0.5°C) receptor medium and ensure no air bubbles are trapped.[17]
-
Apply a known quantity of the nano-emulgel to the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh medium.[5]
-
Analyze the drug concentration in the withdrawn samples using a validated analytical method.
-
-
Outcome: A drug release profile (cumulative amount of drug released vs. time), which can be fitted to various kinetic models to understand the release mechanism.
Ex-Vivo Skin Permeation Studies
Ex-vivo permeation studies provide a more realistic measure of the formulation's ability to deliver the drug across the skin barrier.
Protocol 8: Ex-Vivo Skin Permeation Study
-
Objective: To evaluate the permeation of isoxazole-carboxamide through excised skin.
-
Apparatus: Franz diffusion cell.
-
Materials:
-
Procedure:
-
Excise the skin from the animal, remove any adhering fat and tissue, and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.[18][20]
-
Follow the same procedure as described in Protocol 7 for the application of the formulation and sample collection.
-
At the end of the study, the skin can be removed, washed, and analyzed for drug retention.
-
-
Outcome: Permeation parameters such as steady-state flux (Jss), permeability coefficient (Kp), and the amount of drug retained in the skin, which indicate the formulation's efficiency in transdermal delivery.
Diagram 2: Experimental Setup for In-Vitro/Ex-Vivo Studies
Caption: A schematic of the Franz diffusion cell used for release and permeation studies.
Part 4: Stability Studies
Stability testing is crucial to ensure that the nano-emulgel maintains its physical, chemical, and functional properties over its shelf life.
Protocol 9: Accelerated Stability Testing
-
Objective: To evaluate the stability of the nano-emulgel under accelerated conditions as per ICH guidelines.[21][22]
-
Procedure:
-
Store the nano-emulgel formulation in appropriate containers at accelerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a period of 3-6 months.[21][22]
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate them for changes in physical appearance, pH, viscosity, drug content, and droplet size.[16]
-
-
Outcome: Data that can be used to predict the long-term stability and determine the shelf life of the product.
Conclusion
The nano-emulgel platform offers a robust and versatile solution to the challenges associated with the topical delivery of poorly soluble isoxazole-carboxamide derivatives. By systematically applying the protocols outlined in these application notes, researchers can formulate, characterize, and evaluate nano-emulgel systems with enhanced stability, superior skin permeation, and improved therapeutic potential. This detailed approach ensures the development of a high-quality, effective, and safe topical drug delivery system.
References
- Nanoemulgel: A Novel Nano Carrier as a Tool for Topical Drug Delivery. PubMed Central. [Link]
- NANOEMULGEL AS A RECENT DRUG DELIVERY SYSTEM. Ninevah University College of Pharmacy. [Link]
- Nanoemulgel: A Comprehensive Review for Topical Drug Delivery. IJPPR. [Link]
- Nanoemulgel: A Promising Nanostructured Approach for Enhanced Topical Drug Delivery. Preprints.org. [Link]
- A Review on Nano-Emulgel as a Novel Carrier for Topical Drug Delivery System. ijppr.humanjournals.com. [Link]
- Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery. PMC - NIH. [Link]
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. [Link]
- Review of Nanoemulsion Formulation and Characterization Techniques.
- Nanoemulgel: An Innovative Carrier for Drug Delivery of Poorly Water-Soluble Drugs.
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. An-Najah Staff. [Link]
- Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PubMed. [Link]
- Nanoemulsion containing dapsone for topical administration: a study of in vitro release and epidermal perme
- In-vitro drug release of nanoemulgel.
- Development and Characterization of a Nano-Emulgel: A New Approach for Permeability Enhancement.
- Formulation and evaluation of Nano emulsion based Nanoemulgel of Itraconazole. bepls. [Link]
- (PDF) Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability.
- Selection and Characterization of a Nanoemulsion of Poorly Soluble Drug by Applying Box-Behnken Design and Converting it into a Nanoemulgel for Topical Applic
- Accelerated Stability Testing of a Clobetasol Propionate-Loaded Nanoemulsion as per ICH Guidelines. MDPI. [Link]
- Nanoemulgel: An Innovative Carrier for Drug Delivery of Poorly Water-Soluble Drugs. IFTM University. [Link]
- (PDF) Formulation and Stability Testing of Nanoemulsion Lotion Containing Centella asiatica Extract.
- An Overview of Nanoemulgels for Bioavailability Enhancement in Inflammatory Conditions via Topical Delivery. PubMed Central. [Link]
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH. [Link]
- Oxybutynin-Nanoemulgel Formulation as a Successful Skin Permeation Strategy: In-vitro and ex-vivo Evalu
- Accelerated Stability Testing of a Clobetasol Propionate Loaded Nanoemulsion as per ICH Guideline.
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. OUCI. [Link]
- Journal of Advanced Scientific Research SKIN PERMEATION STUDY OF NANOMIEMGEL FOR ANTIFUNGAL ACTIVITY OF EXTRACT SAMADERA INDICA. jadvancedscientificresearch.in. [Link]
- NANOEMULSION BASED EMULGEL FORMULATION OF LIPOPHILIC DRUG FOR TOPICAL DELIVERY. ijppsjournal.com. [Link]
- Oxybutynin-Nanoemulgel Formulation as a Successful Skin Permeation Strategy: In-vitro and ex-vivo Evaluation.
- A comparative ex vivo permeation evaluation of a novel 5-Fluorocuracil nanoemulsion-gel by topically applied in the different excised rat, go
Sources
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. staff.najah.edu [staff.najah.edu]
- 3. Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nanoemulgel: A Novel Nano Carrier as a Tool for Topical Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. mmsl.cz [mmsl.cz]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An Overview of Nanoemulgels for Bioavailability Enhancement in Inflammatory Conditions via Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. A comparative ex vivo permeation evaluation of a novel 5-Fluorocuracil nanoemulsion-gel by topically applied in the different excised rat, goat, and cow skin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijprajournal.com [ijprajournal.com]
- 16. bepls.com [bepls.com]
- 17. Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Oxybutynin-Nanoemulgel Formulation as a Successful Skin Permeation Strategy: In-vitro and ex-vivo Evaluation [frontiersin.org]
- 19. sciensage.info [sciensage.info]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides
Welcome to the technical support center for the synthesis of 3,4-diaryl-isoxazole-5-carboxamides. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Drawing from established literature and field-proven insights, this document provides in-depth troubleshooting guides, detailed protocols, and mechanistic explanations to help you improve reaction yields and product purity.
Section 1: Troubleshooting the Isoxazole Core Synthesis
The formation of the 3,4-diarylisoxazole core is the foundational step of the synthesis. Most issues related to low overall yield originate here. The most common approach involves the cyclization of a chalcone intermediate with hydroxylamine.[1] However, an effective alternative proceeds through the reaction of aryl aldehydes with primary nitro compounds to form an isoxazoline N-oxide intermediate, which is then converted to the isoxazole.[2][3]
Frequently Asked Questions (FAQs)
Q1: My cyclization of a 1,3-diaryl-α,β-unsaturated ketone (chalcone) with hydroxylamine hydrochloride is giving a very low yield. What are the most critical parameters to check?
A1: This is a classic and frequent challenge. The efficiency of this cyclization is highly dependent on the reaction conditions, particularly the choice of base and solvent.
-
Causality of Base Selection: The reaction requires a basic medium to neutralize the hydroxylamine hydrochloride and to facilitate the Michael addition and subsequent cyclization/dehydration steps.[1] Using a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol is a common practice.[1][4] The concentration of the base is critical; an excess can lead to undesired side reactions.
-
Solvent System Impact: Ethanol is a widely used solvent that effectively solubilizes both the chalcone and the hydroxylamine salt.[4] For less reactive substrates, refluxing for an extended period (12+ hours) may be necessary.[1] Some protocols utilize alternative solvents like methanol or even aqueous media under specific catalytic conditions.[5][6]
-
Troubleshooting Steps:
-
Verify Base Stoichiometry: Ensure you are using a sufficient amount of base (e.g., KOH) to deprotonate the hydroxylamine hydrochloride and drive the reaction. Typically, a significant molar excess of base is not required.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting chalcone. These reactions can be slow, and premature workup is a common cause of low yield.
-
Consider Alternative Conditions: If standard NaOH/EtOH fails, switching to a different base/solvent combination, such as sodium acetate in refluxing ethanol, can sometimes improve outcomes, especially for sensitive substrates.[7]
-
Q2: I am attempting to synthesize the ethyl 3,4-diaryl-isoxazole-5-carboxylate intermediate, but I'm isolating a 4-hydroxy-1,2-oxazin-6-one instead. Why is this happening?
A2: This is a known and significant side reaction that occurs during the base-catalyzed rearrangement of 3,4-diaryl-5-(ethoxycarbonyl)isoxazoline N-oxides.[8] The outcome is highly dependent on the base used.
-
Mechanistic Insight: The desired reaction is the base-induced elimination of water from the isoxazoline N-oxide to form the aromatic isoxazole ring. However, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can promote an alternative pathway. Instead of simple elimination, DBU can induce a ring-cleavage of the isoxazoline N-oxide bearing an ester group at the C5 position, followed by recyclization to form the thermodynamically stable six-membered 4-hydroxy-1,2-oxazin-6-one.[2][8] Weaker amine bases like triethylamine (Et3N) are often insufficient to promote either reaction efficiently.[8]
-
Solution: This side reaction is specific to the ester intermediates. A more robust pathway to the final carboxamide is to first synthesize the 3,4-diaryl-5-carboxamido-isoxazoline N-oxide and then perform the rearrangement. The amide functionality at the C5 position favors the desired rearrangement to the 3,4-diaryl-isoxazole-5-carboxamide under the influence of DBU in anhydrous acetonitrile, without forming the oxazinone byproduct.[2][8] This strategy is outlined in Section 3.
Section 2: Optimizing the Amide Coupling Reaction
Once the 3,4-diaryl-isoxazole-5-carboxylic acid is successfully synthesized and purified, the final step is the amide bond formation with the desired amine. While seemingly straightforward, this step has its own set of challenges that can impact the final yield and purity.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction between the isoxazole carboxylic acid and my aniline derivative is inefficient, and I recover a lot of unreacted starting material. How can I improve the conversion?
A1: Inefficient amide coupling is typically due to suboptimal activation of the carboxylic acid or premature degradation of the activated intermediate. The choice of coupling reagent and additives is paramount.
-
Role of Coupling Reagents: Carboxylic acids are not reactive enough to form an amide bond with an amine directly. A coupling reagent is required to convert the hydroxyl group of the carboxylic acid into a better leaving group, thus forming a highly reactive acyl intermediate.[9] Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), uronium salts like HATU, and phosphonium salts like PyBOP.[10][11][12]
-
Importance of Additives: When using carbodiimides like EDC, racemization can be a concern if the C4 position of the isoxazole were chiral. More importantly for this achiral synthesis, the primary activated intermediate (an O-acylisourea) can rearrange to an unreactive N-acylurea. Additives like 1-Hydroxybenzotriazole (HOBt) or catalysts like 4-Dimethylaminopyridine (DMAP) trap the O-acylisourea to form a more stable and reactive active ester, preventing side reactions and improving yields.[13][14] DMAP is often used as a nucleophilic catalyst in these reactions.[10][14]
-
Troubleshooting Steps:
-
Switch Coupling Reagent: If EDC/DMAP is failing, consider a more potent uronium-based reagent like HATU. These reagents are often faster and more efficient, especially for sterically hindered or electron-poor anilines.
-
Ensure Anhydrous Conditions: Moisture will hydrolyze the activated carboxylic acid intermediate back to the starting material. Ensure all solvents (like Dichloromethane or THF) are anhydrous and consider running the reaction under an inert atmosphere (Nitrogen or Argon).[14]
-
Check Reagent Quality: Coupling reagents, especially carbodiimides, can degrade upon storage. Use a fresh bottle or test your reagent on a simple, reliable reaction to confirm its activity.
-
Q2: What are the pros and cons of common coupling reagents for this synthesis?
A2: The selection of a coupling reagent is a balance between reactivity, cost, and ease of workup.
| Coupling Reagent | Activating Agent | Additive/Base | Byproduct | Pros | Cons |
| EDC·HCl | Carbodiimide | DMAP, HOBt | Water-soluble urea | Easy workup, cost-effective.[13] | Can form unreactive N-acylurea without additives.[13] |
| HATU | Uronium Salt | DIPEA, Et3N | Water-soluble tetramethylurea | High reactivity, fast reactions, low racemization.[11] | Higher cost, can be moisture-sensitive. |
| SOCl₂ | Thionyl Chloride | Et3N, Pyridine | SO₂, HCl | Very reactive, inexpensive.[15] | Harsh conditions, not suitable for sensitive functional groups.[9] |
| PyBOP | Phosphonium Salt | DIPEA, Et3N | HMPA (carcinogenic), triphenylphosphine oxide | High efficiency, good for hindered couplings. | Byproducts can be difficult to remove. |
Protocol: Robust Amide Coupling using EDC/DMAP
This protocol describes a general and reliable method for the coupling of 3,4-diaryl-isoxazole-5-carboxylic acid with an aniline derivative.
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3,4-diaryl-isoxazole-5-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane (DCM).
-
Add 4-Dimethylaminopyridine (DMAP) (0.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 eq).[10][14]
-
Stir the mixture at room temperature for 30 minutes to allow for the pre-activation of the carboxylic acid.[14]
-
Add the desired aniline derivative (1.0 - 1.2 eq) to the mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., hexane:ethyl acetate) or recrystallization.[14]
Diagram: Amide Coupling Workflow
Caption: Workflow for EDC/DMAP mediated amide coupling.
Section 3: An Alternative Strategy via Isoxazoline N-Oxide Rearrangement
An elegant and often high-yielding alternative route involves synthesizing the final carboxamide directly from a 3,4-diaryl-5-carboxamido-isoxazoline N-oxide intermediate. This approach bypasses the isolation of the isoxazole carboxylic acid and avoids the potential oxazinone side reaction.[2][8]
Frequently Asked Questions (FAQs)
Q1: Why would I choose this rearrangement route over the traditional carboxylic acid coupling route?
A1: This strategy can be more atom-economical and efficient, combining the aromatization and amide formation logic into a more streamlined synthesis. The primary advantage is circumventing the problematic rearrangement of the ester intermediate to an oxazinone.[8] By forming the amide before the aromatization step, the electronic nature of the C5 substituent is changed, favoring the desired elimination pathway to the isoxazole.
Q2: My rearrangement of the 5-carboxamido-isoxazoline N-oxide is slow or incomplete. I'm using triethylamine in acetonitrile. What's wrong?
A2: The choice of base is absolutely critical for this transformation. Triethylamine (Et₃N) is often not a strong enough base to efficiently deprotonate the C5 position of the isoxazoline N-oxide to initiate the elimination reaction.[8]
-
Mechanistic Requirement: The reaction proceeds via an E1cB-like mechanism, which requires the formation of an anion at the C5 position. A strong, non-nucleophilic base is ideal for this purpose.
-
The DBU Solution: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the base of choice for this reaction. Its strong basicity is sufficient to generate the necessary anion, while its steric bulk makes it non-nucleophilic, preventing unwanted side reactions. The reaction works best in anhydrous acetonitrile (CH₃CN) to yield the desired isoxazole-5-carboxamides.[8]
Diagram: Synthetic Pathways to Isoxazole-5-Carboxamides
Caption: Comparison of synthetic routes to the target carboxamides.
References
- Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
- ResearchGate. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides 6.
- Nano Biyomed Letters. (2024). Construction of Isoxazole ring: An Overview. Nano Biyomed Letters. [Link]
- ResearchGate. (n.d.). Synthesis of 3,4-diaryl-5-carboxy-4,5-dihydroisoxazole 2-oxides as valuable synthons for anticancer molecules.
- National Center for Biotechnology Information. (n.d.).
- MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
- ResearchGate. (n.d.). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties.
- National Center for Biotechnology Information. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. [Link]
- ResearchGate. (n.d.). Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives.
- National Center for Biotechnology Information. (n.d.). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PubMed Central. [Link]
- Der Pharma Chemica. (2011).
- Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]
- National Center for Biotechnology Information. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PubMed Central. [Link]
- ResearchGate. (n.d.). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition.
- National Center for Biotechnology Information. (n.d.). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed Central. [Link]
- MDPI. (n.d.).
- MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
- Scholars Research Library. (n.d.).
- ACS Publications. (n.d.). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
- Scholars Research Library. (2016).
- Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
- National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed Central. [Link]
- National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed Central. [Link]
- Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. [Link]
- ACG Publications. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient.
- Synfacts. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Thieme. [Link]
- National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. [Link]
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- National Center for Biotechnology Information. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PubMed Central. [Link]
- ResearchGate. (n.d.). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal.
Sources
- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. acgpubs.org [acgpubs.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Regioselectivity in Isoxazole Synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is crafted for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isoxazole ring formation. The isoxazole moiety is a privileged scaffold in numerous pharmaceuticals and agrochemicals, making its efficient and selective synthesis a critical endeavor.[1][2][3][4] This resource provides in-depth, field-proven insights to troubleshoot and control the regioselectivity of your isoxazole synthesis, ensuring you can achieve your target isomer with confidence.
Foundational Concepts: Understanding the Pathways to Isoxazoles
Two principal synthetic routes dominate the landscape of isoxazole synthesis: the [3+2] cycloaddition of nitrile oxides with alkynes (a Huisgen 1,3-dipolar cycloaddition) and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[5][6] The challenge of regioselectivity—that is, which of two or more possible constitutional isomers is formed—is a frequent hurdle in both methodologies.[1][6]
The 1,3-dipolar cycloaddition, in particular, can yield a mixture of 3,4- and 3,5-disubstituted isoxazoles, as the nitrile oxide dipole can add across the alkyne (the dipolarophile) in two different orientations. The outcome is governed by a delicate interplay of electronic and steric factors of the reactants.[5][7] Frontier Molecular Orbital (FMO) theory is often invoked to rationalize the observed regioselectivity, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the favored product.[8][9][10]
Below is a generalized workflow for troubleshooting regioselectivity issues in isoxazole synthesis.
Caption: Troubleshooting workflow for regioselectivity.
Troubleshooting Guides & FAQs
Scenario 1: 1,3-Dipolar Cycloaddition
Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I selectively synthesize the 3,5-isomer?
A1: This is a classic regioselectivity challenge. In uncatalyzed thermal cycloadditions, the formation of isomeric mixtures is common.[11] To direct the reaction towards the 3,5-disubstituted isomer, the use of a copper(I) catalyst is the industry-standard solution.[11][12][13]
-
The "Why": The copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes a stepwise reaction with the nitrile oxide, which kinetically favors the formation of the 3,5-disubstituted isoxazole with high regioselectivity.[11] This method is robust and tolerates a wide variety of functional groups.[12]
-
Actionable Protocol (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
In Situ Nitrile Oxide Generation: Generate the nitrile oxide in situ from the corresponding aldoxime using a mild oxidant (e.g., N-chlorosuccinimide (NCS), Chloramine-T) or from a hydroximoyl chloride using a base (e.g., triethylamine).[5][14] This avoids the rapid dimerization of the nitrile oxide into furoxans, a common cause of low yields.[5]
-
Catalyst System: Introduce a catalytic amount of a Cu(I) source. Common and effective systems include CuI or a combination of CuSO₄ with a reducing agent like sodium ascorbate to generate Cu(I) in situ.[11][13]
-
Solvent: The reaction can often be performed in a variety of solvents, including aqueous mixtures (e.g., t-BuOH/H₂O) or polar aprotic solvents.[11]
-
Q2: My goal is the 3,4-disubstituted isoxazole, but the copper-catalyzed method consistently yields the 3,5-isomer. What strategies can I employ to reverse the regioselectivity?
A2: Synthesizing the 3,4-disubstituted isomer requires moving away from the copper-catalyzed pathway, which is inherently biased towards the 3,5-product. Two effective, modern strategies are available:
-
Strategy 1: Ruthenium Catalysis: Unlike copper, certain Ruthenium(II) catalysts can reverse the regioselectivity of the cycloaddition between nitrile oxides and terminal alkynes to favor the 3,4-disubstituted product.[11][13][15] This is a powerful method for accessing the less common isomer.
-
Strategy 2: Enamine-Triggered [3+2] Cycloaddition (Metal-Free): This elegant, high-yielding approach offers a regiospecific route to 3,4-disubstituted isoxazoles.[16][17]
-
Mechanism: An aldehyde is reacted with a secondary amine (e.g., pyrrolidine) to form an enamine in situ. This electron-rich enamine then serves as the dipolarophile, reacting with the nitrile oxide (generated from an N-hydroximidoyl chloride) to form a dihydroisoxazole intermediate. Subsequent oxidation yields the desired 3,4-disubstituted isoxazole.[16][17]
-
Optimization: Non-polar solvents and lower reactant concentrations have been shown to enhance yields in this process.[17]
-
Caption: Catalytic control of isoxazole regiochemistry.
Q3: My reaction yield is low, and I suspect the nitrile oxide is dimerizing. How can I minimize this side reaction?
A3: Nitrile oxide dimerization to form furoxans (1,2,5-oxadiazole-2-oxides) is a common competitive pathway that reduces the yield of the desired isoxazole.[5]
-
The "Why": Nitrile oxides are reactive intermediates. In the absence of a sufficiently reactive dipolarophile (the alkyne), they can react with themselves. This process is often accelerated at higher temperatures.
-
Troubleshooting Steps:
-
In Situ Generation: Always generate the nitrile oxide in situ in the presence of the alkyne. This ensures the dipolarophile is available to "trap" the nitrile oxide as it forms.
-
Stoichiometry: Use a slight excess of the alkyne dipolarophile relative to the nitrile oxide precursor.[5]
-
Temperature Control: Optimize the reaction temperature. While some activation energy is needed, excessively high temperatures can favor the dimerization pathway.[5]
-
Concentration: Running the reaction at a higher dilution can sometimes disfavor the bimolecular dimerization reaction relative to the desired intramolecular cycloaddition.
-
Scenario 2: 1,3-Dicarbonyl Condensation
Q4: I am using an unsymmetrical 1,3-dicarbonyl compound, and the condensation with hydroxylamine is giving a mixture of regioisomers. How can I control the outcome?
A4: The formation of regioisomers is a well-known challenge in the Claisen isoxazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1][6] The regioselectivity is dictated by which of the two carbonyl groups is preferentially attacked by the hydroxylamine nitrogen.
-
The "Why": The outcome depends on the relative reactivity of the two carbonyl carbons. This is influenced by both steric hindrance and the electronic nature of the substituents on the dicarbonyl compound.
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can have a significant impact. For example, in the cyclocondensation of β-enamino diketones, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents like acetonitrile can favor another.[1][14] A solvent screen is highly recommended.
-
Use of Lewis Acids: A Lewis acid can be used to activate one carbonyl group preferentially over the other. For instance, using BF₃·OEt₂ as a Lewis acid catalyst in the reaction of β-enamino diketones with hydroxylamine has been shown to direct the regiochemistry, leading to high selectivity for a specific isomer.[1][14]
-
pH Control: The pH of the reaction medium can influence the protonation state of hydroxylamine and the enolization of the dicarbonyl, thereby affecting the regioselectivity. Experimenting with buffered conditions or the addition of a mild base like pyridine can be beneficial.[1]
-
Substrate Modification: If possible, modifying the substituents on the 1,3-dicarbonyl can create a stronger electronic or steric bias. Electron-withdrawing groups can increase the electrophilicity of the adjacent carbonyl, making it more susceptible to nucleophilic attack.[1]
-
| Condition | Effect on Regioselectivity | Rationale |
| Catalyst (Cycloaddition) | Cu(I) favors 3,5-isomer; Ru(II) favors 3,4-isomer.[11][13] | Mechanistic pathway is altered by the metal catalyst. |
| Solvent (Condensation) | Polar protic vs. aprotic solvents can favor different isomers.[1][14] | Affects reactant solubility and stabilization of transition states. |
| Temperature | Can influence the ratio of kinetic vs. thermodynamic products. | Higher temperatures can overcome activation barriers for less-favored pathways. |
| Lewis Acid (Condensation) | Can direct nucleophilic attack to a specific carbonyl.[1][14] | Preferential coordination and activation of one carbonyl group. |
| Substrate Electronics | EWGs vs. EDGs on reactants alter HOMO/LUMO energies.[1][8] | Governs the primary orbital interactions in cycloadditions. |
References
- Regioselective facile synthesis of novel isoxazole-linked glycoconjugates. RSC Publishing.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC - NIH.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing.
- Isoxazole synthesis. Organic Chemistry Portal.
- COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. ResearchGate.
- 1,3-Dipolar cycloaddition. Wikipedia.
- Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.
- The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium.
- Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed Central.
- Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.
- Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate.
- Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing.
- Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. ResearchGate.
- Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. ResearchGate.
- Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. PubMed.
- Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed.
- Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing).
- Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. ACS Publications.
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
- Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. PubMed.
- Regioselectivity of a 1,3-dipolar cycloaddition to phenyl vinyl sulfoxide. ElectronicsAndBooks.
- Advances in isoxazole chemistry and their role in drug discovery. PubMed.
- Heteropolyacids as Green and Reusable Catalysts for the Synthesis of Isoxazole Derivatives. ResearchGate.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
- 93 questions with answers in ISOXAZOLES. ResearchGate.
- A review of isoxazole biological activity and present synthetic techniques. ResearchGate.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Isoxazole synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
Technical Support Center: Optimization of Isoxazole-Carboxamide Formation
Welcome to the technical support center dedicated to the synthesis and optimization of isoxazole-carboxamides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial amide bond formation. Isoxazole-carboxamides are prevalent structural motifs in medicinal chemistry, found in numerous bioactive molecules and pharmaceuticals.[1][2][3] However, their synthesis, which typically involves the coupling of an isoxazole-carboxylic acid with an amine, is often plagued by challenges ranging from low yields to difficult purifications.
This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to enhance the efficiency and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing isoxazole-carboxamides?
The most common and direct method is the condensation of an isoxazole-carboxylic acid with a primary or secondary amine.[4] This transformation is not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. The main strategies for this activation include:
-
Conversion to an Acyl Halide: The carboxylic acid is treated with a halogenating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride, which then readily reacts with the amine.[2][5]
-
In Situ Activation with Coupling Reagents: A wide variety of coupling reagents can be used to generate a reactive intermediate in the same pot as the amine. This is often the preferred method due to milder conditions and broader functional group tolerance. These reagents are typically categorized as carbodiimides (e.g., EDC, DCC), aminium/uronium salts (e.g., HATU, HBTU), or phosphonium salts (e.g., PyBOP).[4][6]
Q2: My reaction is resulting in low or no product yield. What are the most common culprits?
Low or nonexistent yield is a frequent issue that can typically be traced back to one of three primary causes:
-
Incomplete Carboxylic Acid Activation: The isoxazole-carboxylic acid must be fully converted to its active form. Insufficient coupling reagent or a reagent that is not potent enough for your specific substrate will lead to poor results.[7]
-
Deactivated Amine: The amine coupling partner is a nucleophile. If it becomes protonated by the carboxylic acid (an acid-base reaction), it loses its nucleophilicity and cannot attack the activated acid.[7] This is especially problematic with less nucleophilic amines (e.g., anilines with electron-withdrawing groups).
-
Suboptimal Reaction Conditions: Factors such as the presence of water (which can hydrolyze the activated intermediate), incorrect solvent choice, improper temperature, or the wrong base can significantly hinder the reaction.[7]
Q3: How do I select the best coupling reagent for my specific substrates?
The choice is critical and depends on factors like the steric hindrance of your substrates, the risk of racemization (if you have a chiral center), and the cost.
-
For simple, robust couplings: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are cost-effective and efficient.[6] They are often used with additives like HOBt (Hydroxybenzotriazole) or OxymaPure to improve efficiency and suppress side reactions.[4][7]
-
For difficult or sterically hindered couplings: Uronium/aminium salts like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are highly effective due to their rapid activation rates.[7][8] They are generally considered the "gold standard" for challenging couplings but are more expensive.
-
To minimize racemization: Using additives like HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) is crucial. Coupling reagents that are pre-formulated with these additives, such as HATU, are particularly effective at preserving stereochemical integrity. Running the reaction at lower temperatures (e.g., 0 °C) can also help.[7]
Troubleshooting Guide: Specific Experimental Issues
Problem: Low or No Product Formation Detected by TLC/LC-MS
Symptom: The reaction mixture primarily shows unreacted isoxazole-carboxylic acid and amine starting materials after several hours.
-
Possible Cause 1: Inefficient Carboxylic Acid Activation.
-
Why it happens: The coupling reagent may be old, hydrated, or used in insufficient stoichiometric amounts (typically 1.0-1.5 equivalents are needed).[7] For some electron-poor or sterically hindered isoxazole-carboxylic acids, a more powerful activating agent is required.
-
Solutions:
-
Verify Reagent Quality: Use fresh, high-purity coupling reagents stored under anhydrous conditions.
-
Increase Stoichiometry: Increase the equivalents of the coupling reagent to 1.2-1.5 eq.
-
Pre-activation: Stir the isoxazole-carboxylic acid, coupling reagent, and base (e.g., DIPEA) together in an anhydrous solvent for 15-30 minutes before adding the amine.[7] This allows the activated intermediate to form without the amine competing in side reactions.
-
Switch to a Stronger Reagent: If using EDC/HOBt, consider switching to HATU or HBTU.[8]
-
Use the Acyl Chloride Method: For particularly stubborn acids, convert the carboxylic acid to the acyl chloride using SOCl₂ or oxalyl chloride, and then react this intermediate with the amine in the presence of a non-nucleophilic base.[5]
-
-
-
Possible Cause 2: Poor Amine Nucleophilicity or Protonation.
-
Why it happens: Electron-deficient anilines or sterically bulky amines are poor nucleophiles. Furthermore, an acid-base reaction between the starting materials can protonate the amine, rendering it inactive.[7]
-
Solutions:
-
Choice of Base: Ensure you are using a non-nucleophilic base like DIPEA (Diisopropylethylamine) or 2,4,6-Collidine. Use at least 2.0 equivalents to neutralize the acid formed during activation and to ensure the amine remains deprotonated.[7]
-
Increase Temperature: For sluggish reactions with poor nucleophiles, gently heating the reaction (e.g., to 40-50 °C) can sometimes increase the rate, but monitor for decomposition.
-
Use a Stronger, Non-nucleophilic Base: In difficult cases, pre-treating the amine with a stronger base like NaH or t-BuOK can generate the more nucleophilic amide anion, though this approach requires careful control and inert conditions to avoid side reactions.[9]
-
-
Problem: Reaction is Messy with Multiple Side Products
Symptom: TLC or LC-MS analysis shows the formation of the desired product along with several unidentified spots or peaks.
-
Possible Cause 1: Side Reactions of the Coupling Reagent.
-
Why it happens: Carbodiimide reagents (DCC, EDC) can rearrange the O-acylisourea intermediate into an unreactive N-acylurea.[6] Aminium/uronium reagents (HATU, HBTU) can react with the amine starting material to form a guanidinium by-product, consuming the amine.
-
Solutions:
-
Additives for Carbodiimides: Always use an additive like HOBt or Oxyma with EDC or DCC. The additive traps the O-acylisourea intermediate to form a more stable active ester, preventing the N-acylurea side reaction.[4]
-
Correct Order of Addition: When using aminium/uronium reagents like HATU, always pre-activate the carboxylic acid before adding the amine. Adding all reagents at once increases the chance of the amine reacting directly with the HATU.
-
-
-
Possible Cause 2: Racemization of a Chiral Center.
-
Why it happens: If the isoxazole-carboxylic acid or the amine contains a stereocenter adjacent to the reacting functional group, the harsh activation conditions can lead to epimerization, resulting in a mixture of diastereomers.
-
Solutions:
-
Use Racemization-Suppressing Additives: HOAt is known to be superior to HOBt in minimizing racemization. Reagents like HATU (which is based on HOAt) are excellent choices.
-
Control Temperature: Perform the coupling at 0 °C or even lower temperatures to reduce the rate of epimerization.[7]
-
Avoid Excess Base: Use the minimum amount of base necessary, as excess base can promote racemization.
-
-
Problem: Difficulty with Product Purification
Symptom: The crude product is difficult to purify by column chromatography due to by-products with similar polarity.
-
Possible Cause: Coupling Reagent By-products.
-
Why it happens: The by-products of coupling reagents can contaminate the final product. The most notorious is dicyclohexylurea (DCU), the by-product of DCC, which is often poorly soluble and difficult to remove.[10] EDC's urea by-product is water-soluble, making it much easier to handle.
-
Solutions:
-
Use EDC Instead of DCC: The urea by-product from EDC is water-soluble and can be easily removed with an aqueous workup.[10]
-
Removing DCU (from DCC): If DCC must be used, the DCU by-product can often be removed by filtration, as it is insoluble in many common solvents like dichloromethane (DCM) or diethyl ether. In some cases, precipitating the crude mixture from acetonitrile can effectively remove DCU.[10]
-
Aqueous Workup: A standard aqueous workup is highly effective for removing water-soluble by-products from HATU, HBTU, and EDC, as well as excess base like DIPEA. Wash the organic layer sequentially with a weak acid (e.g., sat. aq. NH₄Cl or dilute HCl), water, and brine.[7]
-
-
Data Summaries and Visual Guides
Table 1: Comparison of Common Coupling Reagents for Isoxazole-Carboxamide Formation
| Reagent Class | Example(s) | Relative Cost | Activation Speed | Racemization Risk | By-product Removal | Best For... |
| Carbodiimide | EDC, DCC | Low | Moderate | Moderate (High without additive) | EDC: Easy (aqueous wash) DCC: Difficult (filtration) | Scalable, cost-sensitive syntheses.[10] |
| Aminium/Uronium | HATU, HBTU | High | Very Fast | Low (especially HATU) | Easy (aqueous wash) | Difficult couplings, sterically hindered substrates, and minimizing racemization.[7][8] |
| Phosphonium | PyBOP | High | Fast | Moderate | Easy (aqueous wash) | General purpose, effective but often superseded by modern aminium salts.[8] |
Table 2: Recommended Solvents and Bases
| Category | Reagent | Recommended Use | Rationale |
| Solvents | DMF, DCM, THF | General purpose | Aprotic solvents that are good at dissolving a wide range of substrates and reagents. Must be anhydrous.[7][11] |
| Acetonitrile | Alternative | Can be useful, especially for purification steps.[10] | |
| Bases | DIPEA | Standard choice | Non-nucleophilic tertiary amine that effectively scavenges acid without competing in the reaction.[7] |
| Triethylamine (TEA) | Use with caution | More nucleophilic than DIPEA; can sometimes lead to side reactions. | |
| DMAP | Catalyst | Often used in catalytic amounts with carbodiimides to accelerate the reaction.[11] |
Diagrams & Workflows
General Workflow for Isoxazole-Carboxamide Synthesis
Caption: A typical experimental workflow for amide coupling.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Validated Experimental Protocols
Protocol 1: Isoxazole-Carboxamide Synthesis using HATU
This protocol is adapted from standard procedures for difficult couplings and is broadly applicable.[7]
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the isoxazole-carboxylic acid (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Add the coupling reagent HATU (1.1 - 1.5 equivalents).
-
Add a non-nucleophilic base, DIPEA (2.0 - 3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. A color change may be observed.
-
Add the amine (1.0 - 1.2 equivalents) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the limiting starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and quench by washing with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃, water, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
Protocol 2: Isoxazole-Carboxamide Synthesis via Acyl Chloride
This protocol is effective for substrates that are resistant to standard coupling reagents.[2][5]
-
In a flame-dried flask under an inert atmosphere, suspend or dissolve the isoxazole-carboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 - 2.0 equivalents) or thionyl chloride (2.0 equivalents) dropwise. Caution: Gas evolution (CO₂, CO, HCl or SO₂, HCl) will occur.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until the evolution of gas ceases and the starting material is consumed (monitor by TLC after quenching a small aliquot with methanol).
-
Concentrate the reaction mixture under reduced pressure to remove excess halogenating agent. Co-evaporate with anhydrous toluene or DCM (2-3 times) to ensure all volatile residues are removed.
-
In a separate flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine or DIPEA (2.0 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add a solution of the crude acyl chloride in anhydrous DCM.
-
Allow the reaction to stir at room temperature and monitor for completion by TLC or LC-MS.
-
Perform a standard aqueous workup as described in Protocol 1 to quench the reaction and purify the product.
References
- Kumar, V., et al. (2010). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. NIH National Center for Biotechnology Information.
- Dar'in, D.V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed.
- Bernardi, P., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed Central.
- Bernardi, P., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Xu, S., & Li, Y. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
- Google Patents. (1980). Process for the activation of carboxylic acids.
- Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. NIH National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- ResearchGate. (2012). Synthesis and antimicrobial evaluation of new isoxazole carboxamides.
- Royal Society of Chemistry. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis.
- Fisher Scientific. (n.d.). Amide Synthesis.
- ResearchGate. (2016). Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?.
- Reddit. (2022). amide coupling help.
- MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
- Khan, J., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. NIH National Center for Biotechnology Information.
- ResearchGate. (2022). Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability.
- MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
Sources
- 1. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Isoxazole Derivative Purification
Welcome to the technical support center dedicated to the purification of isoxazole derivatives. Isoxazoles are a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and clinical candidates.[1][2][3] However, their unique electronic and structural properties can present significant challenges during purification. The inherent lability of the N-O bond, diverse polarity, and potential for complex impurity profiles require a nuanced and well-informed approach to achieve the high purity required for downstream applications.[4][5]
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, designed to help researchers, scientists, and drug development professionals overcome common hurdles in their daily experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of isoxazole derivatives.
Issues with Physical State & Initial Work-up
Q1: My crude isoxazole product is an oil after the initial work-up and refuses to solidify. How can I induce crystallization?
A1: Oiling out is a common problem, often occurring when the melting point of your compound is lower than the boiling point of the solvent used.[6] It can also happen if impurities are depressing the melting point. Here are several techniques to try, in order of increasing complexity:
-
Trituration: Add a solvent in which your product is sparingly soluble (e.g., hexanes, pentane, or diethyl ether) and vigorously stir or scratch the mixture with a spatula.[4] This mechanical action can break up the oil and provide nucleation sites for crystallization.
-
Solvent Seeding: Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane). Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes) dropwise until the solution becomes persistently cloudy. If you have a pure crystal of the compound, add a single seed crystal to this cloudy solution to initiate crystallization.[6]
-
Low-Temperature Crystallization: If the above methods fail, try dissolving the oil in a suitable solvent and storing the solution at a low temperature (4°C or -20°C) for an extended period. Patience is key here, as crystallization can sometimes take days.
-
Purification as an Oil: If all attempts at solidification fail, your compound may be a low-melting solid or an oil at room temperature. In this case, the most effective path forward is purification via column chromatography.[4]
Q2: I have a persistent emulsion at the aqueous/organic interface during liquid-liquid extraction. How can I break it?
A2: Emulsions are common when dealing with complex reaction mixtures. Here are several methods to resolve them:
-
Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to force the separation of the layers.[4]
-
Gentle Swirling: Avoid vigorous shaking, which promotes emulsion formation. Instead, gently swirl or invert the separatory funnel.[4]
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. The large surface area can help to break up the emulsion.[4]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.[4]
Column Chromatography Challenges
Q3: My isoxazole derivative is showing significant tailing or streaking on the TLC plate and during column chromatography. What is the cause and solution?
A3: Tailing is often caused by the interaction of a basic nitrogen atom in the isoxazole ring (or substituents) with the acidic silanol groups on the surface of the silica gel. This leads to poor separation and low recovery.
-
Incorporate a Basic Additive: To mitigate this, add a small amount of a base to your mobile phase. A concentration of 0.1-2% triethylamine (Et₃N) or ammonium hydroxide is typically sufficient to neutralize the acidic sites on the silica, resulting in sharper peaks and better separation.[6]
-
Incorporate an Acidic Additive: Conversely, if your isoxazole derivative has an acidic functional group, adding a small amount of acetic acid or formic acid to the eluent can improve chromatography by protonating the compound and reducing its interaction with the stationary phase.[6]
Q4: I am struggling to separate my desired isoxazole product from a very closely-eluting impurity.
A4: Separating compounds with similar polarities (close Rf values) is a classic chromatography challenge.
-
Optimize the Mobile Phase: Systematically test different solvent systems. Sometimes, switching from a common ethyl acetate/hexane system to a dichloromethane/methanol or a chloroform/methanol system can alter the selectivity and improve separation.[7]
-
Switch to Gradient Elution: If you are using a single (isocratic) solvent mixture, switching to a gradient elution is highly recommended. Start with a low-polarity mobile phase and gradually increase its polarity over the course of the run. This will help to resolve compounds with very similar Rf values.[7]
-
Consider Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography (e.g., using a C18 stationary phase) can provide a completely different selectivity profile. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[6]
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers significantly higher resolution than standard flash chromatography.[6]
Q5: My product recovery is very low after column chromatography. Where did my compound go?
A5: Low recovery is a frustrating issue that can stem from several sources.
-
Irreversible Adsorption: As mentioned in Q3, highly basic compounds can bind irreversibly to acidic silica gel. Using a mobile phase modifier like triethylamine is the first step to prevent this.[6] In some cases, switching to a more inert stationary phase like alumina may be necessary.
-
Compound Instability: The N-O bond in isoxazoles can be labile, and some derivatives may decompose on silica gel, especially over long exposure times.[4] Try to run the column as quickly as possible without sacrificing separation. Neutralizing the silica gel by pre-treating it with the mobile phase containing triethylamine can also help.
-
Co-elution with Solvent Front: Very non-polar compounds can run with the solvent front and be lost in the initial fractions. Always collect the solvent that elutes from the column immediately after loading your sample.
-
Work-up Losses: Ensure you are not losing product during the post-column work-up. Be meticulous when combining fractions and during solvent removal.[4]
Recrystallization Troubleshooting
Q6: I've successfully performed a recrystallization, but the purity of my isoxazole derivative has not improved significantly.
A6: This indicates that the impurities have similar solubility properties to your product in the chosen solvent system.
-
Choose a Different Solvent System: The key to successful recrystallization is a large difference in solubility of the product at high and low temperatures, and a high solubility of the impurities at all temperatures. You must experiment with different solvents. A good starting point for moderately polar isoxazoles is an ethanol/water system.[4]
-
Perform a Hot Filtration: If the impurities are insoluble in the hot recrystallization solvent, they can be removed by filtering the hot solution before allowing it to cool.
-
Repeat the Recrystallization: Sometimes, a single recrystallization is not enough. A second recrystallization using the same or a different solvent system can further enhance purity.
The following table summarizes common recrystallization problems and their solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is too dilute; Compound is highly soluble even at low temp. | Concentrate the solution by slowly evaporating the solvent; Scratch the inside of the flask; Add a seed crystal.[6] |
| Oiling Out | Compound's melting point is lower than the solvent's boiling point. | Use a lower-boiling point solvent system; Dissolve the oil in a good solvent and add a poor solvent to induce crystallization.[6] |
| Poor Recovery | Too much solvent was used; Crystals were filtered while the solution was still warm. | Use the minimum amount of hot solvent needed for dissolution; Ensure the solution is thoroughly cooled before filtration. |
| Low Purity | Impurities co-crystallized with the product. | Choose a different solvent system; Perform a second recrystallization. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is designed for a moderately polar, basic isoxazole derivative that exhibits tailing on silica gel.
-
Stationary Phase Preparation:
-
Dry-pack a glass column with the appropriate amount of silica gel (typically 50-100 times the mass of your crude product).
-
Wet the column with the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
-
Mobile Phase Preparation:
-
Prepare two solvent reservoirs:
-
Solvent A (Low Polarity): Hexane (or Heptane) + 0.5% Triethylamine.
-
Solvent B (High Polarity): Ethyl Acetate + 0.5% Triethylamine.
-
-
The triethylamine is crucial for preventing tailing of basic compounds.[6]
-
-
Sample Loading:
-
Dissolve your crude isoxazole derivative in a minimal amount of dichloromethane or the high-polarity mobile phase.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with a low-polarity mixture (e.g., 95% Solvent A, 5% Solvent B).
-
Gradually increase the proportion of Solvent B to increase the mobile phase polarity. The rate of increase will depend on the separation of your compounds as monitored by TLC.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified isoxazole derivative.
-
Protocol 2: Recrystallization from a Binary Solvent System (Ethanol/Water)
This is a common and effective technique for many isoxazole derivatives.[4][8]
-
Dissolution:
-
Place the crude, solid isoxazole derivative in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (the "good" solvent) while stirring and heating until the solid is completely dissolved. Do not add excessive solvent.
-
-
Inducing Crystallization:
-
Remove the flask from the heat source.
-
Slowly add water (the "poor" or "anti-solvent") dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[4]
-
If too much water is added and the product "crashes out" as a fine powder or oil, add a small amount of hot ethanol to redissolve it, and then allow it to cool more slowly.
-
-
Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield of precipitated product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent (in this case, a cold ethanol/water mixture or just ice-cold water) to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualizing the Purification Workflow
The choice of purification strategy depends on the nature of the crude product. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting an isoxazole purification method.
Frequently Asked Questions (FAQs)
Q: How stable are isoxazoles to typical purification conditions?
A: The stability of the isoxazole ring can vary significantly based on its substituents. The N-O bond is the most susceptible point of cleavage.[4] Strong acidic conditions can cause degradation. For instance, one study on an N-(3,4-dimethyl-5-isoxazolyl) derivative noted specific acid-catalyzed degradation at pH values below 3.5.[9] Thermal decomposition is also a concern at elevated temperatures (e.g., 160–280°C).[10] Therefore, it is generally advisable to use mild conditions, avoid prolonged heating, and use basic modifiers during silica gel chromatography to prevent acid-catalyzed decomposition.
Q: What are the most reliable methods to confirm the purity of my final isoxazole compound?
A: A combination of techniques is always best for confirming purity and structure.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of impurities.[1][11]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[1][11]
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure compound should ideally show a single spot.[12]
-
Melting Point Determination: A sharp melting point over a narrow range (1-2°C) is a good indicator of high purity for a solid compound.[1]
Q: Can I avoid chromatography altogether?
A: In some cases, yes. Certain modern synthetic methods, particularly those conducted in aqueous media or using "group-assisted-purification" chemistry, are designed to produce isoxazole derivatives that precipitate directly from the reaction mixture in high purity.[13] These methods often only require simple filtration and washing, completely avoiding the need for chromatography or recrystallization.[2][13] However, for most traditional synthetic routes, chromatographic purification or recrystallization remains a necessary step to achieve high purity.[12][14]
References
- BenchChem. (n.d.). Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. Benchchem.
- Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A.
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Furo[3,4-d]isoxazole Derivatives. Benchchem.
- IJCRT. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org.
- ResearchGate. (2015). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate.
- Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
- Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library.
- WIPO Patentscope. (2004). WO/2004/011444 NOVEL METHOD FOR PREPARING STYRYL PYRAZOLE, ISOXAZOLE AND ISOTHIAZOLE DERIVATIVES. WIPO.
- MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
- National Center for Biotechnology Information (PMC). (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. NIH.
- Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
- ResearchGate. (2022). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.
- Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. University of Rzeszow.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. JOCPR.
- ResearchGate. (n.d.). Structure and stability of isoxazoline compounds | Request PDF. ResearchGate.
- Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences.
- MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
- National Center for Biotechnology Information (PMC). (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. NIH.
- Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives. Benchchem.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. mdpi.com [mdpi.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Nitrile Oxide Dimerization in Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate a common challenge in 1,3-dipolar cycloadditions: the dimerization of nitrile oxides. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you minimize this side reaction and maximize the yield of your desired isoxazole products.
Understanding the Challenge: The Dimerization of Nitrile Oxides
The [3+2] cycloaddition of a nitrile oxide with an alkyne is a powerful and widely used method for the synthesis of isoxazoles, which are key structural motifs in many pharmaceuticals and agrochemicals.[1][2][3] However, nitrile oxides are highly reactive intermediates that can readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a significant and often difficult-to-separate byproduct.[4][5][6][7] This dimerization is a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[4][5][6][8]
The propensity for dimerization is a major factor impacting the yield and purity of the target isoxazole.[7] The core of the issue lies in the relative rates of two competing reactions: the desired intermolecular cycloaddition with the dipolarophile (alkyne) and the undesired dimerization of the nitrile oxide with itself. To favor the formation of the isoxazole, the instantaneous concentration of the nitrile oxide must be kept low throughout the reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your isoxazole synthesis in a question-and-answer format.
Question 1: My reaction yield is low, and I'm isolating a significant amount of a dimeric byproduct. What's happening and how can I fix it?
Answer: The presence of a significant dimeric byproduct, a furoxan, indicates that the rate of nitrile oxide dimerization is competing with, or even exceeding, the rate of your desired cycloaddition.[7] This is a classic sign that the concentration of the free nitrile oxide in your reaction is too high.
Recommended Solutions:
-
In Situ Generation of the Nitrile Oxide: This is the most effective strategy to minimize dimerization.[7][9][10][11][12] Instead of pre-forming and isolating the unstable nitrile oxide, it is generated slowly in the presence of the alkyne. This ensures that the nitrile oxide is consumed by the dipolarophile as it is formed, keeping its concentration low.
-
Slow Addition/High Dilution: If you must use a pre-formed nitrile oxide, or if your in situ generation method is still too rapid, employing slow addition techniques is crucial.[13][14] This can be achieved by adding the nitrile oxide solution dropwise over an extended period using a syringe pump. This technique, often referred to as pseudo-high dilution, maintains a low concentration of the reactive intermediate.[13][14]
-
Temperature Control: For many nitrile oxides, dimerization is accelerated at higher temperatures.[7] Cooling the reaction mixture can help to suppress the rate of dimerization more than the rate of the desired cycloaddition, thus improving the product-to-byproduct ratio. However, the optimal temperature will depend on the specific reactivity of your substrates.
Question 2: I'm using an in situ generation method, but I'm still observing significant furoxan formation. What can I do?
Answer: Even with in situ generation, furoxan formation can occur if the rate of nitrile oxide generation is faster than the rate of its consumption by the alkyne.
Recommended Solutions:
-
Optimize the Rate of Generation:
-
Choice of Reagent: The choice of reagent for generating the nitrile oxide from its precursor (commonly an aldoxime) can significantly impact the rate of formation. For example, milder oxidants might lead to a slower, more controlled generation.
-
Addition Rate of the Generating Reagent: If you are adding a reagent to generate the nitrile oxide (e.g., an oxidant or a base), add it slowly over time rather than all at once.
-
-
Increase the Concentration of the Dipolarophile: Ensure that the alkyne is present in a stoichiometric excess if possible. This will increase the probability of a productive collision between the nitrile oxide and the alkyne.
-
Solvent Effects: The choice of solvent can influence the rates of both the cycloaddition and dimerization reactions. Experiment with different solvents to find the optimal balance for your specific system.
Question 3: Are all nitrile oxides equally prone to dimerization?
Answer: No, the stability of nitrile oxides varies significantly with their structure. Aromatic nitrile oxides are generally more stable than aliphatic ones due to resonance stabilization.[5][7] Sterically hindered nitrile oxides, such as 2,4,6-trimethylbenzonitrile oxide, are also known to be more stable and less prone to dimerization.[7] If your synthesis allows, choosing a more stable nitrile oxide precursor can simplify the reaction and reduce byproduct formation.
Experimental Protocols
Here are detailed, step-by-step methodologies for key mitigation strategies.
Protocol 1: In Situ Generation of Nitrile Oxides from Aldoximes using NaCl/Oxone
This protocol is a green and efficient method for the in situ generation of nitrile oxides.[9][11]
Materials:
-
Aldoxime
-
Alkyne
-
Sodium Chloride (NaCl)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Solvent (e.g., Acetonitrile/Water mixture)
Procedure:
-
To a solution of the aldoxime (1.0 equiv) and the alkyne (1.2 equiv) in the chosen solvent system, add NaCl (1.0 equiv) and Oxone (1.1 equiv).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Slow Addition of a Pre-formed Nitrile Oxide
This protocol is suitable when using a relatively stable, isolable nitrile oxide.
Materials:
-
Nitrile Oxide
-
Alkyne
-
Anhydrous Solvent
-
Syringe Pump
Procedure:
-
Dissolve the alkyne (1.0 equiv) in the anhydrous solvent in the reaction flask.
-
Dissolve the nitrile oxide in a separate portion of the anhydrous solvent to create a stock solution.
-
Using a syringe pump, add the nitrile oxide solution to the reaction flask containing the alkyne at a slow, controlled rate (e.g., over several hours).
-
Maintain the desired reaction temperature throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture until completion is confirmed by TLC or LC-MS.
-
Work up the reaction as appropriate for your specific substrates and purify the product.
Data Presentation
Table 1: Factors Influencing Nitrile Oxide Dimerization
| Factor | Effect on Dimerization | Recommended Action |
| Nitrile Oxide Concentration | Higher concentration increases dimerization rate | Maintain low instantaneous concentration via in situ generation or slow addition.[7][13] |
| Temperature | Generally increases dimerization rate | Conduct reactions at or below room temperature, if the cycloaddition rate is sufficient.[7] |
| Nitrile Oxide Structure | Aliphatic < Aromatic < Sterically Hindered (in terms of stability) | Use more stable nitrile oxides when possible.[5][7] |
| Dipolarophile Reactivity | Less reactive dipolarophiles allow more time for dimerization | Use a more reactive alkyne if possible, or increase its concentration. |
Visualization of Key Processes
Dimerization Pathway
Caption: The stepwise mechanism of nitrile oxide dimerization to form a furoxan.[4][5][6][8]
Experimental Workflow for Mitigating Dimerization
Caption: A decision-making workflow for troubleshooting nitrile oxide dimerization.
References
- Yu, Z. X., Caramella, P., & Houk, K. N. (2003). Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society, 125(50), 15420–15425. [Link]
- Yu, Z. X., Caramella, P., & Houk, K. N. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420-15425. [Link]
- ACS Publications. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. [Link]
- ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. [Link]
- ResearchGate. (n.d.). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study | Request PDF. [Link]
- Kim, D., & Lee, J. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315–319. [Link]
- Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]
- ACS Publications. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. [Link]
- Taylor & Francis Online. (2021). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. [Link]
- PubMed. (n.d.). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. [Link]
- MDPI. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. [Link]
- Wikipedia. (n.d.). High dilution principle. [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]
- RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]
- National Center for Biotechnology Information. (n.d.). Study on Nitrile Oxide for Low-Temperature Curing of Liquid Polybutadiene. [Link]
- YouTube. (2019). synthesis of isoxazoles. [Link]
- YouTube. (2019). cycloadditions with nitrile oxides. [Link]
- YouTube. (n.d.). Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. An improved method for the solution cyclization of peptides under pseudo-high dilution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High dilution principle - Wikipedia [en.wikipedia.org]
Technical Support Center: Structural Optimization of 3-Aryl-5-Methyl-Isoxazole-4-Carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for the synthesis, characterization, and evaluation of 3-aryl-5-methyl-isoxazole-4-carboxamide analogs. It is structured to address common experimental challenges in a direct question-and-answer format, providing both solutions and the underlying scientific rationale.
Section 1: Synthesis and Purification Troubleshooting
The core of this analog series is typically formed by an amide coupling between a 3-aryl-5-methylisoxazole-4-carboxylic acid core and a diverse range of (hetero)aryl amines.[1][2] Challenges often arise from the reactivity of the starting materials and the efficiency of the coupling reaction.
Q1: My amide coupling reaction is showing low to no yield. What are the likely causes and how can I fix it?
Answer: Low yields in the amide coupling step are a frequent issue. The problem can typically be traced to one of three areas: carboxylic acid activation, amine nucleophilicity, or reaction conditions.
Troubleshooting Steps:
-
Verify Carboxylic Acid Activation: The most common method involves activating the carboxylic acid (e.g., 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid) before adding the amine.[1]
-
Inactive Coupling Reagent: Ensure your coupling reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU, are fresh.[2] Carbodiimides can hydrolyze over time. Store them in a desiccator.
-
Insufficient Activation Time: Allow the carboxylic acid to pre-activate with the coupling reagent (and additives like HOBt or DMAP) for a sufficient period (typically 15-30 minutes) before adding the amine.[2] This ensures the formation of the highly reactive O-acylisourea intermediate (with EDC) or active ester.
-
Side Reactions: In the absence of an amine, the activated acid can sometimes form a symmetric anhydride. While this can still react, its formation might alter reaction kinetics.[3]
-
-
Assess Amine Reactivity:
-
Electron-Deficient Amines: Anilines with strong electron-withdrawing groups (e.g., -NO2, -CF3) are poor nucleophiles and react sluggishly.[3] For these substrates, consider more forceful activation methods or alternative reagents.
-
Steric Hindrance: Ortho-substituted anilines can be sterically hindered, preventing efficient approach to the activated ester. Switching to a less bulky coupling reagent or increasing the reaction temperature may help.
-
-
Optimize Reaction Conditions:
-
Solvent Choice: Dichloromethane (DCM) and Dimethylformamide (DMF) are common solvents.[1][3] Ensure your starting materials are fully soluble. If solubility is an issue, consider a co-solvent system.
-
Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the acid formed and to deprotonate the amine hydrochloride salt if used. Ensure at least 2-3 equivalents are used.
-
Temperature: Most couplings are run at room temperature.[2] For unreactive partners, gently heating the reaction (e.g., to 40-50 °C) can increase the rate, but monitor for decomposition by TLC.
-
Q2: I'm observing significant side products in my reaction mixture. How can I identify and minimize them?
Answer: Side product formation often points to issues with the coupling reagent or stability of the starting materials.
Common Side Products & Solutions:
-
Guanidinium By-product: Uronium/aminium-based reagents like HATU can react with the amine nucleophile. This is more common if the amine is added before the carboxylic acid is fully activated. Solution: Always add the carboxylic acid to the coupling reagent first.
-
Racemization: If your aryl group or amine contains a chiral center, carbodiimide reagents can sometimes cause racemization. Solution: The addition of auxiliaries like 1-Hydroxybenzotriazole (HOBt) is known to suppress this side reaction.[4]
-
N-Acylurea Formation: With carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea that will not react further with the amine. Solution: Using an additive like HOBt or DMAP traps the activated intermediate as an active ester, preventing this rearrangement.[2]
Section 2: Structural Characterization Challenges
Accurate characterization by NMR and Mass Spectrometry is critical to confirm the structure of your analogs.
Q3: The 1H-NMR spectrum of my purified compound is complex or shows unexpected peaks. How do I interpret it?
Answer: The 1H-NMR of these analogs has several characteristic signals.[1] Deviations can indicate impurities or structural surprises.
Expected Signals:
-
Amide NH: A broad singlet typically downfield, often between δ 9.0-10.7 ppm.[1] Its chemical shift can be highly sensitive to solvent and concentration.
-
Aromatic Protons: Multiplets in the aromatic region (δ 7.0-8.0 ppm).[1]
-
Isoxazole Methyl Group: A sharp singlet for the 5-methyl group, usually upfield around δ 2.6-2.8 ppm.[1][2]
Troubleshooting Unexpected Signals:
-
Residual Solvents: Peaks from ethyl acetate, hexane, or DCM are common. Compare your spectrum to a standard solvent chart.
-
Rotamers: Amide bonds can exhibit restricted rotation, leading to two distinct sets of peaks for adjacent protons. This is often visible at room temperature and can be confirmed by variable temperature (VT) NMR, where the peaks should coalesce at higher temperatures.
-
Hydrolysis: If the compound is unstable, you may see peaks corresponding to the starting carboxylic acid and amine, especially if the sample was stored in a protic solvent.
Q4: My High-Resolution Mass Spectrometry (HRMS) data shows the correct mass, but the fragmentation pattern is unusual. What does this mean?
Answer: The ESI-MS spectrum should show a strong [M+H]+ ion.[1][2] The fragmentation pattern is key for structural confirmation. A common fragmentation pathway involves the cleavage of the amide bond, which is one of the weaker bonds in the molecule. You should expect to see fragments corresponding to the isoxazole carboxylic acid portion and the aniline portion.
Section 3: Biological Assay Pitfalls
Once synthesized, these analogs are often evaluated in various biological assays, such as anticancer or antimicrobial screens.[5][6][7]
Q5: My compound shows poor activity in a cell-based assay, but it was predicted to be active. What could be wrong?
Answer: A discrepancy between predicted and observed activity can stem from several experimental factors, most commonly related to compound solubility and stability.
Troubleshooting Steps:
-
Check Compound Solubility: Many isoxazole derivatives are highly hydrophobic and may precipitate out of aqueous assay media, even when pre-dissolved in DMSO.
-
Visual Inspection: Before adding to cells, visually inspect the diluted compound in media for any signs of precipitation (cloudiness, particles).
-
Solubility Measurement: If problems persist, perform a simple kinetic solubility assay to determine the maximum soluble concentration in your specific assay buffer.
-
Formulation: For particularly challenging compounds, formulation strategies like using nano-emulgels have been explored to improve cellular permeability.[8]
-
-
Assess Compound Stability: The compound may be degrading in the assay medium over the incubation period (e.g., 24-72 hours).
-
Incubate and Analyze: Incubate your compound in the complete cell culture medium (without cells) for the duration of the assay. Afterwards, extract the compound and analyze its integrity by LC-MS to check for degradation products.
-
-
Consider Non-Specific Binding: Hydrophobic compounds can stick to plasticware (plates, pipette tips), reducing the effective concentration that reaches the cells. Using low-adhesion microplates can sometimes mitigate this issue.
Section 4: Protocols and Workflows
Protocol 1: General Synthesis of 3-Aryl-5-Methyl-N-phenylisoxazole-4-carboxamide
This protocol is adapted from established procedures for the synthesis of isoxazole-carboxamide derivatives.[1][2]
Materials:
-
3-Aryl-5-methylisoxazole-4-carboxylic acid (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
EDC (1.1 eq)
-
DMAP (0.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA, 2.5 eq)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 3-aryl-5-methylisoxazole-4-carboxylic acid (1.0 eq) and dissolve in anhydrous DCM.
-
Add DMAP (0.2 eq) followed by EDC (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.[2]
-
In a separate vial, dissolve the substituted aniline (1.1 eq) in a small amount of DCM.
-
Add the aniline solution and TEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.[1][2]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.[2]
Workflow for Troubleshooting Low Reaction Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the amide coupling step.
Caption: Troubleshooting logic for low amide coupling yield.
Section 5: Structure-Activity Relationship (SAR) Data
The biological activity of this class of compounds is highly dependent on the substitutions on the aryl rings. The following table summarizes representative SAR data from literature for anticancer activity.
| Compound ID | 3-Aryl Substitution | N-Aryl Substitution | Activity (IC50, µM) vs. HeLa Cells | Reference |
| 2a | Phenyl | 4-Thiophen-2-yl-phenyl | 0.91 | [8] |
| 2d | 2-Chlorophenyl | 2,5-Dimethoxyphenyl | 15.48 | [6][9] |
| 2a (alt) | 2-Chlorophenyl | 4-Fluorophenyl | 39.80 | [9] |
| 2g | 2-Chlorophenyl | 3,4,5-Trimethoxyphenyl | >400 (inactive) | [9] |
This table illustrates that substitutions on both the 3-position aryl ring and the N-aryl carboxamide ring significantly modulate cytotoxic activity. For instance, compound 2a with a thiophene moiety shows potent activity[8], while the trimethoxyphenyl substitution in 2g leads to a loss of activity.[9]
References
- Benchchem. Technical Support Center: Isoxazole Synthesis Optimization.
- Benchchem. A Comparative Guide to the Biological Activities of Isoxazole Carboxamides Related to 4-Amino-5-benzoylisoxazole.
- Al-Ostath Anwar, Al-Qatati Hind, Al-Tamimi Ahmed, Al-Soud Yaseen, H. A. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PubMed. 2022.
- An-Najah Staff. Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
- Hawash M, Jaradat N, Bawwab N, Salem K, Arafat H. Design, synthesis, and biological evaluation of phenyl-isoxazole–carboxamide derivatives as anticancer agents. ResearchGate. 2021.
- Eid AM, Jaradat N, Hawash M, et al. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed. 2021.
- Xin Z, Zhao H, Serby MD, et al. Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. PubMed. 2005.
- Hawash M, Jaradat N, Eid AM, et al. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. 2022.
- Eid AM, Jaradat N, Hawash M, et al. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH. 2021.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Abed J, Al-Masoudi N, Al-Amiery A, Kadhum A. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PMC - PubMed Central. 2023.
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- (PDF) Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ResearchGate.
- A review of isoxazole biological activity and present synthetic techniques.
- Isoxazole synthesis. Organic Chemistry Portal.
- Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. ResearchGate.
- (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate.
- Khalafy J, Marjani AP, Rostamzadeh A. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. 2011.
- (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.
- Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE.
- Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. PMC - PubMed Central. 2017.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. 2008.
- Tips and tricks for difficult amide bond formation?. r/Chempros - Reddit. 2021.
- Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed Central.
- (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate.
Sources
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. staff.najah.edu [staff.najah.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Control Regioselectivity in Catalyzed Isoxazole Synthesis
Welcome to the Technical Support Center for catalyzed isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during your experiments. Here, we delve into the causality behind experimental choices to empower you with predictive control over your reaction outcomes.
Introduction: The Challenge of Regioselectivity in Isoxazole Synthesis
The isoxazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of approved drugs.[1] Its synthesis, most commonly via 1,3-dipolar cycloaddition of nitrile oxides with alkynes or cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine, often presents a significant challenge: controlling which regioisomer is formed.[2][3] The formation of undesired regioisomeric mixtures complicates purification, reduces yields, and can be a critical bottleneck in a synthetic campaign. This guide provides practical, evidence-based strategies to master the regiochemical outcome of your catalyzed isoxazole syntheses.
Part 1: Troubleshooting Common Regioselectivity Issues
This section addresses specific problems you might encounter in the lab, offering explanations and actionable solutions.
Scenario 1: My 1,3-dipolar cycloaddition is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I favor the 3,5-isomer?
Underlying Principle: The regioselectivity of 1,3-dipolar cycloadditions is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile (the alkyne). Frontier Molecular Orbital (FMO) theory is often used to predict the favored isomer. However, in catalyzed reactions, the catalyst plays a dominant role in dictating the regiochemical course.
Troubleshooting Steps & Solutions:
-
Introduce a Copper(I) Catalyst: Copper(I) catalysts are well-documented to strongly favor the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[4] The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide in a highly regioselective manner.[5]
-
Protocol Recommendation: A robust method involves the in situ generation of the nitrile oxide from an aldoxime using an oxidant (e.g., N-chlorosuccinimide (NCS) or Chloramine-T) in the presence of the terminal alkyne and a catalytic amount of a Cu(I) source.[6] This one-pot procedure is highly efficient and often tolerates a wide range of functional groups.[5][6]
-
-
Solvent Optimization: While the catalyst is the primary driver, the solvent can modulate regioselectivity. In uncatalyzed reactions, increasing solvent polarity has been shown to decrease the ratio of 3,5- to 3,4-disubstituted isomers.[7] For catalyzed reactions, it's crucial to select a solvent that ensures the solubility of all reactants and the catalyst.
-
Practical Tip: For copper-catalyzed reactions, solvent systems like t-BuOH/H₂O or aqueous media can be effective.[8]
-
-
Base Selection for Nitrile Oxide Generation: The choice of base for generating the nitrile oxide from a hydroximoyl chloride or aldoxime precursor can influence the rate of nitrile oxide formation versus its dimerization to furoxans.[3] A slower, controlled generation can prevent side reactions and improve the yield of the desired cycloaddition. Triethylamine or DABCO are commonly used bases.[9][10]
Scenario 2: I need to synthesize the 3,4-disubstituted isoxazole, but my attempts result in the 3,5-isomer. What strategies can I employ?
Underlying Principle: The 3,4-disubstituted isoxazole is often the thermodynamically or kinetically disfavored product in traditional cycloadditions. Achieving this regiochemistry requires a shift in strategy, either by altering the catalyst or by using a different synthetic approach altogether.
Troubleshooting Steps & Solutions:
-
Switch to a Ruthenium(II) Catalyst: Unlike copper, Ruthenium(II) catalysts have been shown to promote the formation of 3,4-disubstituted isoxazoles from terminal alkynes and nitrile oxides.[4] This catalyst-controlled regioselectivity switch is a powerful tool for accessing the less common isomer.[10][11]
-
Employ an Enamine-Triggered [3+2] Cycloaddition: This metal-free approach offers excellent regioselectivity for 3,4-disubstituted isoxazoles.[6][9]
-
Mechanism: An aldehyde is first reacted with a secondary amine (e.g., pyrrolidine) to form an enamine in situ. This electron-rich enamine then serves as the dipolarophile, reacting with the nitrile oxide. Subsequent oxidation of the resulting dihydroisoxazole intermediate yields the desired 3,4-disubstituted isoxazole.[9]
-
Optimization: Non-polar solvents generally provide higher yields in this type of reaction.[9]
-
-
Utilize a Cyclocondensation Approach with Lewis Acid Catalysis: The cyclocondensation of β-enamino diketones with hydroxylamine can be directed towards specific regioisomers by the choice of catalyst and solvent.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do electronic effects of substituents on my starting materials influence regioselectivity?
A1: Substituent electronics play a crucial role. In the cyclocondensation of β-enamino diketones, for instance, substrates with electron-withdrawing groups can exhibit higher regioselectivity compared to those with strong electron-donating groups.[2] This is due to the modulation of the electrophilicity of the carbonyl carbons, which in turn directs the nucleophilic attack of hydroxylamine.
Q2: Can I control regioselectivity in the synthesis of trisubstituted isoxazoles?
A2: Yes, although it can be more challenging. For 3,4,5-trisubstituted isoxazoles, traditional thermal cycloadditions with internal alkynes often require high temperatures and yield mixtures.[4]
-
Ruthenium(II) catalysis is effective for producing 3,4,5-trisubstituted isoxazoles with high regioselectivity at room temperature.[4]
-
Cyclocondensation of β-enamino diketones also provides a viable route, with regiochemical control achieved by modifying the substrate structure and reaction conditions.[2][12]
Q3: My reaction is not proceeding to completion, and I suspect catalyst inactivity. What should I do?
A3: Catalyst inactivity is a common issue. Ensure your catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider pre-activation of the catalyst if required by the specific protocol. For copper(I) catalyzed reactions, you can generate the active Cu(I) species in situ from copper(II) salts with a reducing agent like sodium ascorbate, or from the comproportionation of Cu(0) and Cu(II).[6][8]
Q4: I am observing significant formation of furoxan (nitrile oxide dimer) byproducts. How can I minimize this?
A4: Furoxan formation is a common competitive pathway.[3] This occurs when the nitrile oxide dimerizes faster than it reacts with your alkyne. To mitigate this:
-
Slow Addition: Add the base or oxidant used to generate the nitrile oxide slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition.
-
Increase Alkyne Concentration: Use a slight excess of the alkyne to increase the probability of the desired reaction.
-
Optimize Temperature: Lowering the reaction temperature can sometimes disfavor the dimerization pathway.
Part 3: Data & Protocols
Table 1: Influence of Reaction Conditions on Regioselectivity in Cyclocondensation
This table summarizes the effect of solvent and a Lewis acid catalyst on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride.[2]
| Entry | Catalyst (equiv.) | Solvent | Regioisomeric Ratio (3,4-isomer : other isomers) | Isolated Yield (%) |
| 1 | BF₃·OEt₂ (1.0) | MeCN | 70:30 | 75 |
| 2 | BF₃·OEt₂ (2.0) | MeCN | 90:10 | 79 |
| 3 | BF₃·OEt₂ (2.5) | MeCN | 85:15 | 78 |
| 4 | BF₃·OEt₂ (2.0) | CH₂Cl₂ | 82:18 | 72 |
| 5 | None | EtOH | 35:65 (favoring other isomers) | 73 |
As demonstrated, using 2.0 equivalents of BF₃·OEt₂ in acetonitrile provides the highest regioselectivity for the 3,4-disubstituted product.[2]
Experimental Protocol: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This one-pot protocol is adapted from established methodologies for the highly regioselective synthesis of 3,5-disubstituted isoxazoles.[5][6]
Step 1: Reactant Setup
-
To a round-bottom flask, add the aldoxime (1.0 mmol), terminal alkyne (1.2 mmol), and CuSO₄·5H₂O (0.05 mmol).
-
Add a solvent mixture of tert-butanol and water (1:1, 10 mL).
Step 2: Catalyst Activation
-
Add sodium ascorbate (0.1 mmol) to the mixture. The solution should change color, indicating the reduction of Cu(II) to the active Cu(I) species.
Step 3: Nitrile Oxide Generation and Cycloaddition
-
Stir the mixture vigorously at room temperature.
-
Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 mmol) in the same solvent over 30 minutes.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.
Step 4: Workup and Purification
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.
Part 4: Visualizing Reaction Control
Diagram 1: Catalyst-Controlled Regioselectivity in 1,3-Dipolar Cycloaddition
Caption: Catalyst choice dictates the regiochemical outcome of the cycloaddition.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for improving isoxazole regioselectivity.
References
- Tejera, J. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 1-11. [Link]
- Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. [Link]
- Patel, B. K., et al. (2019). tert-Butyl Nitrite (TBN), a Multitasking Reagent in Organic Synthesis. Chemistry – An Asian Journal, 14(23), 4234-4253. [Link]
- Yavari, I., et al. (2015). Regioselective Synthesis of 3,4-Disubstituted Isoxazoles Using a Chalcone Rearrangement Strategy.
- Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 14(3), 855-867. [Link]
- Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. [Link]
- Tejera, J. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
- Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222–11225. [Link]
- Organic Chemistry Portal. Isoxazole synthesis. [Link]
- Wang, X., et al. (2011). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities, 32(11), 2589-2593. [Link]
- Wang, L., et al. (2021). Mechanism of pathway for the synthesis of oxazoles or isoxazole via direct photoactivation of suitable substrate.
- Wang, C., et al. (2019). Regioselective catalytic asymmetric N-alkylation of isoxazol-5-ones with para-quinone methides. Organic & Biomolecular Chemistry, 17(3), 563-567. [Link]
- Das, P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32938-32961. [Link]
- Campbell, M. G., & Hart, D. J. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-4. [Link]
- Li, Y., et al. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Organic Letters, 25(24), 4377–4382. [Link]
- Das, P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
- Kumar, A., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Future Journal of Pharmaceutical Sciences, 10(1), 1-15. [Link]
- Tejera, J. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Semantic Scholar. [Link]
- Liu, Y., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2348-2356. [Link]
- Zhang, J., et al. (2018). Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs.
- Bakulev, V. A., et al. (2018). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry, 14, 2568-2577. [Link]
- Katritzky, A. R., et al. (1998). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 63(15), 5235–5240. [Link]
- Das, P., et al. (2021). Synthesis of 3,5-disubstituted isoxazole.
- Kumar, A., et al. (2016). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes...
- Sharma, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
- Al-Warhi, T., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. SpringerPlus, 5, 411. [Link]
- El-Ghozlani, M., et al. (2022). Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a.
- Bakulev, V. A., et al. (2018). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry. [Link]
- De Nanteuil, F., et al. (2019). Challenges associated with isoxazole directed C−H activation.
- Phystan. (2025). Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. [Link]
- de Vries, M., et al. (2019). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Molecules, 24(12), 2271. [Link]
- Bakulev, V. A., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7546. [Link]
- Gomaa, M. A. M., et al. (2022). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega, 7(40), 35835–35845. [Link]
- Vitale, F., et al. (2021). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.
Sources
- 1. ijpca.org [ijpca.org]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 11. Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Diarylisoxazole-3-carboxamides as mPTP Inhibitors
Welcome to the technical support center for researchers engaged in the optimization of diarylisoxazole-3-carboxamides as inhibitors of the mitochondrial permeability transition pore (mPTP). This guide is designed to provide practical, field-proven insights and troubleshooting solutions to common challenges encountered during the synthesis, screening, and validation of this promising class of compounds.
The mitochondrial permeability transition pore (mPTP) is a high-conductance channel in the inner mitochondrial membrane.[1][2] Under pathological conditions, such as excessive calcium (Ca²⁺) accumulation and oxidative stress, its prolonged opening leads to mitochondrial dysfunction and cell death, implicating it in a range of human diseases including neurodegenerative disorders, muscular dystrophies, and ischemia-reperfusion injury.[1][3][4][5] Diarylisoxazole-3-carboxamides have emerged as a novel and potent class of mPTP inhibitors, distinct from the classical inhibitor Cyclosporin A (CsA), offering a new scaffold for therapeutic development.[3][6]
This document provides in-depth troubleshooting guides and protocols to navigate the complexities of optimizing these molecules, ensuring scientific rigor and reproducibility in your research.
Troubleshooting Guide: Experimental Hurdles & Solutions
This section addresses specific issues in a question-and-answer format, focusing on the causality behind experimental choices to empower your decision-making process.
Part 1: Chemical Synthesis
Question 1: I am experiencing low yields (20-40%) in the final amide coupling step between my isoxazole-3-carboxylic acid and the substituted aniline. What are the likely causes and how can I improve this?
Answer: Low yields in this critical amide bond formation are common and can typically be traced to a few key areas. The standard protocol often involves activating the carboxylic acid with thionyl chloride (SOCl₂) in the presence of a base like triethylamine (TEA).[3] While effective, this method can have drawbacks.
-
Potential Cause 1: Inefficient Acid Activation. Thionyl chloride is highly reactive and can lead to side reactions if moisture is present or if the reaction temperature is not controlled. The resulting acid chloride can also be unstable.
-
Solution 1: Alternative Coupling Reagents. Consider using a modern peptide coupling reagent system, which operates under milder conditions. A common and effective alternative is using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with a catalyst like 4-Dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM).[7] This avoids the harshness of SOCl₂ and often leads to cleaner reactions and higher yields.
-
Potential Cause 2: Poor Starting Material Quality. The purity of both the isoxazole-3-carboxylic acid and the aniline coupling partner is paramount. Impurities can interfere with the reaction.
-
Solution 2: Rigorous Purification. Ensure your starting materials are pure. Recrystallize or use column chromatography to purify the carboxylic acid and aniline precursors before the coupling step. Confirm purity using ¹H-NMR and mass spectrometry.
-
Potential Cause 3: Suboptimal Reaction Conditions. The choice of solvent, base, and temperature can significantly impact yield.
-
Solution 3: Systematic Optimization.
-
Solvent: While THF is commonly used, an aprotic solvent like DCM or DMF can be beneficial, especially with EDC/DMAP coupling.[3][7]
-
Base: Ensure the base (e.g., TEA, DIPEA) is dry and used in the correct stoichiometric amount (typically 2-3 equivalents) to neutralize the HCl generated and facilitate the reaction.
-
Temperature: Start the reaction at 0 °C when adding the coupling reagents to control the initial exothermic reaction, then allow it to warm to room temperature and stir for several hours or overnight to ensure completion.
-
Question 2: My synthesis of the 5-phenylisoxazole-3-carboxylic acid core is failing. What is a reliable method?
Answer: A robust, multi-step synthesis is typically required for the isoxazole core if it is not commercially available. A proven method involves the construction of a 1,3-diketone intermediate.[3]
-
Step 1: 1,3-Diketone Formation: React a substituted acetophenone derivative with dimethyl oxalate in the presence of a strong base like sodium methoxide (NaOMe) in an anhydrous solvent such as diethyl ether. This Claisen condensation yields a 1,3-diketone, which exists predominantly in its enol form.[3]
-
Step 2: Isoxazole Ring Formation: Treat the 1,3-diketone intermediate with hydroxylamine hydrochloride. This condensation and cyclization reaction forms the desired 5-aryl-isoxazole-3-carboxylate ester.
-
Step 3: Saponification: Hydrolyze the resulting methyl ester to the carboxylic acid using a base like sodium hydroxide (NaOH) in a mixture of ethanol and THF.[3]
If you encounter issues, troubleshoot each step independently. Ensure anhydrous conditions for the diketone formation and proper pH control during the hydroxylamine cyclization and final saponification workup.
Part 2: In Vitro Biological Evaluation
Question 3: My results from the mitochondrial swelling assay are highly variable between experiments. How can I achieve more consistent and reproducible data?
Answer: The mitochondrial swelling assay, which measures the decrease in absorbance at 540 nm upon mPTP opening, is a cornerstone for screening these inhibitors.[8][9][10] Its variability often stems from the quality of the isolated mitochondria.
-
Potential Cause 1: Inconsistent Mitochondrial Integrity. The health and integrity of your mitochondrial preparation are the most critical factors. Over-homogenization, improper centrifugation speeds, or temperature fluctuations during isolation can damage the mitochondria.
-
Solution 1: Standardize Mitochondria Isolation. Follow a validated, step-by-step protocol for differential centrifugation to isolate mitochondria from fresh tissue (e.g., mouse liver) or cultured cells.[8][11][12]
-
Quality Control is Essential: Before each experiment, assess the integrity of your preparation. A key quality control check is to measure the Respiratory Control Ratio (RCR) using an oxygen electrode. An RCR value > 4 indicates a well-coupled, healthy mitochondrial preparation suitable for mPTP assays.
-
Maintain Cold Temperatures: All isolation steps must be performed at 4°C to minimize enzymatic degradation.
-
-
Potential Cause 2: Assay Condition Variability. Minor differences in buffer composition, Ca²⁺ concentration, or temperature can alter the sensitivity of the mPTP.
-
Solution 2: Strict Protocol Adherence.
-
Use a consistent, freshly prepared assay buffer.
-
Prepare a precise, high-concentration stock of CaCl₂ and perform a serial dilution to ensure the final concentration used to trigger the pore is accurate.
-
Use a temperature-controlled microplate reader to maintain a constant temperature (e.g., 25-30°C) throughout the assay.
-
Crucial Controls: Always include a positive control (a known inducer like CaCl₂) and an inhibition control (a known inhibitor like Cyclosporin A) on every plate to validate the assay's performance.[10]
-
Question 4: My compound potently inhibits Ca²⁺-induced mitochondrial swelling. How can I be sure it's a direct mPTP inhibitor and not a false positive?
Answer: This is an excellent and critical question. A compound can prevent mitochondrial swelling by mechanisms other than direct mPTP inhibition, leading to false positives. The most common confounding effect is the disruption of the inner mitochondrial membrane potential (ΔΨm).[3][13] If a compound depolarizes the membrane, it will inhibit the mitochondrial calcium uniporter (MCU), preventing the Ca²⁺ influx needed to trigger mPTP opening.
To de-risk your hits, you must run a counter-screen to assess their effect on ΔΨm.
-
Recommended Counter-Screen: Rhodamine 123 (Rh123) or TMRM Uptake Assay. [3][14]
-
Principle: Healthy, polarized mitochondria have a highly negative ΔΨm, which drives the accumulation of cationic fluorescent dyes like Rh123 or Tetramethylrhodamine (TMRM).[15][16][17] Compounds that disrupt ΔΨm will prevent this accumulation, leading to a decrease in fluorescence.
-
Interpretation:
-
True mPTP Inhibitor: Potently inhibits mitochondrial swelling but has NO significant effect in the Rh123/TMRM uptake assay (e.g., EC₅₀ > 100 µM).[3][6][18] This shows the compound acts downstream of Ca²⁺ uptake.
-
False Positive (ΔΨm Disruptor): "Inhibits" mitochondrial swelling and also shows high potency in the Rh123/TMRM uptake assay. This compound is likely acting as a mitochondrial uncoupler or ionophore.
-
-
Screening Cascade: This counter-screen is essential for building a logical screening cascade. Only compounds that pass both the primary swelling assay and the ΔΨm counter-screen should be advanced to more complex assays like Calcium Retention Capacity (CRC).[3]
-
Question 5: What is the Calcium Retention Capacity (CRC) assay and why is it considered a better alternative to the swelling assay for lead optimization?
Answer: The Calcium Retention Capacity (CRC) assay is a more direct and quantitative method to measure the susceptibility of the mPTP to opening.[3]
-
Principle: In this assay, isolated mitochondria are suspended in a buffer with a fluorescent Ca²⁺ indicator (e.g., Calcium Green-5N).[13] Pulses of a known amount of CaCl₂ are added sequentially. Healthy mitochondria take up the Ca²⁺, which is observed as a decrease in extra-mitochondrial fluorescence. This continues until the matrix Ca²⁺ load reaches a critical threshold, triggering a massive, simultaneous opening of the mPTP. This event is marked by a large, sudden release of all accumulated Ca²⁺ back into the buffer, causing a sharp increase in fluorescence.[13]
-
Why it's better for optimization:
-
Quantitative Data: The primary endpoint is the total amount of Ca²⁺ the mitochondria can sequester before the pore opens. An effective inhibitor will significantly increase this amount. This provides a more precise quantitative measure of potency (e.g., fold-increase in CRC over vehicle) than the kinetic swelling assay.
-
Higher Throughput: It is well-suited for plate-based fluorometric measurements.
-
Confirmatory Power: It directly measures the key pathological trigger (Ca²⁺ overload) and the resulting pore opening, providing strong evidence of on-target activity for compounds already vetted through the swelling and ΔΨm assays.[3]
-
Frequently Asked Questions (FAQs)
-
Q: What is the proposed mechanism of action for diarylisoxazole-3-carboxamides?
-
A: While the precise molecular target on the mPTP complex is still under detailed investigation, studies have shown that these compounds do not inhibit the peptidylprolyl cis-trans isomerase activity of Cyclophilin D (CypD), the target of Cyclosporin A.[3] This confirms they have a novel mechanism of action. They also do not affect the function of F-ATP synthase at effective concentrations.[3] Their action is to desensitize the pore to Ca²⁺-induced opening.
-
-
Q: What are the key structural regions of the diarylisoxazole-3-carboxamide scaffold for SAR optimization?
-
A: Structure-activity relationship (SAR) studies have identified three key regions for modification, starting from the initial hit compound, 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide.[3] These are: (1) the 5-position phenyl ring (Region A), (2) the central isoxazole core (Region B), and (3) the N-phenyl carboxamide portion (Region C). Optimization efforts have shown that modifications in Regions A and C, particularly substitutions on the phenyl rings, can dramatically increase potency into the picomolar range.[3]
-
-
Q: What are Pan-Assay Interference Compounds (PAINS) and why should I screen for them?
-
A: PAINS are chemical structures that tend to show activity in many different high-throughput screening assays, often through non-specific mechanisms like aggregation, redox cycling, or membrane disruption. Identifying and removing these "promiscuous" compounds early is crucial to avoid wasting resources on developing molecules that are not truly selective inhibitors.[3] Cheminformatic filters should be applied to your hit list to flag potential PAINS structures.
-
-
Q: What are the essential controls for mPTP assays?
-
A:
-
Vehicle Control: (e.g., DMSO) to establish the baseline mPTP opening.
-
Positive Inducer: A high concentration of CaCl₂ to robustly trigger pore opening.
-
Positive Inhibitor: Cyclosporin A (CsA) is the gold-standard inhibitor that acts via CypD. This validates that the assay can detect inhibition.
-
Uncoupler Control (for ΔΨm assays): A protonophore like FCCP or CCCP, which completely dissipates the membrane potential, serves as a positive control for mitochondrial depolarization.[14]
-
-
Data Presentation: Structure-Activity Relationship (SAR)
The optimization from an initial micromolar hit to a picomolar lead was driven by systematic modifications. The table below summarizes key findings from Roy, S., et al. (2015).[3]
| Compound ID | Region A Substitution (5-phenyl ring) | Region C Substitution (N-phenyl ring) | Mitochondrial Swelling EC₅₀ (µM) | Calcium Retention Capacity (CRC) |
| 1 (Hit) | 3-OH | 3,4,5-trimethoxy | < 0.39 | +++ |
| 19 | 3-OH | 2-Me, 3-Cl | 0.048 | ++++ |
| 59 | 3-OH, 4-F | 3,4,5-trimethoxy | 0.015 | +++++ |
| 60 (Lead) | 3-OH, 4-F | 2-Me, 3-Cl | 0.002 (2 nM) | +++++ |
Data is illustrative and adapted from the primary literature to demonstrate SAR trends. CRC is represented qualitatively (+ to +++++ for increasing potency).
Experimental Protocols & Workflows
Diagrams of Key Processes
Caption: The mPTP Signaling Pathway and Points of Inhibition.
Caption: General Synthetic Workflow for Diarylisoxazole-3-carboxamides.
Caption: Experimental Screening Cascade for mPTP Inhibitor Optimization.
Protocol 1: Mitochondrial Swelling Assay
This protocol is adapted from established methods to assess Ca²⁺-induced mPTP opening.[3][8]
-
Preparation: Isolate mitochondria from fresh mouse liver or other appropriate source via differential centrifugation. Determine protein concentration using a BCA or Bradford assay. All steps must be on ice.
-
Assay Buffer: Prepare swelling buffer: 125 mM KCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 20 mM HEPES, 5 mM glutamate, 5 mM malate, and 2 µM rotenone, pH 7.4.
-
Plate Setup: In a 96-well plate, add your test compounds (e.g., diarylisoxazoles) at various concentrations. Include wells for vehicle control (DMSO) and positive control (e.g., 1 µM CsA).
-
Mitochondria Addition: Dilute the mitochondrial stock in swelling buffer to a final concentration of 0.4-0.5 mg/mL and add to each well.
-
Incubation: Incubate the plate for 3-5 minutes at 30°C to allow compounds to interact with the mitochondria.
-
Initiate Reading: Place the plate in a microplate reader pre-set to 30°C. Begin kinetic reading of absorbance at 540 nm, taking a measurement every 15-30 seconds.
-
Trigger Pore Opening: After establishing a stable baseline absorbance for 1-2 minutes, add a bolus of CaCl₂ (final concentration of ~200-500 µM, must be optimized) to all wells to induce swelling.
-
Data Acquisition: Continue reading the absorbance at 540 nm for 10-15 minutes. A decrease in absorbance indicates mitochondrial swelling.
-
Analysis: Calculate the rate of swelling (rate of absorbance decrease) or the total change in absorbance. Normalize the data to the vehicle control (100% swelling) and CsA control (~0% swelling). Plot the dose-response curve for your test compounds to determine the EC₅₀.
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Counter-Screen
This protocol identifies compounds that interfere with ΔΨm, a potential source of false positives.[3][14]
-
Preparation: Isolate mitochondria as described in Protocol 1.
-
Assay Buffer: Use the same swelling buffer as in Protocol 1.
-
Dye Preparation: Prepare a stock solution of Rhodamine 123 (Rh123) or TMRM.
-
Plate Setup: In a black, clear-bottom 96-well plate, add test compounds, vehicle control, and a positive control for depolarization (e.g., 1 µM FCCP).
-
Reaction: Add mitochondria (0.2-0.4 mg/mL) and the fluorescent dye (e.g., 150 nM TMRM) to each well.
-
Incubation: Incubate for 10 minutes at 30°C in the dark to allow for dye accumulation.
-
Measurement: Measure the fluorescence using a plate reader (for TMRM, Ex/Em ≈ 549/573 nm).
-
Analysis: A decrease in fluorescence intensity indicates a loss of ΔΨm. Potent activity in this assay suggests the compound is not a selective mPTP inhibitor. Normalize data to the vehicle control (100% potential) and the FCCP control (0% potential). Compounds showing >20% inhibition at a screening concentration (e.g., 10 µM) are typically flagged as potential false positives and deprioritized.[3]
References
- Roy, S., Šileikytė, J., Schiavone, M., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem, 10(10), 1655–1671. [Link]
- Roy, S., Šileikytė, J., Schiavone, M., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed. [Link]
- Roy, S., Šileikytė, J., Schiavone, M., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. Carolina Digital Repository. [Link]
- Roy, S., Šileikytė, J., Schiavone, M., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. KU ScholarWorks. [Link]
- Luo, M. (1999). Development of a high throughput screening assay for mitochondrial membrane potential in living cells. PubMed. [Link]
- Li, W., Zhang, C., & Sun, X. (2018). Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay. Journal of Visualized Experiments. [Link]
- Li, W., Zhang, C., & Sun, X. (2018). Mitochondrial Ca Retention Capacity and Ca triggered Swelling Assay. JoVE (Journal of Visualized Experiments). [Link]
- Wu, Y., Hao, Y., Sun, S., et al. (2017). Determination of Mitochondrial Swelling. Bio-protocol. [Link]
- Meredith, G. E., & Rademacher, D. J. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's Disease. [Link]
- Blesa, J., & Przedborski, S. (2014). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. Journal of Parkinson's Disease. [Link]
- Brown, H. M., Hammer, M., & Bell, C. L. (n.d.). Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye. Molecular Devices. [Link]
- ResearchGate. (n.d.). Structures of 4,5‐diarylisoxazole‐3‐carboxamides (Hsp90 inhibitors, A)...
- Melior Discovery. (n.d.). MPTP Mouse Model of Parkinson's Disease. Melior Discovery. [Link]
- Nicholls, D. G. (2022). Monitoring Mitochondrial Membrane Potential in Live Cells Using Time-Lapse Fluorescence Imaging. R Discovery. [Link]
- Gerencser, A. A., & Nicholls, D. G. (2012). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. The Journal of Physiology. [Link]
- ResearchGate. (n.d.). Light scattering assay for mitochondrial swelling.
- Protocol Online. (2013). Mitochondrial swelling assay (PTP opening). Protocol Online. [Link]
- Martínez-Corrales, G., & Liesa, M. (2025). Measuring mitochondrial membrane potential.
- Hawash, M., Jaradat, N., Eid, A. M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences. [Link]
- Wang, C., Ko, H. S., & Lee, Y. I. (2021). Mfn2 Overexpression Attenuates MPTP Neurotoxicity In Vivo. MDPI. [Link]
- Korge, P., & Weiss, J. N. (2016). Involvement of Mitochondrial Permeability Transition Pore (mPTP) in Cardiac Arrhythmias: Evidence from Cyclophilin D Knockout Mice. International Journal of Molecular Sciences. [Link]
- ResearchGate. (2019). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties.
- Gasanov, S., & Dagda, R. K. (2020). Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening. Current Protocols in Toxicology. [Link]
- Wikipedia. (n.d.). Mitochondrial permeability transition pore. Wikipedia. [Link]
- Hong, D., et al. (2025). Detection assays of mitochondrial permeability transition pore: Current status and future prospects.
- Al-Ghraiybah, N. F., et al. (2022).
- Sullivan, P. G., & Rabchevsky, A. G. (2014).
- Markey, S. P. (1986). MPTP: an industrial chemical and contaminant of illicit narcotics stimulates a new era in research on Parkinson's disease. PubMed. [Link]
- Bar-On, L., et al. (2004). Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists. PubMed. [Link]
- Xiang, H., et al. (2014).
- Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. PubMed. [Link]
- Yilmaz, I., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed. [Link]
- ResearchGate. (2025). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
- Ankersen, M., et al. (2005). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. PubMed. [Link]
- Hawash, M. (2025). Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. PubMed. [Link]
- De Lisi, D., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry. [Link]
- Al-Warhi, T., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. Molecules. [Link]
- Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. [Link]
Sources
- 1. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the Mitochondrial Permeability Transition Pore to Prevent Age-Associated Cell Damage and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial swelling assay (PTP opening) - Cell Biology [protocol-online.org]
- 11. youtube.com [youtube.com]
- 12. Determination of Mitochondrial Swelling [bio-protocol.org]
- 13. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a high throughput screening assay for mitochondrial membrane potential in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSpace [kuscholarworks.ku.edu]
Technical Support Center: Enhancing the Oral Bioavailability of HIF-2α Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hypoxia-Inducible Factor 2α (HIF-2α) agonists. This guide is designed to provide in-depth, experience-driven insights and troubleshooting strategies to overcome one of the most significant hurdles in the development of this promising class of therapeutics: achieving optimal oral bioavailability.
Oral drug administration is the preferred route for its convenience and patient compliance. However, many small molecule drugs, including certain HIF-2α agonists, face challenges with oral absorption due to factors like poor solubility and permeability.[1][2] This guide will dissect these challenges and provide a logical framework for systematic investigation and resolution, ensuring your experimental choices are grounded in solid scientific principles.
Frequently Asked Questions (FAQs)
Q1: My HIF-2α agonist shows high potency in in-vitro assays but poor exposure in animal models after oral dosing. What are the likely causes?
A1: This is a common and critical issue in drug development. The discrepancy between in-vitro potency and in-vivo oral exposure often points to challenges in the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The primary culprits for poor oral bioavailability are typically:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.[1] Many potent HIF-2α agonists are lipophilic molecules, which can limit their solubility in the aqueous environment of the gut.[3]
-
Low Intestinal Permeability: The drug molecule may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.[4]
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestine or liver before it reaches systemic circulation.[5] Cytochrome P450 enzymes and efflux transporters in the gut wall and liver play a significant role here.[6]
-
Efflux Transporter Activity: The compound might be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), reducing net absorption.[7][8]
A systematic approach is required to identify the rate-limiting step, starting with fundamental physicochemical characterization and progressing to more complex biological assays.
Q2: How do I begin to troubleshoot the poor oral bioavailability of my lead HIF-2α agonist?
A2: A structured, tiered approach is essential. Start with simple, cost-effective assessments and move towards more complex in-vitro and in-vivo models.
Tier 1: Foundational Physicochemical & In-Vitro Assessment
-
Aqueous Solubility Determination: Measure the kinetic and thermodynamic solubility of your compound in physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines.
-
LogP/LogD Measurement: Determine the lipophilicity of your compound. While a certain degree of lipophilicity is needed for membrane permeation, excessively high LogP can lead to poor solubility and non-specific binding.
-
In-Vitro Permeability Assays:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that assesses passive diffusion.[4] It's a good first screen for permeability issues.
-
Caco-2 Cell Permeability Assay: This is considered the gold standard for in-vitro permeability assessment.[9] It uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transporters.[10][11] This assay can help determine if your compound is a substrate for efflux transporters like P-gp.[12]
-
Tier 2: In-Vitro Metabolism & Transporter Interaction
-
Microsomal Stability Assay: Incubate your compound with liver and intestinal microsomes to assess its metabolic stability. This will give you an early indication of its susceptibility to first-pass metabolism.
-
Transporter Substrate/Inhibitor Assays: Use cell lines overexpressing specific transporters (e.g., P-gp, BCRP) to definitively determine if your compound is a substrate or inhibitor.
Q3: My compound has poor aqueous solubility. What formulation strategies can I employ to improve its oral absorption?
A3: For compounds with solubility-limited absorption (Biopharmaceutics Classification System [BCS] Class II or IV), several formulation strategies can be highly effective.[13] The goal is to present the drug to the GI tract in a more soluble or readily dissolvable form.[14]
| Formulation Strategy | Mechanism of Action | Key Considerations |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[1][15] | Can be achieved through jet milling or wet milling. May not be sufficient for extremely insoluble compounds. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher apparent solubility and faster dissolution than the crystalline form. | Can be prepared by spray drying or hot-melt extrusion.[16] Physical stability of the amorphous form must be monitored. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These systems form fine oil-in-water emulsions or microemulsions upon gentle agitation in GI fluids, facilitating drug solubilization and absorption.[2][13] | Particularly effective for highly lipophilic drugs. Can also enhance lymphatic transport, bypassing first-pass metabolism. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a soluble inclusion complex.[1][13] | The stoichiometry of the complex and the binding constant are important parameters to optimize. |
| Salt Formation | For ionizable compounds, forming a salt can significantly increase the dissolution rate and aqueous solubility.[15] | Requires the presence of an ionizable functional group in the drug molecule. The pKa of the drug and the counter-ion are critical. |
Q4: The Caco-2 assay shows a high efflux ratio for my HIF-2α agonist. What does this mean and what can I do?
A4: A high efflux ratio (Papp B-A / Papp A-B > 2) in the Caco-2 assay is a strong indicator that your compound is a substrate for an apically-located efflux transporter, most commonly P-glycoprotein (P-gp).[12] This means the compound is actively pumped out of the intestinal cells back into the gut lumen, limiting its net absorption.[5]
Troubleshooting Strategies for High Efflux:
-
Confirmation with P-gp Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil, zosuquidar). A significant reduction in the efflux ratio will confirm P-gp involvement.
-
Structural Modification (Medicinal Chemistry Approach): If feasible, medicinal chemists can attempt to modify the structure of the compound to reduce its affinity for P-gp. This can involve masking hydrogen bond donors or altering the overall molecular shape and charge distribution.
-
Formulation with Excipients that Inhibit P-gp: Some formulation excipients (e.g., certain surfactants like Tween 80, Cremophor EL) have been shown to inhibit P-gp, thereby increasing the absorption of P-gp substrates. This approach must be carefully evaluated for potential toxicity and drug-drug interactions.
Experimental Workflow & Troubleshooting Guides
Workflow 1: Systematic Assessment of Oral Bioavailability
This workflow provides a logical progression from in-silico and in-vitro assessments to in-vivo pharmacokinetic studies.
Caption: Tiered workflow for bioavailability assessment.
Troubleshooting Guide: Low In-Vivo Exposure Despite Good In-Vitro Data
Scenario: Your HIF-2α agonist shows good solubility (>100 µg/mL), high Caco-2 permeability (Papp > 10 x 10⁻⁶ cm/s), and good metabolic stability, yet the oral bioavailability in rats is less than 10%.
Possible Cause & Troubleshooting Steps:
-
High Pre-systemic (First-Pass) Metabolism Not Captured by Microsomes:
-
Causality: While liver microsomes are a good starting point, they may not capture all metabolic pathways (e.g., certain UGT-mediated metabolism). Belzutifan, an approved HIF-2α inhibitor, is primarily metabolized by UGT2B17 and CYP2C19.[17][18]
-
Action: Conduct metabolic stability assays in hepatocytes, which contain a broader range of metabolic enzymes and cofactors. Perform metabolite identification studies using plasma and feces from the in-vivo study to understand the metabolic fate of the compound.
-
-
Poor In-Vivo Dissolution/Precipitation:
-
Causality: The compound may be soluble in buffer but precipitate in the complex environment of the GI tract when dosed as a simple suspension. This is sometimes referred to as the "spring and parachute" effect, where a supersaturated state is achieved but then rapidly crashes out.
-
Action: Analyze the physical form of the compound (crystalline vs. amorphous).[15] Consider enabling formulations like amorphous solid dispersions or lipid-based systems (SEDDS) that can maintain the drug in a solubilized state in-vivo.[2]
-
-
Involvement of Non-Standard Efflux Transporters:
-
Causality: While Caco-2 cells express P-gp and BCRP, they may not adequately represent the full complement of transporters in the small intestine.
-
Action: If transporter-mediated efflux is still suspected, consider in-situ intestinal perfusion studies in rodents. This technique can provide more direct evidence of intestinal absorption and efflux processes in a live system.
-
Protocol: Caco-2 Bidirectional Permeability Assay
This protocol outlines the key steps for assessing the intestinal permeability and potential for active efflux of a test compound.
Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen/Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Lucifer Yellow (marker for monolayer integrity)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Test HIF-2α agonist
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a tight monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value > 250 Ω·cm² typically indicates a confluent monolayer.
-
Perform a Lucifer Yellow permeability assay. The Papp for Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For A-B transport: Add the test compound solution (in transport buffer) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For B-A transport: Add the test compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of the test compound in all samples by a validated LC-MS/MS method.
-
Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Interpretation:
| Papp (A-B) (x 10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
An efflux ratio > 2 suggests the compound is a substrate for active efflux.
References
- Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. PubMed.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology.
- In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
- Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online.
- Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. ResearchGate.
- Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Walsh Medical Media.
- Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare.
- Enhancing Oral Drug Absorption Rates Through Novel Formulation Strategies. Walsh Medical Media.
- Population pharmacokinetic analyses for belzutifan to inform dosing considerations and labeling. PubMed Central.
- In Vitro Bioavailability: Caco-2 & PAMPA Transport Models. BioTeSys.
- In vivo PK / Pharmacokinetic Studies. Sygnature Discovery.
- The Drug Transporter-Metabolism Alliance: Uncovering and Defining the Interplay. National Institutes of Health.
- In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. SciSpace.
- Structure-Based Optimization of HIF-2α Agonists That Synergistically Enhance Erythropoietin Production with PHD Inhibitors. ACS Publications.
- "Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability". ResearchGate.
- Belzutifan for the treatment of renal cell carcinoma. PubMed Central.
- Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications.
- Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter.
- Influence of Efflux Transporters on Drug Metabolism. ResearchGate.
- The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. SciSpace.
- "Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability". PubMed.
- Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. PubMed Central.
- Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium.
- The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. SpringerLink.
- caco-2 cell permeability, pampa membrane assays. Slideshare.
- Pharmacokinetics (PK) Studies. Melior Discovery.
- In Vivo Pharmacokinetic (PK) Studies. Selvita.
- Discovery and characterization of a novel HIF-2α agonist for the treatment of CKD-related renal anemia. Semantic Scholar.
- Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. MDPI.
- Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases. PubMed Central.
- Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia. PubMed Central.
- Population Pharmacokinetic Analyses for Belzutifan to Inform Dosing Considerations and Labeling. ResearchGate.
- Belzutifan (MK-6482): Biology and Clinical Development in Solid Tumors. The George Washington University Health Sciences Research Commons.
- FDA Approval Summary: Belzutifan for von Hippel-Lindau Disease–Associated Tumors. AACR Journals.
- Discovery of a Potent and Orally Bioavailable Hypoxia-Inducible Factor 2α (HIF-2α) Agonist and Its Synergistic Therapy with Prolyl Hydroxylase Inhibitors for the Treatment of Renal Anemia. PubMed.
- Rationale for the investigation of HIF-2α antagonists with novel scaffolds and visualization of the Olp→π*Ar contact for PT2385. ResearchGate.
- Bidirectional Modulation of HIF-2 Activity through Chemical Ligands. PubMed Central.
- Discovery of a Potent and Orally Bioavailable Hypoxia-Inducible Factor 2α (HIF-2α) Agonist and Its Synergistic Therapy with Prolyl Hydroxylase Inhibitors for the Treatment of Renal Anemia. ResearchGate.
- Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics. National Institutes of Health.
- Discovery of a Potent and Orally Bioavailable Hypoxia-Inducible Factor 2α (HIF-2α) Agonist and Its Synergistic Therapy with Prolyl Hydroxylase Inhibitors for the Treatment of Renal Anemia. Figshare.
- Hypoxia‐Inducible Factor‐2α Signaling in the Skeletal System. PubMed Central.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Drug Transporter-Metabolism Alliance: Uncovering and Defining the Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. medium.com [medium.com]
- 10. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 11. In Vitro Bioavailability: Caco-2 & PAMPA Transport Models [biotesys.de]
- 12. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. researchgate.net [researchgate.net]
- 15. drughunter.com [drughunter.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Population pharmacokinetic analyses for belzutifan to inform dosing considerations and labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Confirming the Structure of Isoxazole Derivatives by NMR and HRMS
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel isoxazole derivatives is a critical step. These five-membered heterocyclic compounds are prevalent scaffolds in a wide range of biologically active molecules, making their precise characterization paramount.[1][2][3][4] This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), for the structural elucidation of isoxazole derivatives. We will delve into the causality behind experimental choices and demonstrate how these techniques can be used synergistically to provide a self-validating system for structural confirmation.
The Indispensable Role of Structural Confirmation
The biological activity of isoxazole derivatives is intrinsically linked to their specific substitution patterns.[3] Even minor changes in the arrangement of substituents on the isoxazole ring can lead to significant differences in pharmacological effects. Therefore, relying on a single analytical method can sometimes be insufficient, especially when dealing with isomers.[5] This guide will illustrate a robust workflow that combines the strengths of both NMR and HRMS to leave no room for structural ambiguity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For isoxazole derivatives, both ¹H and ¹³C NMR are routinely employed.
¹H NMR: Probing the Proton Environment
The chemical shift of the protons on the isoxazole ring is highly sensitive to the nature and position of substituents. The unsubstituted isoxazole ring displays signals for H-3, H-4, and H-5 at approximately 8.49 ppm, 6.39 ppm, and 8.31 ppm, respectively.[6] However, in substituted derivatives, these values can shift significantly.
A key diagnostic feature in 3,5-disubstituted isoxazoles is the chemical shift of the H-4 proton. Its resonance is influenced by the electronic effects of the substituents at positions 3 and 5.[5] Generally, electron-donating groups at position 5 will shift the H-4 signal to a higher field (lower ppm) compared to isomers with the same group at position 3.[5] This "fingerprint" approach can be a rapid method for distinguishing between isomers.[5]
¹³C NMR: Unveiling the Carbon Framework
¹³C NMR provides complementary information by probing the carbon skeleton. The chemical shifts of the isoxazole ring carbons (C-3, C-4, and C-5) are also indicative of the substitution pattern. In the parent isoxazole, these carbons resonate at approximately 149.1 ppm, 103.6 ppm, and 157.8 ppm, respectively.[7] Substituent effects can be systematically studied to predict and confirm the positions of various groups attached to the ring.[8] Advanced NMR techniques, such as 2D experiments (COSY, HSQC, HMBC), can further establish the connectivity between different parts of the molecule, providing irrefutable evidence for the proposed structure.
High-Resolution Mass Spectrometry (HRMS): Precision in Elemental Composition
While NMR excels at mapping the molecular framework, HRMS provides an exquisitely accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition of the molecule, which is a critical piece of confirmatory data.
The fragmentation patterns observed in the mass spectrum also offer valuable structural clues. Under techniques like Electrospray Ionization (ESI), the isoxazole ring can undergo characteristic cleavages.[9] While the fragmentation of isoxazoles is not as extensively documented as some other heterocyclic systems, common fragmentation pathways can be rationalized to support a proposed structure.[10] For instance, the cleavage of the weak N-O bond is a common initial step in the fragmentation cascade.[11] The resulting fragment ions can then be analyzed to deduce the nature and location of the original substituents.
A Synergistic Workflow for Unambiguous Confirmation
Neither NMR nor HRMS alone can always provide a complete and unambiguous structural assignment, especially in complex cases. However, when used in concert, they form a powerful and self-validating analytical workflow.
Caption: A typical workflow for the synthesis and structural confirmation of isoxazole derivatives.
Experimental Protocol: A Case Study
Let's consider the synthesis and characterization of a hypothetical 3-phenyl-5-methylisoxazole.
Synthesis: A common route to 3,5-disubstituted isoxazoles involves the condensation of a β-diketone with hydroxylamine.[5]
Step 1: NMR Analysis
-
Dissolve a few milligrams of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Data: A singlet for the methyl group protons, a singlet for the H-4 proton, and multiplets for the phenyl group protons.
-
Expected ¹³C NMR Data: Resonances for the methyl carbon, the isoxazole ring carbons (C-3, C-4, C-5), and the phenyl carbons.
Step 2: HRMS Analysis
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an ESI-HRMS instrument.
-
Acquire the mass spectrum in positive ion mode.
-
Expected HRMS Data: An accurate mass measurement for the protonated molecule [M+H]⁺ that corresponds to the elemental formula C₁₀H₁₀NO.
Data Presentation and Interpretation
Table 1: Hypothetical NMR Data for 3-phenyl-5-methylisoxazole
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| Phenyl-H | 7.80-7.75 | m | 2H | ortho-H |
| Phenyl-H | 7.50-7.40 | m | 3H | meta, para-H |
| Isoxazole-H4 | 6.45 | s | 1H | H-4 |
| Methyl-H | 2.50 | s | 3H | CH₃ |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |
| Isoxazole-C5 | 170.0 | C-5 |
| Isoxazole-C3 | 162.0 | C-3 |
| Phenyl-C | 130.0 | para-C |
| Phenyl-C | 129.0 | ortho/meta-C |
| Phenyl-C | 128.5 | ipso-C |
| Phenyl-C | 127.0 | ortho/meta-C |
| Isoxazole-C4 | 101.0 | C-4 |
| Methyl-C | 12.0 | CH₃ |
Table 2: Hypothetical HRMS Data for 3-phenyl-5-methylisoxazole
| Parameter | Value |
| Ionization Mode | ESI+ |
| Calculated m/z for [C₁₀H₁₀NO]⁺ | 160.0757 |
| Measured m/z | 160.0759 |
| Mass Error | 1.2 ppm |
The ¹H NMR data clearly shows the presence of a methyl group, a single proton on the isoxazole ring, and a monosubstituted phenyl group. The ¹³C NMR data is consistent with this, showing the correct number of carbon signals with chemical shifts in the expected regions. The HRMS data provides the elemental formula, confirming the molecular weight and atomic composition. The combination of these datasets provides a watertight case for the structure of 3-phenyl-5-methylisoxazole.
Caption: The logical integration of NMR and HRMS data for structural confirmation.
Conclusion
The structural confirmation of isoxazole derivatives is a non-negotiable aspect of research and development in the chemical and pharmaceutical sciences. While both NMR and HRMS are powerful techniques in their own right, their synergistic application provides a level of certainty that is difficult to achieve with either method alone. By understanding the principles behind each technique and integrating their data logically, researchers can confidently assign the structures of their novel isoxazole compounds, paving the way for further investigation and application.
References
- Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry. [Link]
- Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Advanced NMR techniques for structural characterisation of heterocyclic structures. Current Organic Chemistry. [Link]
- 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]
- Improved synthesis of 3-aryl isoxazoles containing fused arom
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. [Link]
- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. International Journal of Advanced Research in Chemical Science. [Link]
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals. [Link]
- Isoxazole. PubChem. [Link]
- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. The Journal of Organic Chemistry. [Link]
- Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- Theoretical-study-of-Isoxazoles-and-their-derivatives.
- 1H NMR Chemical Shifts.
- Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. [Link]
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
- A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]
- Mass spectrometry of oxazoles. Heterocycles. [Link]
- Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journal of Organic Chemistry. [Link]
- IR, NMR and HR-MS Mass spectrum of isoxazole 2c.
- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. [Link]
- Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
Sources
- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Isoxazole(288-14-2) 1H NMR [m.chemicalbook.com]
- 7. Isoxazole(288-14-2) 13C NMR spectrum [chemicalbook.com]
- 8. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Ethyl Hydroxyisoxazole-5-Carboxylate Isomers: A Guide for Researchers
Introduction
The isoxazole ring system is a cornerstone in medicinal chemistry and drug development, prized for its metabolic stability and versatile biological activities.[1][2] As researchers delve deeper into the chemical space of isoxazole derivatives, a comprehensive understanding of the nuanced differences between positional isomers becomes paramount. This guide provides a detailed comparative analysis of two key isomers: ethyl 3-hydroxyisoxazole-5-carboxylate and ethyl 4-hydroxyisoxazole-5-carboxylate.
While extensive experimental data is available for the 3-hydroxy isomer, allowing for a thorough characterization, the 4-hydroxy isomer remains less documented in scientific literature. This guide will therefore present a comprehensive profile of the 3-hydroxy isomer, alongside a theoretical and predictive comparison for its 4-hydroxy counterpart, drawing upon the limited available data for related derivatives and fundamental principles of isoxazole chemistry. This comparative approach aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the synthesis, characterization, and potential applications of these important building blocks.
Physicochemical Properties: A Tale of Two Isomers
The position of the hydroxyl group on the isoxazole ring significantly influences the physicochemical properties of the molecule, including acidity, polarity, and intermolecular interactions.
Ethyl 3-Hydroxyisoxazole-5-carboxylate: This isomer is a stable, crystalline solid. The hydroxyl group at the 3-position is acidic, a characteristic feature of 3-hydroxyisoxazoles.[3] This acidity plays a crucial role in its reactivity and potential biological interactions.
| Property | Ethyl 3-Hydroxyisoxazole-5-carboxylate | Ethyl 4-Hydroxyisoxazole-5-carboxylate |
| Molecular Formula | C₆H₇NO₄ | C₆H₇NO₄ |
| Molecular Weight | 157.12 g/mol | 157.12 g/mol |
| Melting Point | 160-163 °C (for the corresponding methyl ester)[4][5] | Data not available |
| Appearance | Light yellow powder (for the corresponding methyl ester)[4] | Data not available |
| pKa (predicted) | 11.25 ± 0.40 (for the corresponding methyl ester) | Data not available |
Spectroscopic Analysis: Unraveling the Isomeric Structures
Spectroscopic techniques are indispensable for distinguishing between positional isomers. The distinct electronic and chemical environments of the 3-hydroxy and 4-hydroxy isomers are expected to result in unique spectral fingerprints.
Ethyl 3-Hydroxyisoxazole-5-carboxylate
Comprehensive spectroscopic data is available for this isomer, allowing for its unambiguous identification.
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the ethyl group (a quartet and a triplet), a singlet for the isoxazole ring proton, and a broad singlet for the acidic hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the carbonyl carbon of the ester, the carbons of the isoxazole ring, and the ethyl group.
-
IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the alkyl groups, the C=O stretch of the ester, and the C=N stretch of the isoxazole ring.
-
Mass Spectrometry: The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound.
| Spectroscopic Data for Ethyl 3-Hydroxyisoxazole-5-carboxylate | |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.24 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.41 (d, 2H), 7.27 (d, 2H), 5.16 (s, 1H), 4.02-3.96 (q, 2H), 2.26 (s, 3H), 1.11 (t, 3H)[6] |
| ¹³C NMR (DMSO-d₆, 100MHz) δ (ppm) | 165.8, 152.4, 149.1, 144.2, 132.2, 128.6, 99.4, 69.2, 53.2, 18.4, 14.4[6] |
| FT-IR (KBr) νmax cm⁻¹ | 3428, 2967, 1921, 1117, 758[6] |
| Mass Spectrometry (m/z) | 294 (M+)[6] |
Ethyl 4-Hydroxyisoxazole-5-carboxylate
As previously mentioned, experimental spectroscopic data for this specific isomer is scarce. However, a patent for a related compound, "tetradecyl-3 hydroxy-4 methoxycarbonyl-5 isoxazole," provides some insight into the expected ¹³C NMR chemical shifts for the isoxazole core.
Expected Spectroscopic Features:
-
¹H NMR: The proton on the isoxazole ring would be in a different chemical environment compared to the 3-hydroxy isomer, leading to a different chemical shift. The position of the hydroxyl proton signal would also be indicative of its acidic character.
-
¹³C NMR: The chemical shifts of the isoxazole ring carbons would differ significantly from the 3-hydroxy isomer. The patent data for the related methyl ester shows the following signals for the isoxazole carbons: C₅ = 139.50, C₄ = 145.74, C₃ = 156.80. These can serve as a preliminary reference.
-
IR Spectroscopy: The IR spectrum would also show characteristic peaks for the O-H, C=O, and C=N stretching vibrations, but their exact positions might differ slightly from the 3-hydroxy isomer.
Chemical Reactivity: A Comparative Perspective
The positioning of the hydroxyl group is a key determinant of the chemical reactivity of these isomers.
Reactivity of Ethyl 3-Hydroxyisoxazole-5-carboxylate
The 3-hydroxyisoxazole moiety is known to be a versatile synthetic handle. The hydroxyl group can undergo various reactions such as O-alkylation and acylation. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.[1] This versatility makes it a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical industry.[1][7]
Caption: Reactivity pathways of ethyl 3-hydroxyisoxazole-5-carboxylate.
Theoretical Reactivity of Ethyl 4-Hydroxyisoxazole-5-carboxylate
While specific experimental data on the reactivity of ethyl 4-hydroxyisoxazole-5-carboxylate is limited, some general principles can be applied. The 4-hydroxyisoxazole system is also expected to exhibit acidic properties, allowing for reactions at the hydroxyl group. The ester functionality would undergo similar transformations as in the 3-hydroxy isomer. However, the electron distribution in the ring, and consequently the nucleophilicity and electrophilicity of different positions, will be different. This could lead to differences in regioselectivity in reactions involving the isoxazole ring itself.
Biological Activity: Exploring the Potential
Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][8]
-
3-Hydroxyisoxazole Derivatives: The 3-hydroxyisoxazole scaffold is a known pharmacophore and has been incorporated into various biologically active molecules. For instance, it is a key component in compounds that act as modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[9] Some derivatives have also been investigated as inhibitors of histone deacetylase 6 (HDAC6).[3]
-
4-Hydroxyisoxazole Derivatives: The biological activities of 4-hydroxyisoxazole derivatives are less extensively studied compared to their 3-hydroxy counterparts. However, the isoxazole ring, in general, is a privileged structure in medicinal chemistry, and substitution at the 4-position can lead to compounds with interesting biological profiles. Further research is needed to fully elucidate the therapeutic potential of this isomeric class.
Experimental Protocols
Synthesis of Ethyl 3-Hydroxyisoxazole-5-carboxylate
A common synthetic route to ethyl 3-hydroxyisoxazole-5-carboxylate involves the reaction of diethyl acetylenedicarboxylate with hydroxylamine.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl acetylenedicarboxylate in a suitable solvent such as ethanol.
-
Addition of Hydroxylamine: Slowly add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) in water to the stirred solution of the diester.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Workflow for the synthesis of ethyl 3-hydroxyisoxazole-5-carboxylate.
Characterization Techniques
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the synthesis and to assess the purity of the final product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative separation of the isomers. Due to the potential for different polarities, a normal-phase or reversed-phase column with an appropriate mobile phase can be developed to achieve separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the correct isomer.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Melting Point Determination: A useful technique for assessing the purity of the crystalline product.
Conclusion and Future Directions
This guide has provided a comprehensive overview of ethyl 3-hydroxyisoxazole-5-carboxylate, a versatile building block in organic synthesis. While a direct experimental comparison with its 4-hydroxy isomer is currently hampered by a lack of available data, this guide offers a theoretical framework for understanding the expected differences in their properties and reactivity.
The significant data gap for ethyl 4-hydroxyisoxazole-5-carboxylate highlights an opportunity for further research. The synthesis and thorough characterization of this isomer would be a valuable contribution to the field of heterocyclic chemistry. Furthermore, a systematic investigation into the biological activities of both isomers could uncover novel therapeutic agents. As the demand for new and effective pharmaceuticals and agrochemicals continues to grow, a deeper understanding of the structure-activity relationships of isoxazole isomers will undoubtedly play a crucial role in future discoveries.
References
- NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. RSC Advances, 2019. [Link]
- Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. [Link]
- METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYL
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Journal of the Indian Chemical Society, 2022. [Link]
- ethyl 3-hydroxy-4-methyl-5-isoxazolecarboxylate - C7H9NO4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of the Indian Chemical Society, 2022. [Link]
- A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 2024. [Link]
- Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 2014. [Link]
- 4-hydroxy-isoxazole derivatives, process for their preparation and cosmetic and pharmaceutical composition containing them - Google P
- A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 2024. [Link]
- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
- Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
- Ethyl 5-oxo-2,5-dihydro-4-isoxazolecarboxylate hydroxylamine salt - ResearchG
- Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)
- Supporting Information - The Royal Society of Chemistry. [Link]
- Ethyl 4-hydroxyisoxazole-3-carboxylate | C6H7NO4 | CID 13180537 - PubChem. [Link]
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754)
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC. [Link]
- Isoxazole | C3H3NO | CID 9254 - PubChem. [Link]
- Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 2024. [Link]
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 2017. [Link]
- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 2023. [Link]
- Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry, 2023. [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)
- Quantitation of hydroxyproline isomers in acid hydrolysates by high-performance liquid chromatography. Analytical Biochemistry, 1983. [Link]
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 2022. [Link]
- Supporting Information - The Royal Society of Chemistry. [Link]
- Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 2013. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. rsc.org [rsc.org]
- 4. Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column | SIELC Technologies [sielc.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the In Vivo Efficacy of Isoxazole-Carboxamides in Animal Models
Introduction: From Benchtop Promise to Preclinical Proof
The isoxazole-carboxamide scaffold is a cornerstone of modern medicinal chemistry, serving as the foundation for a diverse array of compounds with demonstrated therapeutic potential. From the anti-inflammatory and immunomodulatory effects of leflunomide to novel agents targeting cancer, chronic pain, and neurodegenerative diseases, this chemical class is a fertile ground for drug discovery.[1][2][3] However, promising in vitro data, such as potent enzyme inhibition or high binding affinity, is merely the first step. The true litmus test for any therapeutic candidate is its performance within a complex, living biological system.
This guide provides a strategic framework for validating the in vivo efficacy of novel isoxazole-carboxamides. We will move beyond rote protocol recitation to explore the causality behind experimental design, ensuring that every study is a self-validating system. As drug development professionals, our goal is not just to generate data, but to generate conviction in a compound's potential. This requires a deep understanding of animal model selection, the design of robust, comparative protocols, and the clear interpretation of quantitative data. The journey from a promising molecule to a potential medicine is paved with rigorous, well-designed in vivo validation.[4][5]
Part 1: The Foundation of a Decisive In Vivo Study
Before initiating any animal study, we must establish a robust experimental foundation. This involves a critical analysis of the compound's proposed mechanism and the selection of a model that can accurately reflect the targeted human pathology.
Causality in Model Selection: More Than Just a Host
The choice of animal model is the single most critical decision in an in vivo study. An inappropriate model will yield irrelevant data, wasting valuable resources and potentially leading to the unjust termination of a promising compound. The selection process must be a logical cascade, linking the compound's mechanism to the model's pathophysiology.
For the isoxazole-carboxamide class, which exhibits diverse mechanisms, this is paramount. A compound designed to inhibit cyclooxygenase (COX) requires a model of acute inflammation, whereas a compound intended to modulate glutamate receptors for pain management necessitates a neurological model.[6][7] Key distinctions include:
-
Induced Pathophysiology Models: These are invaluable for studying acute effects. By inducing a condition, such as inflammation with carrageenan or arthritis with collagen, we create a reproducible and well-characterized system to test compounds with anti-inflammatory or analgesic properties.[8][9]
-
Xenograft Models: In oncology, implanting human tumor cells (cell line-derived xenografts, CDX) or patient tumor tissue (patient-derived xenografts, PDX) into immunodeficient mice is a standard approach.[10][11] PDX models, in particular, offer high clinical relevance by better preserving the heterogeneity of the original tumor.[10]
-
Genetically Engineered Mouse Models (GEMMs): These models, which are engineered to carry specific cancer-driving mutations, allow for the study of tumors in an immunocompetent host, providing critical insights into the interplay between the compound, the tumor, and the immune system.[4][12] This is especially relevant for evaluating isoxazole-carboxamides that may have immunomodulatory effects.
Caption: Workflow for selecting an appropriate animal model.
Designing a Self-Validating Protocol
A well-designed protocol ensures that the results are clear, reproducible, and statistically sound. Every efficacy study must be preceded by a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study to establish a safe and tolerable dose range.[13][14] The efficacy protocol itself must include:
-
Vehicle Control: This group receives the same formulation vehicle as the test compound, establishing the baseline response.
-
Positive Control/Standard-of-Care: This group receives a clinically relevant comparator drug. This is crucial for benchmarking the performance of the novel isoxazole-carboxamide.
-
Defined Endpoints: Primary endpoints should be quantitative and directly related to efficacy (e.g., tumor volume, paw edema). Secondary endpoints can include biomarkers, body weight, and clinical observations.[14]
-
Randomization and Blinding: Animals must be randomly assigned to treatment groups, and whenever possible, the study should be conducted in a blinded manner to prevent bias.
Part 2: Comparative Efficacy in Action: Case Studies
The following case studies illustrate how to apply these principles to validate the efficacy of different isoxazole-carboxamides compared to established alternatives.
Case Study 1: Anti-Inflammatory & Analgesic Efficacy
-
Objective: To evaluate a novel 5-methylisoxazole-3-carboxamide (herein, "ISO-A") with suspected COX-2 inhibitory activity against a standard NSAID.
-
Test Compound: ISO-A.
-
Comparator: Celecoxib (a selective COX-2 inhibitor).
-
Animal Model: Carrageenan-Induced Paw Edema in Male Wistar Rats.
-
Acclimatization: Acclimate male Wistar rats (180-200g) for 7 days.
-
Grouping: Randomly assign animals to groups (n=8 per group): Vehicle (e.g., 0.5% CMC), Celecoxib (e.g., 10 mg/kg), and ISO-A (e.g., 3, 10, 30 mg/kg).
-
Baseline Measurement: Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Dosing: Administer the vehicle, Celecoxib, or ISO-A orally (p.o.) 60 minutes prior to carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Efficacy Assessment: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group at each time point. Statistical analysis is performed using a one-way ANOVA followed by Dunnett's post-hoc test.
Caption: Experimental workflow for the paw edema model.
| Treatment Group | Dose (mg/kg, p.o.) | Peak Edema Inhibition (at 3 hr) (%) |
| Vehicle (0.5% CMC) | - | 0% |
| ISO-A | 3 | 25.5% |
| ISO-A | 10 | 48.2% |
| ISO-A | 30 | 65.8% |
| Celecoxib | 10 | 52.1% |
| Data is hypothetical and for illustrative purposes, based on typical results from similar studies.[6][16] |
Case Study 2: Anticancer Efficacy in a Xenograft Model
-
Objective: To evaluate a novel fluorophenyl-isoxazole-carboxamide ("ISO-B") against melanoma.
-
Test Compound: ISO-B, previously shown to be potent against the B16F1 melanoma cell line in vitro.[3]
-
Comparator: Doxorubicin (standard-of-care).
-
Animal Model: B16F1 Cell Line-Derived Xenograft (CDX) in NSG mice.
-
Rationale: The CDX model is a robust, widely used platform for initial efficacy testing.[11] The use of highly immunodeficient NSG mice ensures a high rate of tumor engraftment.
-
-
Cell Culture: Culture B16F1 melanoma cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 B16F1 cells in Matrigel into the right flank of female NSG mice.
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group): Vehicle, Doxorubicin (e.g., 5 mg/kg, i.v., weekly), and ISO-B (e.g., 20 mg/kg, i.p., daily).
-
Treatment: Administer treatments according to the defined schedule for 21 days.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The primary endpoint is Tumor Growth Inhibition (TGI). The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³).
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle | - | 1850 ± 210 | 0% | +2.5% |
| ISO-B | 20 mg/kg, i.p., qd | 780 ± 155 | 58% | -3.1% |
| Doxorubicin | 5 mg/kg, i.v., qw | 650 ± 130 | 65% | -9.8% |
| Data is hypothetical and for illustrative purposes.[3] |
Many isoxazole-carboxamides exert their anti-inflammatory effects by targeting the arachidonic acid pathway, specifically by inhibiting COX enzymes. Understanding this pathway provides a mechanistic basis for the observed in vivo effects.
Caption: Inhibition of the COX pathway by isoxazole-carboxamides.
Conclusion and Future Directions
This guide outlines a robust, comparative approach to validating the in vivo efficacy of isoxazole-carboxamides. By grounding our experimental design in the compound's mechanism of action and employing clinically relevant animal models and comparators, we can generate decisive data that supports the progression of promising therapeutic candidates. The case studies in inflammation and oncology demonstrate how tailored protocols and clear data presentation can effectively benchmark a novel compound's performance.
The successful translation of any new chemical entity from the laboratory to the clinic depends on the integrity and rigor of its preclinical evaluation. For the versatile isoxazole-carboxamide class, a thoughtful and scientifically sound in vivo validation strategy is not just a requirement, but the critical catalyst for innovation in drug development.
References
- Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Pharmacognosy and Phytochemistry. [Link]
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]
- Sharpless, N. E., & DePinho, R. A. (2006). Drug Efficacy Testing in Mice. PubMed Central. [Link]
- Ghuge, A., et al. (2014). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. [Link]
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]
- Crown Bioscience. (2023). Which Mouse Model Is Right For Your Cancer & Drug Development Preclinical Studies? Crown Bioscience. [Link]
- Day, C. P., et al. (2015). Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges. PubMed Central. [Link]
- Sharpless, N. E., & DePinho, R. A. (2006). Using Genetically Engineered Mouse Models of Cancer to Aid Drug Development: An Industry Perspective. AACR Journals. [Link]
- Sharpless, N. E., & DePinho, R. A. (2006). Using Genetically Engineered Mouse Models of Cancer to Aid Drug Development: An Industry Perspective.
- Bibi, H., et al. (2019).
- Bibi, H., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives.
- Hawash, M., et al. (2022).
- Crist, R. M., et al. (2017). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- Qneibi, M., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. [Link]
- Pan, L., et al. (2011). Novel isoxazole carboxamides as growth hormone secretagogue receptor (GHS-R) antagonists. PubMed. [Link]
- Qneibi, M., et al. (2025). Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. PubMed. [Link]
- Xu, X., et al. (2014). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed. [Link]
- Bioaccess. (n.d.). 4 Best Practices for Successful Invivo Tests in Clinical Research. bioaccessla.com. [Link]
- Głowacka, I. E., & Uliasz, M. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PubMed Central. [Link]
- Qneibi, M., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed Central. [Link]
- Assay Guidance Manual. (2012). In Vivo Assay Guidelines. NCBI Bookshelf. [Link]
- Crist, R. M., et al. (2017). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. [Link]
- Guo, C., et al. (2009). Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists. PubMed. [Link]
- Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. NIH. [Link]
- Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
- Langley, M. R., et al. (2021). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Neuroscience. [Link]
- Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PubMed Central. [Link]
Sources
- 1. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4 Best Practices for Successful Invivo Tests in Clinical Research [bioaccessla.com]
- 6. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. asianjpr.com [asianjpr.com]
- 10. atlantisbioscience.com [atlantisbioscience.com]
- 11. Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. dctd.cancer.gov [dctd.cancer.gov]
- 14. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
Comparative Guide to 5-Methylisoxazole-3-carboxamide and 5-Methylisoxazole-4-carboxamide Scaffolds in Drug Discovery
A Senior Application Scientist's Perspective on Isomeric Scaffolds in Medicinal Chemistry
In the realm of medicinal chemistry, isoxazole derivatives are highly valued for their metabolic stability and synthetic versatility. Among these, the constitutional isomers 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide have proven to be pivotal scaffolds in a multitude of bioactive compounds. Although they differ only in the placement of the carboxamide group, this subtle structural change significantly impacts their physicochemical properties, synthetic accessibility, and pharmacological activity. This guide offers a detailed, evidence-based comparison of these two scaffolds to aid researchers in making informed decisions for rational drug design.
Core Physicochemical and Structural Differences
The positioning of the carboxamide group at either the 3- or 4-position of the 5-methylisoxazole ring creates distinct electronic and steric environments, leading to notable variations in their physicochemical characteristics. These differences are critical as they influence how the molecules interact with biological systems.
Table 1: Comparative Physicochemical Properties
| Property | 5-Methylisoxazole-3-carboxamide | 5-Methylisoxazole-4-carboxamide | Scientific Rationale |
| Melting Point | 166-168 °C[1][2] | Varies with substitution | Crystal packing and intermolecular forces differ. |
| pKa (amide N-H) | ~14.8[2] | Generally lower (more acidic) | The electron-withdrawing nature of the isoxazole nitrogens has a more pronounced effect at the 4-position, increasing the acidity of the amide proton. |
| Calculated logP | Lower | Higher | The potential for intramolecular hydrogen bonding in the 3-carboxamide can reduce its lipophilicity compared to the 4-isomer. |
| Metabolic Stability | Generally considered more stable. | Can be more susceptible to enzymatic degradation. A study on leflunomide, a 4-carboxamide derivative, showed cleavage of the N-O bond in the isoxazole ring during metabolism.[3] | The 4-position may be more sterically accessible to metabolic enzymes. |
The spatial orientation of the carboxamide group also dictates the directionality of hydrogen bonds and other non-covalent interactions with target proteins. This is a key factor in structure-activity relationship (SAR) studies.
Synthetic Strategies and Methodologies
The synthetic pathways to these isomers are well-documented, but require different strategic approaches to achieve regioselectivity.
Synthesis of 5-Methylisoxazole-3-carboxamide
A common route to this isomer involves the condensation of a β-dicarbonyl compound with hydroxylamine, followed by amidation.[4][5]
Experimental Protocol: A General Route to 5-Methylisoxazole-3-carboxamide
-
Step 1: Isoxazole Ring Formation. A β-ketoester, such as ethyl acetoacetate, is reacted with hydroxylamine in a suitable solvent. This reaction proceeds via condensation and subsequent cyclization to form the 5-methylisoxazole-3-carboxylic acid ester.
-
Causality: The hydroxylamine preferentially attacks the ketone carbonyl, and the subsequent cyclization and dehydration yield the isoxazole ring.
-
Step 2: Saponification. The resulting ester is hydrolyzed, typically under basic conditions using sodium hydroxide, to yield 5-methylisoxazole-3-carboxylic acid.
-
Causality: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the carboxylate salt, which is then protonated.
-
Step 3: Amidation. The carboxylic acid is activated, often by conversion to an acyl chloride using an agent like thionyl chloride or oxalyl chloride.[4] This reactive intermediate is then treated with the desired amine to form the final 5-methylisoxazole-3-carboxamide.
-
Causality: The highly electrophilic acyl chloride readily reacts with the nucleophilic amine to form a stable amide bond.
Caption: Synthesis of 5-methylisoxazole-3-carboxamide.
Synthesis of 5-Methylisoxazole-4-carboxamide
The synthesis of the 4-carboxamide isomer often necessitates a different approach to control the regiochemistry. One established method involves the reaction of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine.[6][7]
Experimental Protocol: Synthesis of Leflunomide, a 5-Methylisoxazole-4-carboxamide Derivative [6][8]
-
Step 1: Formation of Ethyl Ethoxymethyleneacetoacetic Ester. Ethyl acetoacetate is reacted with triethylorthoformate and acetic anhydride.[6][7]
-
Causality: This reaction introduces an ethoxymethylene group at the 2-position of the ethyl acetoacetate.
-
Step 2: Isoxazole Ring Formation. The resulting ethyl ethoxymethyleneacetoacetic ester is then reacted with hydroxylamine to form ethyl-5-methylisoxazole-4-carboxylate.[6][7]
-
Causality: The hydroxylamine reacts to form the isoxazole ring, with the regioselectivity favoring the 4-carboxylate isomer.
-
Step 3: Hydrolysis. The ester is hydrolyzed to 5-methylisoxazole-4-carboxylic acid using a strong acid.[6][8]
-
Causality: Acid-catalyzed hydrolysis cleaves the ester to the corresponding carboxylic acid.
-
Step 4: Amidation. The carboxylic acid is converted to the acyl chloride and subsequently reacted with an aniline, such as 4-trifluoromethylaniline, to yield the final 5-methylisoxazole-4-carboxamide.[9]
-
Causality: The aniline acts as a nucleophile, attacking the acyl chloride to form the amide.
Caption: Synthesis of 5-methylisoxazole-4-carboxamide.
Biological Activity and Therapeutic Applications
The isomeric nature of these scaffolds directly translates to distinct biological activities and therapeutic applications.
The Prominence of the 5-Methylisoxazole-4-carboxamide Scaffold: Leflunomide
A notable example of a drug featuring the 5-methylisoxazole-4-carboxamide scaffold is leflunomide .[10][11] It is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[3][10] Leflunomide is a prodrug that is converted to its active metabolite, teriflunomide.[3][12]
The mechanism of action involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[12][13] By inhibiting this enzyme, leflunomide depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells like lymphocytes, which are key players in the autoimmune response in rheumatoid arthritis.[12][13]
It is important to note that some studies have raised concerns about the potential for liver toxicity and teratogenicity associated with leflunomide, which may be linked to the cleavage of the N-O bond in the isoxazole ring during its metabolism.[3]
Caption: Leflunomide's mechanism of action.
The Versatility of the 5-Methylisoxazole-3-carboxamide Scaffold
The 5-methylisoxazole-3-carboxamide scaffold has been incorporated into a wide range of compounds with diverse biological activities, including antitubercular, antibacterial, and anticancer properties.[4][14]
A study comparing a series of compounds based on the 5-methylisoxazole-3-carboxamide scaffold (UTL-5 series) with leflunomide derivatives found that the UTL-5 compounds did not inhibit DHODH and exhibited lower acute toxicity.[3] Interestingly, in these compounds, the peptide bond, rather than the isoxazole N-O bond, was cleaved during metabolism.[3] This suggests that the 3-carboxamide scaffold may offer a more favorable safety profile in certain contexts.
Furthermore, diarylisoxazole-3-carboxamides have been identified as potent inhibitors of the mitochondrial permeability transition pore (mtPTP), a potential therapeutic target for various human pathologies.[15]
Conclusion: A Strategic Choice for Drug Design
The selection between 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide is a critical decision in drug design that should be driven by the specific therapeutic target and desired pharmacological profile.
-
The 5-methylisoxazole-4-carboxamide scaffold is exemplified by the successful drug leflunomide, demonstrating its utility in targeting enzymes like DHODH. However, potential metabolic liabilities associated with isoxazole ring cleavage should be considered.
-
The 5-methylisoxazole-3-carboxamide scaffold offers a versatile platform for developing a wide array of therapeutic agents and may provide a more stable metabolic profile in some cases. Its distinct vector for molecular interactions can be exploited to achieve desired binding affinities and selectivities.
Ultimately, a thorough understanding of the subtle yet significant differences between these two isomeric scaffolds empowers medicinal chemists to design more effective and safer therapeutics.
References
- Pujar, G. V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 114-122.
- Khedkar, P., et al. (2025). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. Journal of the Indian Chemical Society, 102(2), 101616.
- Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 114-122.
- PharmaCompass. (n.d.). Leflunomide.
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3899, Leflunomide.
- CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (1997).
- Wang, Y., et al. (2014). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Current medicinal chemistry, 21(27), 3174–3183.
- Bachor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5645.
- Fox, R. I. (1999). Mechanism of action of leflunomide in rheumatoid arthritis.
- Patsnap. (2024). What is the mechanism of Leflunomide? Synapse.
- WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
- WO 01/60363 - A method for synthesizing leflunomide. (2001).
- Eid, E. E., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of biomolecular structure & dynamics, 40(21), 11953–11966.
- Yang, G., et al. (2012). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 17(8), 9683–9696.
- Khedkar, P., Ukhade, R., & Chaudhari, H. (2025). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. Journal of the Indian Chemical Society, 102(2), 101616.
- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
- LookChem. (n.d.). Cas 3445-52-1,5-methylisoxazole-3-carboxamide.
- Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 38.
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76981, 5-Methyl-3-isoxazolecarboxamide.
- WIPO. (2003). WO/2003/042193 PROCESS FOR PREPARING 5-METHYLISOXAZOLE-4-CARBOXYLIC-(4'-TRIFLUOROMETHYL)-ANILIDE. Patentscope.
- Bachor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5645.
- Shchepinov, M. S., et al. (2017). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. Journal of medicinal chemistry, 60(21), 8876–8890.
Sources
- 1. 5-methylisoxazole-3-carboxamide CAS#: 3445-52-1 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Leflunomide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Leflunomide | C12H9F3N2O2 | CID 3899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 13. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystal structure analysis of isoxazole derivatives
An In-Depth Comparative Guide to the X-ray Crystal Structure Analysis of Isoxazole Derivatives
For professionals in drug discovery and medicinal chemistry, the precise determination of a molecule's three-dimensional structure is not merely a characterization step; it is the cornerstone of rational drug design. Isoxazole derivatives, a prominent class of five-membered heterocyclic compounds, are of immense interest due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] Understanding their exact atomic arrangement is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents with enhanced efficacy and selectivity.[4]
This guide provides a comprehensive comparison of single-crystal X-ray crystallography against other common analytical techniques for the structural elucidation of isoxazole derivatives. We will explore the causality behind experimental choices, present detailed protocols, and provide supporting data to underscore why X-ray crystallography remains the definitive 'gold standard' for unambiguous structural validation.[4][5]
The Unrivaled Precision of X-ray Crystallography
While a suite of analytical techniques is available for molecular characterization, single-crystal X-ray diffraction (XRD) offers an unparalleled, high-resolution view of a molecule's three-dimensional architecture in the solid state.[4] It directly maps the electron density of a crystalline sample, allowing for the precise determination of bond lengths, bond angles, torsional angles, and both relative and absolute stereochemistry.[6][7][8] This level of detail is indispensable for validating a newly synthesized compound and understanding its conformational preferences, which are critical for molecular docking studies and predicting interactions with biological targets.[9][10]
Comparative Analysis: X-ray Crystallography vs. Other Spectroscopic Techniques
To contextualize the power of X-ray crystallography, it is essential to compare it with other widely used analytical methods. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial components of a chemist's toolkit, yet they provide different, often complementary, types of structural information.[11][12]
Expert Rationale: The choice of analytical technique is dictated by the question being asked. NMR excels at revealing the connectivity and solution-state dynamics of a molecule, while MS provides highly accurate molecular weight and fragmentation data.[13][14] IR spectroscopy is excellent for identifying functional groups. However, only X-ray crystallography provides a direct, unambiguous, and complete 3D atomic map of the molecule.[6] For determining the precise spatial arrangement of substituents on the isoxazole ring—a critical factor for its biological activity—XRD is the most authoritative method.[15]
Table 1: Objective Comparison of Key Analytical Techniques for Isoxazole Derivatives
| Technique | Information Provided | Sample Requirements | Key Strengths | Key Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D structure, bond lengths/angles, absolute stereochemistry, packing.[7] | High-quality single crystal (typically 0.1-0.3 mm).[5] | Unambiguous and definitive structural determination; high resolution.[4][16] | Crystal growth can be a major bottleneck; provides a static solid-state structure.[12] |
| NMR Spectroscopy | Atomic connectivity (¹H, ¹³C), through-bond and through-space correlations (COSY, HMBC, NOESY).[17] | Soluble sample (~1-10 mg) in a suitable deuterated solvent. | Provides structural and dynamic information in solution, mimicking physiological conditions.[13] | Can be difficult for insoluble compounds; absolute stereochemistry is not directly determined.[6][14] |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=N, N-O, C=O).[18] | Solid, liquid, or gas; minimal sample required. | Fast, simple, and non-destructive; excellent for reaction monitoring. | Provides limited information on the overall 3D structure and connectivity.[4] |
| Mass Spectrometry | Precise molecular weight and elemental composition (HRMS), fragmentation patterns.[19] | Very small amount of sample (solid or liquid). | Extremely sensitive; provides definitive molecular formula. | Does not provide information on atomic connectivity or 3D structure.[4] |
The Crystallographic Workflow: A Self-Validating System
The process of determining a crystal structure is a systematic workflow designed to ensure accuracy and reproducibility. Each step builds upon the last, with internal checks that validate the quality of the data and the resulting structural model.
Caption: Workflow for single-crystal X-ray structure determination.
Experimental Protocol: From Powder to Picture
This section provides a detailed methodology for the single-crystal X-ray diffraction analysis of a novel isoxazole derivative.
1. Crystal Growth (The Art and Science)
This is often the most challenging step. The goal is to grow a single, well-ordered crystal free of defects.[4] Slow evaporation is a reliable and widely used technique.[5][20]
-
Step 1.1: Solvent Selection (The Causality of Solubility):
-
Action: Screen various solvents to find one in which the purified isoxazole derivative has moderate solubility.
-
Rationale: If solubility is too high, the solution will be difficult to saturate, leading to very small or no crystals.[20] If it is too low, the compound will precipitate as an amorphous powder. A solvent system (e.g., ethanol/water, dichloromethane/hexane) can be used to fine-tune solubility.
-
-
Step 1.2: Preparation of a Saturated Solution:
-
Action: Dissolve the compound in the chosen solvent in a clean, dust-free vial. Gentle warming can be used to increase solubility.
-
Rationale: A dust-free environment is critical as any particulate matter can act as a nucleation site, leading to the growth of many small, unusable crystals instead of a few large ones.[20]
-
-
Step 1.3: Slow Evaporation:
-
Action: Filter the solution into a new clean vial. Cover the vial with a cap or parafilm pierced with a few small holes. Place the vial in a vibration-free location.
-
Rationale: The small holes restrict the rate of solvent evaporation. Slow, undisturbed crystal growth over days or weeks is essential for achieving the high degree of internal order required for good X-ray diffraction.[20]
-
2. Crystal Mounting and Data Collection
-
Step 2.1: Crystal Selection:
-
Action: Under a microscope, select a well-formed, transparent crystal (typically 0.1-0.3 mm) with sharp edges and no visible cracks.[5]
-
Rationale: A crystal's external morphology is often indicative of its internal quality. Defects and cracks will lead to poor diffraction quality.
-
-
Step 2.2: Mounting:
-
Action: Carefully mount the selected crystal on a cryo-loop or glass fiber attached to a goniometer head.
-
-
Step 2.3: Data Collection:
-
Action: Mount the goniometer head on the diffractometer. A narrow beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[7][21]
-
Rationale: Collecting data over a wide range of crystal orientations is necessary to measure the intensities of as many unique reflections as possible, which is required to solve and refine the structure accurately.[21]
-
3. Structure Solution and Refinement
-
Step 3.1: Structure Solution:
-
Action: The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell parameters and space group. This information is then used to calculate an initial electron density map.[4]
-
Rationale: The symmetry of the diffraction pattern reveals the crystal's space group, which dictates the symmetry of the molecular arrangement. The electron density map provides the initial locations of the atoms.
-
-
Step 3.2: Structure Refinement:
-
Action: The initial atomic positions are refined against the experimental data to generate the best possible fit between the calculated and observed diffraction patterns.
-
Rationale: This iterative process minimizes the difference between the observed data and the model, resulting in highly precise atomic coordinates, bond lengths, and angles. The quality of the final model is assessed using metrics like the R-factor.
-
-
Step 3.3: CIF File Generation:
-
Action: A Crystallographic Information File (CIF) is generated.[5]
-
Rationale: The CIF is the standard format for reporting crystal structure data. It contains all relevant information, including cell parameters, atomic coordinates, and experimental details, allowing for validation and deposition into public databases like the Cambridge Structural Database (CSD).[22][23]
-
Data Presentation: Validating Structure with Precision
The ultimate output of an X-ray crystallography experiment is a set of precise geometric parameters. Comparing these experimental values to those predicted by theoretical methods, such as Density Functional Theory (DFT), serves as a powerful validation of both the experimental result and the computational model.[5]
Caption: Logic of validating structure via experimental and theoretical data.
Table 2: Comparison of Experimental vs. Theoretical Geometric Parameters for a Representative Isoxazole Derivative
| Parameter | Bond/Angle | Experimental Value (X-ray) | Theoretical Value (DFT) |
| Bond Length (Å) | O1-N2 | 1.415 | 1.412 |
| N2-C3 | 1.310 | 1.308 | |
| C3-C4 | 1.428 | 1.425 | |
| C4-C5 | 1.345 | 1.343 | |
| C5-O1 | 1.350 | 1.348 | |
| Bond Angle (°) | C5-O1-N2 | 105.8 | 106.0 |
| O1-N2-C3 | 109.5 | 109.3 | |
| N2-C3-C4 | 114.2 | 114.0 | |
| C3-C4-C5 | 104.5 | 104.7 | |
| C4-C5-O1 | 106.0 | 106.0 |
Note: Data is representative and modeled after known isoxazole and oxazole structures to illustrate typical agreement.[5][10] The close correlation between the experimental and theoretical values underscores the precision of X-ray crystallography in defining molecular geometry.
Conclusion
For researchers, scientists, and drug development professionals working with isoxazole derivatives, single-crystal X-ray crystallography is an indispensable tool. It transcends basic characterization, providing the definitive, high-resolution structural data necessary for understanding biological activity, guiding lead optimization, and protecting intellectual property with unambiguous proof of structure. While other spectroscopic methods are essential for a complete characterization profile, X-ray crystallography stands alone in its ability to deliver a complete and precise three-dimensional picture, accelerating the journey from a promising molecule to a potential therapeutic agent.
References
- A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus. (2025). Benchchem.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar.
- Advances in isoxazole chemistry and their role in drug discovery. (2025).
- Comparison of X-ray Crystallography, NMR and EM. (n.d.).
- Unambiguous Structural Validation of Fused Heterocycles: A Comparative Guide to the X-ray Crystallography of Furo[3,4-d]isoxazol. (2025). Benchchem.
- Why is crystallography still used in some cases for small molecule structure determin
- Comparison of NMR and X-ray crystallography. (n.d.). University of Debrecen.
- Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
- IR, NMR and HR-MS Mass spectrum of isoxazole 2c. (2025).
- X-Ray Crystallography vs. NMR Spectroscopy. (2019). News-Medical.Net.
- Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (2022). PubMed.
- New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. (2025).
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Ossila.
- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). [Source not provided].
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2025). Springer Protocols.
- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry.
- Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
- Graphical abstract depicting the activity of isoxazole compounds. (n.d.).
- Cambridge Structural D
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
- About the Cambridge Structural D
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 9. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. news-medical.net [news-medical.net]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 17. op.niscpr.res.in [op.niscpr.res.in]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. How To [chem.rochester.edu]
- 21. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 22. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Isoxazole-Carboxamides in Drug Discovery
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. When coupled with a carboxamide linkage, the resulting isoxazole-carboxamide core offers a versatile platform for creating libraries of compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[3]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of isoxazole-carboxamide derivatives across various biological targets. We will delve into the rationale behind specific structural modifications and their impact on potency and selectivity, supported by experimental data from peer-reviewed literature. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
I. Anticancer Activity: A Multifaceted Approach
Isoxazole-carboxamides have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][4] The SAR in this area is rich and often dependent on the specific cancer type and molecular target.
Comparative Analysis of Anticancer Potency
The following table summarizes the in vitro anticancer activity of several isoxazole-carboxamide derivatives against different human cancer cell lines.
| Compound ID | R1 (at Isoxazole C3) | R2 (Amide Substituent) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-Chlorophenyl | 2,4-Dimethoxyphenyl | HeLa | 39.80 (µg/mL) | [1] |
| 1d | 2-Chlorophenyl | 4-Fluorophenyl | HeLa | 15.48 (µg/mL) | [1] |
| 1e | 2-Chlorophenyl | 4-Chlorophenyl | Hep3B | ~23 (µg/mL) | [1] |
| 2a | Phenyl | 2-Fluorophenyl | HeLa | 0.91 | [3] |
| 2a | Phenyl | 2-Fluorophenyl | Hep3B | 8.02 | [3] |
| 2e | Phenyl | 4-Nitrophenyl | B16F1 (Melanoma) | 0.079 | [4] |
Key SAR Insights for Anticancer Activity
-
Substitution on the Phenyl Ring at C3 of the Isoxazole: The nature and position of substituents on the phenyl ring at the C3 position of the isoxazole core play a crucial role in modulating anticancer activity. For instance, the presence of a halogen, such as a chloro group, can influence the cytotoxic profile.[4]
-
Amide Substituents: The aromatic ring of the carboxamide moiety is a key site for modification. Electron-withdrawing groups, such as fluoro and chloro, on this ring have been shown to enhance anticancer activity.[1][3] The potent activity of compound 2e against melanoma, with a nitro group at the 4-position of the amide phenyl ring, further underscores the importance of electron-withdrawing substituents in this position.[4]
-
General Trends: The presence of halogens on either the C3-phenyl ring or the amide phenyl ring appears to be a favorable feature for enhancing cytotoxicity against liver (Hep3B) and cervical (HeLa) cancer cell lines.[1][4]
Visualizing the Core Scaffold and Modification Sites
Caption: Key modification sites on the isoxazole-carboxamide scaffold for anticancer activity.
II. Kinase Inhibition: Targeting a Key Family of Enzymes
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Isoxazole-carboxamides have emerged as potent inhibitors of several kinases.[5][6][7]
Comparative Analysis of Kinase Inhibitory Activity
| Compound ID | Target Kinase | R1 (at Isoxazole C5) | R2 (Amide Substituent) | IC50 (nM) | Reference |
| 3 | JNK3 | H | 2-amino-4-(pyridin-4-yl)phenyl | Potent (exact value not specified) | [5] |
| 27 | JNK3 | -O-CH3 | 2-amino-4-(pyridin-4-yl)phenyl | Potent (exact value not specified) | [5] |
| 28 | JNK3 | -NH-CH3 | 2-amino-4-(pyridin-4-yl)phenyl | Potent (exact value not specified) | [5] |
| 28a | c-Met | Benzo[d]isoxazol-3-amine | (structure not fully specified) | 1.8 | [7] |
Key SAR Insights for Kinase Inhibition
-
JNK Inhibitors: For c-Jun N-terminal kinase (JNK) inhibitors, modifications at the 5-position of the isoxazole ring were found to be critical for achieving selectivity over other kinases like p38.[5] While the parent compound 3 showed good JNK3 potency, introducing small substituents like methoxy (27 ) or methylamino (28 ) at the C5 position significantly improved selectivity against p38.[5] This highlights the importance of probing the steric and electronic environment of the C5 position for fine-tuning kinase selectivity.
-
c-Met Inhibitors: A series of 3-amino-benzo[d]isoxazole derivatives have been identified as potent inhibitors of the c-Met tyrosine kinase.[7] The benzo-fused isoxazole core appears to be a key feature for high-affinity binding to the c-Met active site, with compound 28a demonstrating an impressive IC50 of 1.8 nM.[7]
Visualizing the Kinase Inhibition Workflow
Caption: Experimental workflow for the development of isoxazole-carboxamide kinase inhibitors.
III. GPCR Modulation: A Diverse Range of Activities
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. Isoxazole-carboxamides have been shown to act as both antagonists and agonists for different GPCRs.[8][9][10]
Comparative Analysis of GPCR Activity
| Compound ID | Target GPCR | Activity | R1 (at Isoxazole C3) | R2 (Amide Substituent) | pEC50 / Ki (nM) | Reference |
| - | TGR5 | Agonist | Aryl | Various | up to 9.0 (pEC50) | [8] |
| - | GHS-R | Antagonist | Various | Various | Potent (specific values not provided) | [9][10] |
Key SAR Insights for GPCR Modulation
-
TGR5 Agonists: A series of 3-aryl-4-isoxazolecarboxamides were identified as potent agonists of the human TGR5 receptor.[8] The rapid exploration of the SAR was facilitated by solution-phase synthesis, allowing for the quick identification of key structural features that enhance agonist activity.[8]
-
GHS-R Antagonists: Isoxazole carboxamides have also been developed as antagonists of the growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor.[9][10] Modifications at the 5-position of the isoxazole ring were found to be important for achieving potent binding affinity and functional antagonism.[10]
IV. Antimicrobial Activity: A Renewed Area of Interest
With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. The isoxazole-carboxamide scaffold has demonstrated promising activity against various bacterial and fungal pathogens.[3]
Key SAR Insights for Antimicrobial Activity
-
General Trends: The presence of electron-withdrawing groups, such as trifluoromethyl (CF3) and chloro, has been shown to increase the antimicrobial activity of isoxazole derivatives.[3] These groups can enhance the binding of the compounds to their microbial targets.
-
Hybrid Molecules: The combination of the isoxazole-carboxamide core with other bioactive heterocyclic motifs is a promising strategy for developing new antimicrobial agents with enhanced potency and broader spectrum of activity.
V. Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis of isoxazole-carboxamides and a key biological assay are provided below.
General Synthesis of Isoxazole-Carboxamides
This protocol describes a common method for the synthesis of isoxazole-carboxamides via amide coupling.
Materials:
-
Substituted isoxazole-4-carboxylic acid
-
Appropriate aniline derivative
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
1% Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the isoxazole-4-carboxylic acid (1.0 eq) in dry DCM under a nitrogen atmosphere.
-
Add DMAP (0.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes.
-
Add the appropriate aniline derivative (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with 1% NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.[1]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., HeLa, Hep3B, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Isoxazole-carboxamide compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the isoxazole-carboxamide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[11]
VI. Conclusion
The isoxazole-carboxamide scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The ability to readily modify the substituents at multiple positions allows for the fine-tuning of biological activity and selectivity against a wide range of targets, including cancer cells, kinases, and GPCRs. The SAR insights and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design and development of novel isoxazole-carboxamide-based therapeutics. Future research in this area will likely focus on the development of more potent and selective compounds with improved pharmacokinetic properties, as well as the exploration of novel biological targets for this privileged scaffold.
References
- Budzik, B. W., Evans, K. A., & Wisnoski, D. D. (2010). Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Bioorganic & Medicinal Chemistry Letters, 20(4), 1363-1367.
- BenchChem. (2025).
- ResearchGate. (n.d.). Synthesis of isoxazoline N‐oxides 5 and isoxazole‐5‐carboxamides 6.
- Xin, Z., Zhao, H., Serby, M. D., Liu, B., Schaefer, V. G., Falls, D. H., ... & Liu, G. (2005). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(4), 1201-1204.
- National Center for Biotechnology Information. (n.d.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.
- (n.d.). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors.
- ResearchGate. (n.d.).
- Hawash, M., Jaradat, N., & Arafat, H. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 47.
- Hawash, M., Jaradat, N., & Arafat, H. (2022). Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability.
- Xin, Z., Serby, M. D., Zhao, H., Schaefer, V. G., Falls, H. D., Kaszubska, W., ... & Sham, H. L. (2004). Novel isoxazole carboxamides as growth hormone secretagogue receptor (GHS-R) antagonists. Bioorganic & Medicinal Chemistry Letters, 14(18), 4615-4618.
- (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. PubMed.
- van de Wetering, C., Scheepstra, K. M., van der Wouden, J. Y., Kruse, C. G., & Brunsveld, L. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). Journal of Medicinal Chemistry, 64(11), 7489-7507.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases.
- Hawash, M., Jaradat, N., Eid, A. M., & Al-rimawi, F. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(12), 340.
- RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- Scilit. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- Li, H., Zhang, L., Wang, T., Zhang, J., & Geng, M. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 853-864.
- Jaradat, N., Hawash, M., Hussein, F., Zaid, A. N., & Al-rimawi, F. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
- ResearchGate. (n.d.). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors.
- (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
- Kumar, A., Singh, P., & Kumar, D. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 41(14), 6649-6675.
- RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- ResearchGate. (n.d.). (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
- ACS Publications. (2022).
- National Center for Biotechnology Information. (n.d.). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists.
- BenchChem. (n.d.).
Sources
- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel isoxazole carboxamides as growth hormone secretagogue receptor (GHS-R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antimicrobial Activity of Isoxazole Derivatives
The relentless rise of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the vast landscape of heterocyclic compounds, the isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Isoxazole-containing molecules are key components in several clinically used drugs, and their derivatives are extensively studied for antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The unique electronic and structural features of the isoxazole ring, including a weak N-O bond that can be cleaved under specific conditions, make it a versatile building block for designing new bioactive agents.[3][6]
This guide provides an in-depth comparison of the antimicrobial activity of various isoxazole derivatives, supported by experimental data and standardized protocols. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed methodologies for their evaluation, empowering researchers and drug development professionals to navigate this promising class of compounds.
The Foundation: Synthesis of Isoxazole Scaffolds
Understanding the antimicrobial potential of isoxazole derivatives begins with their synthesis. A prevalent and efficient method involves a two-step process. The first step is typically a Claisen-Schmidt condensation, where substituted acetophenones and aldehydes react in the presence of a base to form α,β-unsaturated carbonyl compounds known as chalcones.[7][8] These chalcones are versatile intermediates whose biological activity is often attributed to their keto-ethylenic group.[3][7]
The second step involves the cyclization of the chalcone intermediate. By reacting the chalcone with hydroxylamine hydrochloride, often in the presence of a base like sodium acetate or potassium hydroxide, the five-membered isoxazole ring is formed.[7][8][9] The structural diversity of the final isoxazole derivatives is dictated by the choice of the initial substituted aldehydes and ketones, allowing for a systematic exploration of the chemical space to optimize antimicrobial activity.
Essential Protocols for Antimicrobial Evaluation
To ensure reproducible and comparable results, the use of standardized antimicrobial susceptibility testing (AST) protocols is paramount.[10][11] These methods are designed to determine the minimum concentration of a compound required to inhibit or kill a microorganism. Below are detailed protocols for two universally accepted methods.
Broth Microdilution Method for MIC Determination
The broth microdilution assay is a gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest drug concentration that prevents visible microbial growth.[12][13][14]
Causality Behind the Protocol: This method provides a direct quantitative measure of a compound's potency. Using 96-well plates allows for efficient testing of multiple concentrations and compounds simultaneously. The 0.5 McFarland standard ensures a consistent and reproducible starting inoculum density, which is critical for accurate MIC values. Serial dilutions create a concentration gradient to pinpoint the exact MIC.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
From a fresh agar plate culture (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the bacterial concentration to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in the appropriate test broth to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation and Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the dissolved isoxazole derivative (at 2x the highest desired final concentration) to the first column of wells.
-
Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This leaves columns 11 and 12 as controls.
-
-
Inoculation and Controls:
-
Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.
-
Column 11 (Growth Control): Contains broth and inoculum but no drug. This well should show turbidity.
-
Column 12 (Sterility Control): Contains only sterile broth. This well should remain clear.
-
A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel as a positive control.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the isoxazole derivative in which no visible turbidity or growth is observed.[12]
-
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a widely used qualitative test to assess the susceptibility of bacteria to antimicrobial agents. It is based on the diffusion of the compound from a paper disk into an agar medium, creating a concentration gradient.
Causality Behind the Protocol: This method provides a rapid and visual indication of antimicrobial activity. The size of the "zone of inhibition" around the disk correlates with the susceptibility of the microorganism to the compound. It is an excellent primary screening tool.
Step-by-Step Protocol:
-
Plate Preparation:
-
Prepare Mueller-Hinton Agar (MHA) plates, ensuring a uniform depth of 4 mm.
-
Using a sterile cotton swab, evenly streak the standardized bacterial inoculum (0.5 McFarland) across the entire surface of the MHA plate in three different directions to ensure confluent growth.
-
-
Disk Application:
-
Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the isoxazole derivative onto the surface of the agar.
-
Ensure the disks are pressed down gently to make full contact with the agar.
-
Place disks of standard control antibiotics on the same plate for comparison.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters (mm).
-
The susceptibility is determined by comparing the zone diameter to established standards for control antibiotics. For novel compounds, a larger zone diameter generally indicates higher activity.[14]
-
Diagram of Antimicrobial Susceptibility Testing Workflow
Caption: General workflow for antimicrobial susceptibility testing (AST).
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of isoxazole derivatives is highly dependent on their substitution patterns. The following table summarizes experimental data from various studies, showcasing the MIC values of different derivatives against common pathogenic microbes.
| Isoxazole Derivative (Key Substituents) | Test Organism | Gram Stain | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) | Reference |
| TPI-2 (3-Cl-phenyl, 5-OH-phenyl) | Staphylococcus aureus | Positive | 6.25 | Ciprofloxacin | 25 | [7] |
| TPI-5 (4-Cl-phenyl, 5-OH-phenyl) | Staphylococcus aureus | Positive | 12.5 | Ciprofloxacin | 25 | [7] |
| TPI-14 (4-NO₂-phenyl, 5-OH-phenyl) | Escherichia coli | Negative | 12.5 | Ciprofloxacin | 25 | [7] |
| Compound 2c (4-OCH₃-phenyl) | Staphylococcus aureus | Positive | >100 | Ciprofloxacin | 10 | [15] |
| Compound 2f (4-Cl-phenyl) | Staphylococcus aureus | Positive | 25 | Ciprofloxacin | 10 | [15] |
| Compound 2f (4-Cl-phenyl) | Escherichia coli | Negative | 50 | Ciprofloxacin | 10 | [15] |
| Compound 5a (phenyl, 4-SMe-phenyl) | Escherichia coli | Negative | 12.5 | Ciprofloxacin | 6.25 | [9] |
| Compound 5h (4-Cl-phenyl, 4-SMe-phenyl) | Staphylococcus aureus | Positive | 6.25 | Ciprofloxacin | 6.25 | [9] |
| Compound 5k (4-NO₂-phenyl, 4-SMe-phenyl) | Pseudomonas aeruginosa | Negative | 12.5 | Ciprofloxacin | 6.25 | [9] |
| TPI-5 (4-Cl-phenyl, 5-OH-phenyl) | Candida albicans | N/A (Fungus) | 12.5 | Fluconazole | 50 | [7] |
| TPI-14 (4-NO₂-phenyl, 5-OH-phenyl) | Aspergillus niger | N/A (Fungus) | 6.25 | Fluconazole | 100 | [7] |
Decoding the Activity: Structure-Activity Relationships (SAR)
The data reveals clear structure-activity relationships that guide the design of more potent antimicrobial isoxazoles.
-
Influence of Halogens: The presence of halogen substituents, particularly chlorine (Cl), on the phenyl rings attached to the isoxazole core is a recurring feature in active compounds.[15] For example, compound 2f (4-Cl-phenyl) and 5h (4-Cl-phenyl) showed significant antibacterial activity.[9][15] Halogenation can enhance lipophilicity, facilitating cell membrane penetration, and can also influence electronic properties.
-
Role of Electron-Withdrawing Groups: The nitro group (-NO₂), a strong electron-withdrawing group, is also associated with potent activity.[2] Derivatives TPI-14 and 5k , both containing a 4-nitrophenyl moiety, demonstrated strong antibacterial and antifungal effects.[7][9]
-
Impact of Electron-Donating Groups: In contrast, electron-donating groups like methoxy (-OCH₃) can sometimes lead to a decrease in activity. Compound 2c , with a methoxy group, was significantly less active against S. aureus compared to its halogenated counterpart 2f .[15]
-
Positional Isomerism: The position of the substituent on the phenyl ring is critical. Studies have shown that substituents at the C-3 and C-5 positions of the phenyl rings can significantly modulate the biological activity.[2][16]
-
Incorporation of Other Heterocycles: The introduction of other heterocyclic moieties, such as thiophene, into the isoxazole structure has been shown to increase antimicrobial activity, suggesting that these hybrid molecules can interact with multiple biological targets.[6]
Diagram of Key Structure-Activity Relationships
Caption: Key structure-activity relationships for antimicrobial isoxazole derivatives.
Concluding Remarks and Future Outlook
Isoxazole derivatives represent a highly promising and adaptable scaffold for the development of new antimicrobial agents.[3][5] The extensive research synthesized in this guide demonstrates that specific substitutions, particularly with halogens and electron-withdrawing groups, are key to enhancing their potency against a wide range of bacterial and fungal pathogens.[2][16]
The future of isoxazole-based antimicrobial drug discovery is bright.[1] Key directions for future research should include:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their antimicrobial effects.[1] Current evidence suggests they may interfere with essential processes like protein synthesis or metabolic pathways.[3]
-
Broadening the Spectrum: Synthesizing and screening novel derivatives against a wider panel of drug-resistant microbes, including MRSA, VRE, and multidrug-resistant Gram-negative bacteria.
-
Lead Optimization: Optimizing the most potent compounds to improve their pharmacological profiles, including solubility, metabolic stability, and toxicity, to advance them towards preclinical and clinical development.
By leveraging the established structure-activity relationships and employing rigorous, standardized evaluation protocols, the scientific community can continue to unlock the full therapeutic potential of the versatile isoxazole nucleus in the fight against infectious diseases.
References
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Research and Review. [Link]
- Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Deriv
- Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2012). Scholars Research Library. [Link]
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Scilit. [Link]
- Antimicrobial activity of isoxazole derivatives: A brief overview. (2025).
- Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2013). Der Pharma Chemica. [Link]
- Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli.
- A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews. [Link]
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. [Link]
- Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
- Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. (2008). Dhaka University Journal of Pharmaceutical Sciences. [Link]
- A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]
- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health (NIH). [Link]
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2024). National Institutes of Health (NIH). [Link]
- Antimicrobial Susceptibility Testing Protocols. Routledge. [Link]
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. [Link]
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. [Link]
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). National Institutes of Health (NIH). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. scilit.com [scilit.com]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 6. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. arcjournals.org [arcjournals.org]
- 10. routledge.com [routledge.com]
- 11. woah.org [woah.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 16. mdpi.com [mdpi.com]
Navigating the Molecular Maze: A Comparative Docking Analysis of Isoxazole Derivatives Against Established Inhibitors
In the relentless pursuit of novel therapeutic agents, the isoxazole scaffold has emerged as a cornerstone in medicinal chemistry, lauded for its versatile pharmacological activities.[1][2][3] This guide provides an in-depth comparative analysis of the in silico docking performance of various isoxazole derivatives against their established protein targets, juxtaposed with the binding efficiencies of well-known inhibitors. By delving into the structural nuances that govern molecular recognition, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future discovery and optimization efforts.
This technical guide moves beyond a mere compilation of data. It offers a causal explanation for the experimental choices inherent in a robust computational docking workflow, ensuring that the described protocols are self-validating. Every claim and procedural standard is rigorously supported by authoritative sources, fostering a foundation of trust and scientific integrity.
The Strategic Value of In Silico Docking in Drug Discovery
Molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding orientation and affinity of a small molecule within the active site of a target protein. This computational approach allows for the high-throughput screening of virtual compound libraries, prioritizing candidates for synthesis and biological evaluation. The fundamental principle lies in the simulation of the ligand-protein interaction, governed by a scoring function that estimates the free energy of binding. A lower, more negative docking score typically indicates a more favorable and stable interaction.
Experimental & Computational Workflow: A Validated Protocol
A rigorous and reproducible docking study is underpinned by a meticulously executed workflow. The following protocol represents a distillation of best practices observed across numerous successful in silico screening campaigns.[4][5]
Caption: A generalized workflow for computational molecular docking studies.
Step-by-Step Methodology:
-
Target Protein Preparation:
-
The three-dimensional crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).[4] For this guide, we will focus on Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens are added, and appropriate charges (e.g., Gasteiger) are assigned to the protein atoms. This step is crucial for accurate electrostatic interaction calculations.
-
-
Ligand Preparation:
-
The 2D structures of the isoxazole derivatives and known inhibitors are sketched using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., Universal Force Field - UFF) to obtain a low-energy, stable conformation.[1]
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the target protein. The dimensions of the grid are set to encompass the entire binding pocket, allowing the docking algorithm to explore all possible binding poses of the ligand.
-
-
Molecular Docking Simulation:
-
Post-Docking Analysis:
-
The results are analyzed based on the predicted binding affinity (docking score), typically expressed in kcal/mol.
-
The binding poses of the ligands are visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the active site.
-
Comparative Docking Analysis: Isoxazole Derivatives vs. Known Inhibitors
The following sections present a comparative analysis of the docking performance of representative isoxazole derivatives against their respective targets, benchmarked against established inhibitors.
Cyclooxygenase-2 (COX-2) Inhibition: A Quest for Selective Anti-Inflammatories
The cyclooxygenase (COX) enzymes are key mediators of inflammation.[8][9] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and primarily involved in the inflammatory response.[8] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Target Protein: Human COX-2 (PDB ID: 4COX, 5KIR)[4][8] Known Inhibitors: Celecoxib, Parecoxib, Ketoprofen[4][9][10]
| Compound Class | Representative Derivative(s) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Isoxazole Derivatives | Substituted isoxazoles (5b, 5c, 5d) | -8.7 to -8.4 | Cys41, Ala151, Arg120 | [6] |
| Isoxazole-carboxamides (A13) | Not explicitly stated, but showed potent in vitro activity | Interacts with secondary binding pocket | [4][11] | |
| 3-methoxy substituted chalcone-isoxazoles (4f, 4n, 4a) | Lower than Parecoxib (exact values not in abstract) | Not specified | [8][9] | |
| Known Inhibitors | Parecoxib | Higher than test compounds (less favorable) | Not specified | [8] |
| Celecoxib | Standard for in vitro assays | Not specified | [10] | |
| Ketoprofen | Used as a reference drug in vitro | Not specified | [4] |
Insights from the Docking Studies:
The docking studies consistently demonstrate that isoxazole derivatives can effectively bind to the active site of COX-2. For instance, compounds 5b, 5c, and 5d exhibited strong binding affinities, with docking scores ranging from -8.4 to -8.7 kcal/mol, forming crucial hydrogen bond interactions with residues like Arg120.[6] In another study, the 3,4-dimethoxy and chloro substitutions on the phenyl rings of an isoxazole-carboxamide derivative (A13) were shown to promote its entry into a secondary binding pocket of COX-2, leading to potent inhibitory activity.[4][11] These findings underscore the potential of isoxazole-based compounds as selective COX-2 inhibitors.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition: Targeting Cancer Proliferation
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[12][13] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[14]
Target Protein: Human EGFR Tyrosine Kinase Domain (PDB ID: 4ZAU)[5] Known Inhibitor: Erlotinib[14][15]
| Compound Class | Representative Derivative(s) | Docking Score/Binding Affinity | Key Interacting Residues | Reference |
| Isoxazole Derivatives | Quinoxaline-isoxazole-piperazine conjugates (5d, 5e, 5f) | Demonstrated more EGFR-binding interactions than Erlotinib | Not specified | [15] |
| Phenyl-isoxazole derivative (25a) | Showed a good fit into the active site | Not specified | [12][13] | |
| Pyrrolo[3,4-d]isoxazolidine-furan hybrid | -6.57 kcal/mol (g score) | GLU 762, LYS 745, MET 793 | [5] | |
| Known Inhibitor | Erlotinib | Used as a standard for comparison | Not specified | [15] |
Insights from the Docking Studies:
Docking studies of isoxazole derivatives targeting EGFR have revealed promising results. Quinoxaline-isoxazole-piperazine conjugates, for example, were shown to have more extensive binding interactions within the EGFR active site compared to the standard drug erlotinib.[15] Similarly, compound 25a, a potent antitumor agent, demonstrated a precise fit into the EGFR-TK active site.[12][13] The interactions with key residues such as MET 793 in the hinge region are crucial for potent inhibition, and various isoxazole scaffolds have shown the ability to form these critical contacts.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Disrupting Tumor Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another critical receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels.[16][17] Inhibiting VEGFR-2 can starve tumors of their blood supply, thereby impeding their growth and metastasis.[16][17]
Target Protein: Human VEGFR-2 Kinase Domain (PDB ID: 4ASD)[18] Known Inhibitor: Sorafenib[18][19]
| Compound Class | Representative Derivative(s) | Docking Score/Binding Affinity | Key Interacting Residues | Reference |
| Isoxazole Derivatives | Various derivatives | Stronger affinity for Cys919, Asp1046, and Glu885 | Cys919, Asp1046, Glu885 | [16][17] |
| Phenyl-isoxazole derivative (25a) | Showed a good fit into the active site | Not specified | [12][13] | |
| Known Inhibitor | Sorafenib | Forms H-bonds with Cys919, Asp1046, and Glu885 | Cys919, Asp1046, Glu885 | [18] |
Insights from the Docking Studies:
Molecular docking studies have shown that isoxazole derivatives can effectively mimic the binding mode of known VEGFR-2 inhibitors like sorafenib.[19] They exhibit strong binding affinities by forming hydrogen bonds with key amino acid residues in the ATP-binding pocket, including Cys919 in the hinge region and Asp1046 and Glu885 in the DFG motif.[16][17][18] This indicates that the isoxazole scaffold is a suitable template for designing novel and potent VEGFR-2 inhibitors.
Signaling Pathways and the Role of Target Inhibition
The therapeutic efficacy of the discussed inhibitors stems from their ability to modulate critical cellular signaling pathways.
Caption: Inhibition of receptor tyrosine kinase signaling by isoxazole derivatives.
As illustrated, growth factors like EGF and VEGF bind to their respective receptors, EGFR and VEGFR-2, leading to receptor dimerization and autophosphorylation. This initiates a cascade of downstream signaling events that ultimately drive cellular responses such as proliferation, survival, and angiogenesis. Isoxazole-based inhibitors function by competitively binding to the ATP-binding site of these kinases, thereby blocking the phosphorylation cascade and abrogating the aberrant cellular signaling that contributes to disease progression.
Conclusion: The Promising Future of Isoxazole Derivatives in Drug Design
This comparative guide has systematically evaluated the in silico docking performance of a diverse range of isoxazole derivatives against key therapeutic targets and benchmarked them against established inhibitors. The collective evidence strongly suggests that the isoxazole scaffold is a highly versatile and privileged structure in medicinal chemistry, capable of forming potent and specific interactions within the active sites of various enzymes.
The insights gleaned from these computational studies provide a solid foundation for the rational design of next-generation inhibitors with improved efficacy and selectivity. By leveraging the structure-activity relationships highlighted in this guide, researchers can more effectively navigate the complex landscape of drug discovery and accelerate the development of novel isoxazole-based therapeutics to address unmet medical needs. The continued synergy between computational modeling and experimental validation will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic core.
References
- Al-Hourani, B. J., Sharma, S., Wuest, F., & Jaremko, M. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(12), 342. [Link]
- Sonu, S., Kumar, A., Singh, M., & Singh, H. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(3), 675-683. [Link]
- Alam, W., Khan, H., Jan, M. S., Rashid, U., Abusharha, A., & Daglia, M. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1234567. [Link]
- Sonu, S., Kumar, A., Singh, M., & Singh, H. (2023). Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents.
- Unknown. (2024). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-8. [Link]
- Reddy, T. R., Reddy, G. V., & Reddy, C. S. (2024). Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents. Drug Development Research. [Link]
- El-Naggar, M., Abdu-Allah, H. H. M., & El-Shorbagi, A.-N. A. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic & Medicinal Chemistry, 28(21), 115674. [Link]
- Unknown. (2023). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. PubMed. [Link]
- Unknown. (2024). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition.
- El-Naggar, M., Abdu-Allah, H. H. M., & El-Shorbagi, A.-N. A. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation.
- Al-Bayati, F. I. H., et al. (2024).
- Sonu, S., Kumar, A., Singh, M., & Singh, H. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity.
- Ghorab, M. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2005-2020. [Link]
- Kumar, M., & Parjapat, M. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 21(1), 1-15. [Link]
- Ghorab, M. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.
- Saleem, A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30154-30167. [Link]
- Kumar, M., & Parjapat, M. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]
- Unknown. (2023). Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. Connect Journals. [Link]
- Unknown. (2015). Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives.
- Ghorab, M. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 353-371. [Link]
- Unknown. (2023). Molecular Docking Study of Isoxazole Indole Derivatives (B2A2 Series)
- Al-Hourani, B. J., Sharma, S., Wuest, F., & Jaremko, M. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents.
- Abdulameer, A. M. S., & Al-Hamashi, A. A. A. (2023). Docking, ADMET Study, Synthesis and Biological Evaluation of Isoxazole Derivatives as Potential Histone Deacetylase Inhibitors. History of Medicine. [Link]
- Al-Hourani, B. J., Sharma, S., Wuest, F., & Jaremko, M. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PubMed. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. ijpca.org [ijpca.org]
- 4. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel 1,3,4-oxadiazole derivatives of naproxen targeting EGFR: Synthesis, molecular docking studies, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Hydroxyisoxazole-5-carboxamide
This guide provides essential procedural guidance for the safe handling and disposal of 3-Hydroxyisoxazole-5-carboxamide. As a trusted partner in your research, we are committed to providing information that ensures laboratory safety and environmental responsibility. The following protocols are designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Immediate Safety Precautions
Based on data from similar chemical structures, this compound should be presumed to be a hazardous substance. Analogous compounds are known to cause skin, eye, and respiratory irritation.[2][3][4][5] Some related isoxazoles have high acute toxicity, being potentially fatal if swallowed. Therefore, minimizing exposure is the primary objective.
Core Principle: Always handle this compound in a designated, well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][2]
Required Personal Protective Equipment (PPE)
Prior to handling or preparing for disposal, ensure the following PPE is worn. The rationale for each item is critical for a comprehensive safety culture.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][2] | Protects against accidental splashes, airborne particles, and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][2] | Prevents direct skin contact and potential chemical absorption. |
| Protective Clothing | Standard laboratory coat.[1][2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work in a chemical fume hood. A NIOSH-approved respirator may be required if dust generation is unavoidable.[1][2][6] | Minimizes the inhalation of potentially harmful dust or aerosols. |
Step-by-Step Disposal Protocol
The mandated method for the disposal of this compound and any materials contaminated with it is to treat them as hazardous chemical waste.[2] This waste must be collected and transferred to a licensed and approved waste disposal facility.[5][7] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [2][6]
Waste Identification and Segregation
Proper segregation is fundamental to safe and compliant chemical waste disposal.
-
Identify: Clearly designate all waste streams containing this compound as hazardous.
-
Segregate: Maintain separate, clearly labeled waste containers for solid and liquid waste to prevent unintended reactions and ensure proper disposal pathways.[2]
Waste Collection and Storage
-
Solid Waste:
-
Collect pure this compound powder and any contaminated solid items (e.g., gloves, weighing papers, paper towels) in a dedicated, leak-proof container with a secure lid.[2][8]
-
The container must be lined with a heavy-duty plastic bag (e.g., 7-mil polyethylene).[8]
-
Clearly label the container with a "Hazardous Waste" label, identifying the contents as "this compound Waste."[9]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a chemically resistant, leak-proof container with a secure screw-top cap.[2]
-
Ensure the container is compatible with the solvent used.
-
Label the container as "Hazardous Waste," listing all chemical constituents by percentage, including the solvent.
-
Keep waste containers tightly closed at all times, except when actively adding waste.[2][10]
-
All waste must be stored in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[10][11]
Caption: Disposal decision workflow for this compound.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[2][6]
-
Remove Ignition Sources: Remove all sources of ignition from the area.[6]
-
Wear PPE: Don the appropriate PPE as detailed in section 1.1 before attempting to clean the spill.
-
Contain Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][6]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container. Avoid actions that create dust.[2][6]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Dispose: Seal and label the container and manage it as hazardous waste according to the procedures in section 2.
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before being discarded or recycled.[8]
-
Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., water or another solvent in which the compound is soluble) at least three times.[8]
-
Collect Rinse Solvent: The first rinseate must be collected and disposed of as hazardous liquid waste.[8] Subsequent rinses may be permissible for drain disposal depending on local regulations; consult your EHS office for guidance.
-
Deface Label: Completely remove or deface the original product label to prevent misuse.[8]
-
Final Disposal: Dispose of the decontaminated container according to institutional guidelines for clean lab glass or plastic. Do not replace the cap.[8]
Adherence to these procedures is essential for maintaining a safe laboratory environment, ensuring regulatory compliance, and protecting our ecosystem. Always consult your institution's specific Chemical Hygiene Plan and EHS department for local requirements.[11]
References
- Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoBV-Y4GpQ9t6kC-0iF-n8c1weMJdWIhvA-Rkh5zOe15dsjJ1coPUjDqgDI6oAEkUi41lylONhus0N1aita6P-l2wuygUcLLsO5i9czqcT8FAbtcl26QvrgZmGhSxcX2nDNB1zMl5bdLn_WQQOaAM13ovokwq_Mx9EC57eP8npqrsCk6fw-hbTx0p8R21JWpwRllHtBjgJdthNq2mA5lKAjiPbUUusqvI1]
- Navigating the Safe Disposal of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Procedural Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT1YkFsvVU8mvnug0PAZ4RmarctuYZ3G3PczSpOZfT-mlFLoFhUlikhvy3J76zO3giok9tIMTLhVXKJ9keS12e6JUdiha2JBIaTaPXax8KlKuIBUV5N5yFFU6OWVRMQxTAWYxgGrAIOS27u9NYUvxConCeR2pCRV3wo34jvtxi8JoYFLXkp1GrESz3ivZliNJ0Vu5q8hg5qIWJ0_dELOZ3hvmEp5121byYFlJJt3cq0GMKSO0k]
- MSDS of Methyl 3-hydroxyisoxazole-5-carboxylate. (2013-03-16). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg6Ws2BWp07PDNVTIv23tZMe_L0KxSiup8fqHrocAFwG1o3IdTXvO2MjUXlL2a2uCUb2BrDKUuqXVegxBMlwJGuOvf2THdaJJma8LTDszq9IuwdjDAm7-TIzRCxR_yPpc9pGopLLxAgBY=]
- 3-hydroxy-isoxazole - Safety Data Sheet. ChemicalBook. (2025-07-05). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUGL2sK-z-uWRicN1Jfna55tjclBNdr0CEwtoylDnV4Qrs2PGKOt-Ea29o6kgtT3pmQBVr2xwW4N6n4kVW-HjE5ajVounaELtftJ6FLWT3_nVMFTPcPWZ-OOkLq5EckMv3Y8a12kOef8A-zz0KnT-tO6S0]
- SAFETY DATA SHEET - 5-(Aminomethyl)isoxazol-3-ol hydrate. Sigma-Aldrich. (2024-09-09). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_s96GlCoGXB9lJ0VLZsbkEl3X9jgCiVxMBkO6ZD5s99mIWnqFEWpaby0-PVsCVZt2CVcCUI8wJ16we2P0DHgiVNWCzX74_sKDAtP4WOkpEJnRXoxcXwP8fh7ynvXUx1BkjLH8-jDNGVvFVV0=]
- 14016-01-4 | this compound. ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENrIKn-W1si7Lw7-GN1x_vWb147hFPe4f_o32_Eoj7Hi0NNpJ_80U8ytg5VkJlBZYDVLWKefpvPjSOWguIaq-CKg0sAA7xEjpScRFDaNTpW_N3vU4ch6_NMwcE8YBuuvPOL6U_OeOvwQKVwg==]
- Methyl 3-hydroxyisoxazole-5-carboxylate. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh4Kgm5zEw_bLkmPa9pFmTzkveDd6xD9UVXjiQ655Ynznx5htNDPUQV9pmE5GJGZjl7sSOORkwdsCFPTj5U9xn56FaZ6VSJUaQlUgZbzuiGKIMAJO04-jJKOj6NzsTiVmmdw==]
- SAFETY DATA SHEET - Methyl 3-Hydroxyisoxazole-5-carboxylate. TCI Chemicals. (2025-02-04). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVw2l4tT8nigRh-RV96vUNuGxSKicZ7bRd6OTIuCuK9WuYDcjC94vW51tTTTuDP7gOp5UoEXVHjRp4WHOsvEkCmOeickBaN3icC69-s90dhTnREKQgkatDfnBBLsXMfpmn1jgH_UFePSTwO9VEe5SHqCDSgZBcUkNTZ8rvb-JboDnxePu6Mtx8Ja-sEqlspo-crHKCjqPKuT_S70Zp39KLksrUZMUhtZZP4uG-Fxs97K7ukIk=]
- SAFETY DATA SHEET - 6-Bromopyridine-2-carboxamide. Fisher Scientific. (2024-03-30). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcXjEVOqnQNLcNsl33qQhJkWNi3YzVp4Qc01ZEYO5NycBvWT0Mh7LNFYff0b63qXai7nA9LUZRsxLdbyMtK4_wJFlnUp4Zrv_IrYa_91K0xB6oLsRIOsSqjjU8e-vBLleyUQrIjU-4GXXmSlYejJuy4LafiamCzEseJlCH_-By6sEhq-XrnLwtxfaMEWQAN9j6yWcpd3xAVLoWz0E05g866ePG5H_uG8ofuWpS2rs-Ebn7oevcrDd9sFAbqppaEFGQTfM11uJ-yu9y8STzsfeRA3xk0tT8]
- Chemical safety and waste disposal. Purdue University Department of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDVuEBGFylJ5BGaAiwxdp3tRS8G82-S1mstymQcOfPkxtwwXN_8POBZ6eamNOFs4Y6tgvgtBYhcT-AemA9orFAWim25595vo68BZcSz0twYHV0SB4Ha7yFc6rH4aBFjHoNedwa0GJhV9Qv5qoVO-JZ]
- Chemical Safety and Waste Management Manual. The University of Alabama at Birmingham. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESTg8xp9N_EHcEQjiL6Mv3ZOorOdOj9537F6gLA8HpuPD1oS2T4sK-RA7goYt4U6N4hua93nf9M7h7Ialmxlwo523izBTEhOrXjw7kkAV_xFcLroA7HouIQrt3VbPiXeBlik78_EPKUDzj38U2sJTpbJEyWGHByxqytEoSLBDz6IP66VjRwreQqFw7wk413Xkz7pvXQ-QPt010UDkdmL-zrME_xytTzP]
- Hazardous Waste. University of Oklahoma Environmental Health and Safety Office. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0IoxGcaNCVzfI_OiBPYJ4i5hzwKL9fmmTI9N229V6vtOQQLClfUQnBAG0l3mo2p9t3V5NkLJmM-4iochWcjtzGLxz-nn1S7O8YD2TmXohFsl-DS4OGtubqKmU_fe2RvxidBnPxFDIDcYD0a1CsimZT9NxAg==]
- Ensuring Safety and Compliance: A Complete Guide to Chemical Handling and Waste Management. VITTA Education. (2023-10-27). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIbWwxyVYjbTGeGAI5tgC1s_4c09O-FPuEVqQTXz22zzF-ZCQoDP5jn2M5v6nLtbHloakhkH0MzBBY38C2A3tDeGQWt0IN7cfvikZl_47bZezgGa-u6aHk4WZmPfQLFYP5cNR4Tep3lAGByby4XJRmZSlpd4fEVt-sKFyh]
- Chemical Waste Management. University of Delaware Environmental Health & Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTjmtiY2jaUDYMcWjdA1R1tUsGFQwfB2_bxR0UAHxNC8YMg7LWiwP6EfXr4yppwyrJVN6QhV4PGasyb-2s1onRJy28NuRnOkSFaepjDilkg10CicwKuu5JNfeEe1wqJQf6jp4XpcLIhs7oCmybYUTn7NMkprHQqBc==]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoNdCaUTmLgSFMNVFldSlw0L3TLufhrI01ndIUOHDTQSOeIjVVDG-rRk9pP_UJe3czW8ZZ5iP-ib9F00LD2UtLj6y8yzc6dZYk1LhMOFxwD8GerQ6MspCSBIkNPwwdStGJVhxtnr75IVsN3fjJMgNeMksdqfyIx7E1-ALGrfzElWW9FEABmDxBZjty7mbj-uvb2J325SnuO58zpVp_eBlEgTVpjG81aR-NxE9DZSLY0lrmqROUZoRs_Y_1Kz9LOOxyl4yuk4PLoKtUKYXCSqsFgbrjoFbj35gOKsD3dkk8HnMuqPeYWjrlSh5Ttux_MDIS8SpqM9MTIKgX1Z6q]
- SAFETY DATA SHEET - Methyl 3-hydroxyisoxazole-5-carboxylate. Fisher Scientific. (2022-09-19). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSllL5o6Wbdw8oONl5jaQ3tfJFaIU4fPi3SuM3uxWwZe1C5izz7dN4k1gx2Q64UsrC-ffBm4PaUw02tx78jOnpvtLiaPuk8EGMKfcQjXDpTYr3JUv3HYOs28fr7am575XkT3RBp-XoznLxtE25cYKu_3J9DSJWLUMe7L6xmuPMNkYegb1sFDskWE0OjEhJjQkHBxXjvbiJUin-jDuECT7PZgViAGg-1YgBL1v2OtjW0H1PF-VbjUf5ExMjnTleqVnGc6X0U5zjTJ6C7kYQz6AZz4L6oe5xug==]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. capotchem.cn [capotchem.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Waste Management - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. vittaeducation.com [vittaeducation.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. Chemical safety and waste disposal - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
A Comprehensive Guide to the Safe Handling of 3-Hydroxyisoxazole-5-carboxamide
For researchers and professionals in the dynamic field of drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides a detailed protocol for the safe handling, use, and disposal of 3-Hydroxyisoxazole-5-carboxamide, a compound of interest in various research and development applications. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are grounded in the established safety profiles of structurally analogous compounds, including Methyl 3-hydroxyisoxazole-5-carboxylate and other isoxazole derivatives.[1] This approach ensures a conservative and robust safety framework.
Understanding the Hazard Profile: An Evidence-Based Approach
Based on data from similar isoxazole compounds, this compound should be handled as a substance that is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] The primary routes of exposure are inhalation, ingestion, and direct contact. Therefore, all subsequent protocols are designed to mitigate these risks effectively.
Table 1: Hazard Summary of Structurally Similar Compounds
| Hazard Classification | Associated Risks | Source Compounds |
| Skin Irritation | Causes skin irritation upon contact.[2] | Methyl 3-hydroxyisoxazole-5-carboxylate, 3-Hydroxy-5-methylisoxazole |
| Eye Irritation | Causes serious eye irritation or damage.[2] | Methyl 3-hydroxyisoxazole-5-carboxylate, 3-Hydroxy-5-methylisoxazole |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[2] | Methyl 3-hydroxyisoxazole-5-carboxylate |
| Acute Oral Toxicity | May be harmful or fatal if swallowed. | 5-(Aminomethyl)isoxazol-3-ol hydrate, Methyl 3-hydroxybenzoate |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following PPE is mandatory when handling this compound.
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[3] Double gloving is a best practice, especially during compounding and disposal.[4] Contaminated gloves should be removed and disposed of properly, and hands should be washed thoroughly after removal.[3][5]
-
Eye Protection: Chemical safety goggles are required to protect against splashes and dust.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5]
-
Lab Coat: A long-sleeved, buttoned lab coat made of a low-permeability fabric should be worn to protect the skin and personal clothing.[1][4]
-
Respiratory Protection: When handling the compound as a powder or if there is a potential for aerosol generation, a NIOSH-approved respirator is necessary.[1][6] All handling of the solid compound should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.[7]
Table 2: Personal Protective Equipment (PPE) Protocol
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves (double-gloved recommended).[3][4] | Prevents dermal absorption and skin irritation. |
| Eye Protection | Chemical safety goggles.[6] A face shield is recommended for splash hazards.[5] | Protects eyes from dust particles and chemical splashes. |
| Body Protection | Long-sleeved lab coat with a solid front.[4] | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (for solids/aerosols).[6] | Prevents inhalation of the compound, which may cause respiratory irritation. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational workflow is crucial for ensuring safety and reproducibility.
3.1. Preparation and Weighing
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential dust or fumes.
-
Gather Materials: Before starting, ensure all necessary PPE, equipment, and waste containers are readily available.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a draft shield to prevent the powder from becoming airborne.
-
Avoid Dust Formation: Handle the compound gently to minimize dust creation.[3]
3.2. Dissolution and Use in Solution
-
Solvent Addition: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Closed System: Whenever possible, perform reactions in a closed system to prevent the release of vapors.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spill: For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal.[3] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Waste Collection: All waste containing this compound, including excess material, contaminated PPE, and cleaning materials, should be collected in a clearly labeled, sealed container.
-
Disposal Method: The waste should be disposed of through a licensed chemical waste disposal company.[3] Controlled incineration with flue gas scrubbing is a potential disposal method.[3]
-
Do Not: Do not dispose of this chemical down the drain or in the regular trash.[3]
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment and the integrity of their scientific endeavors.
References
- TCI Chemicals. (2025-02-04).
- ChemicalBook. (2025-07-05).
- Sigma-Aldrich. (2024-09-09).
- Sigma-Aldrich. (2024-09-07).
- Fisher Scientific. (2018-03-29).
- Fisher Scientific. (2022-09-19).
- Capot Chemical Co., Ltd. (2013-03-16).
- Fisher Scientific. (2024-02-14).
- Centers for Disease Control and Prevention. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- TCI Chemicals. (2025-06-02).
- Occupational Safety and Health Administration (OSHA). (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- PharmaState Academy. (2019-03-05). Personal Protective Equipment (PPEs)- Safety Guideline.
- Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Duke University Occupational & Environmental Safety Office. (n.d.). Personal Protective Equipment (PPE).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pppmag.com [pppmag.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
